(4R)-4-thiazolidin-3-iumcarboxylate
Description
Structure
3D Structure
Properties
CAS No. |
34592-47-7 |
|---|---|
Molecular Formula |
C4H7NO2S |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
(4R)-1,3-thiazolidin-3-ium-4-carboxylate |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |
InChI Key |
DZLNHFMRPBPULJ-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H]([NH2+]CS1)C(=O)[O-] |
Canonical SMILES |
C1C([NH2+]CS1)C(=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
2756-91-4 34592-47-7 45521-09-3 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Timonacic; LThiazolidine4carboxylic acid; T4C. |
Origin of Product |
United States |
Foundational & Exploratory
(4R)-4-thiazolidin-3-iumcarboxylate chemical structure and properties
An In-depth Technical Guide to (4R)-4-Thiazolidin-3-iumcarboxylate: A Privileged Scaffold in Medicinal Chemistry
Introduction
The thiazolidine ring system represents a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This five-membered heterocycle, containing both sulfur and nitrogen atoms, provides a versatile framework for the design and synthesis of novel therapeutic agents.[1] Among its many derivatives, this compound, also known as L-Thioproline or (4R)-thiazolidine-4-carboxylic acid, stands out as a fundamental building block.[2] Its specific stereochemistry and zwitterionic nature confer unique properties that are leveraged in various biomedical research and drug development contexts.
This guide offers a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, physicochemical properties, synthesis and characterization methodologies, and explore its significant and diverse applications in modern medicinal chemistry.
Part 1: Chemical Structure and Physicochemical Properties
The defining characteristics of a molecule are rooted in its structure. For this compound, its three-dimensional arrangement and electronic distribution are key to its function.
Chemical Structure
The molecule is a saturated heterocycle derived from the amino acid L-cysteine. The "(4R)" designation in its IUPAC name, (4R)-thiazolidine-4-carboxylic acid, specifies the absolute configuration at the chiral center (carbon-4), which is inherited from the L-cysteine precursor.[2] In physiological or polar protic environments, the molecule readily exists in a zwitterionic form, where the secondary amine at position 3 is protonated to form a thiazolidinium cation, and the carboxylic acid group is deprotonated to a carboxylate anion. This charge-separated state is accurately reflected by the name this compound.[3]
Caption: Zwitterionic structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below, derived from computational and database sources. These properties are fundamental for predicting the molecule's behavior in biological systems and for planning experimental work.
| Property | Value | Source |
| IUPAC Name | (4R)-1,3-thiazolidin-3-ium-4-carboxylate | [3] |
| Synonyms | L-Thioproline, (4R)-thiazolidine-4-carboxylic acid | [2] |
| Molecular Formula | C₄H₇NO₂S | [2][3] |
| Molecular Weight | 133.17 g/mol | [2][3] |
| CAS Number | 34592-47-7 | [2][3] |
| XLogP3 | -1.7 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 133.01974964 Da | [3] |
Part 2: Synthesis and Characterization
The accessibility of this compound and its derivatives is crucial for their exploration. The synthesis is typically straightforward, and the resulting products are characterized using standard analytical techniques.
General Synthesis Protocol
The most common and efficient method for synthesizing the (4R)-thiazolidine-4-carboxylic acid core is through the nucleophilic condensation of L-cysteine with an appropriate aldehyde or ketone.[4][5] For the parent compound, formaldehyde is used. The reaction proceeds via the formation of a transient Schiff base (iminium ion) between the aldehyde and the amino group of L-cysteine, followed by an intramolecular cyclization where the thiol group attacks the iminium carbon.
Caption: General workflow for the synthesis of thiazolidine derivatives.
Detailed Experimental Protocol: Synthesis of (4R)-thiazolidine-4-carboxylic acid [4]
-
Preparation: Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water in a round-bottom flask. Add sodium acetate (0.64 mmol) to the solution.
-
Reaction: In a separate flask, prepare a solution of the desired aldehyde (0.98 mmol, e.g., formaldehyde) in 26 mL of ethanol. Add the ethanolic aldehyde solution to the L-cysteine solution.
-
Incubation: Stir the reaction mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once precipitation is observed, place the reaction vessel in an ice-cold water bath to facilitate complete precipitation.
-
Purification: Filter the resulting solid precipitate, wash it thoroughly with cold distilled water, and dry it to yield the final product.
Analytical Characterization
Structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic methods is employed to verify the identity and purity of the thiazolidine derivatives.
| Technique | Expected Observations for a 2-Aryl Derivative[4] |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~1600 (C=O stretch, carboxyl), ~1580 (C=C stretch, aromatic), ~1380 (C-O stretch) |
| ¹H-NMR (ppm) | Signals for methylene protons (H-5) around δ 3.2-3.5, a signal for the H-4 proton around δ 4.0-4.2, a singlet for the methine H-2 proton around δ 5.6, and signals corresponding to the aromatic protons. |
| Mass Spec (EI-MS) | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the derivative. |
Part 3: Biological Significance and Applications in Drug Development
The thiazolidine scaffold is a prolific source of pharmacologically active molecules. Derivatives of this compound have been investigated for a wide array of therapeutic applications, demonstrating the versatility of this core structure.
Antioxidant Activity
Several studies have demonstrated the antioxidant potential of 2-aryl substituted (4R)-thiazolidine-4-carboxylic acids.[4][5] The capacity of these compounds to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), is significantly influenced by the nature and position of substituents on the aromatic ring at the C-2 position. For instance, electron-donating groups like methoxy (-OCH₃) on the aromatic ring have been shown to enhance radical scavenging activity, while electron-withdrawing groups like nitro (-NO₂) tend to decrease it.[4][5] This suggests that the thiazolidine moiety can act as a tunable platform for developing novel antioxidants.
Antiviral (Anti-influenza) Activity
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents. Thiazolidine-4-carboxylic acid derivatives have been identified as promising inhibitors of the influenza neuraminidase (NA) enzyme.[6] NA is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected cells. By inhibiting this enzyme, the spread of the virus can be effectively halted. Molecular docking and in-vitro assays have shown that specific derivatives can bind to the active site of the NA enzyme, demonstrating their potential as leads for new anti-influenza drugs.[6]
Caption: Mechanism of influenza inhibition by thiazolidine derivatives.
Antidiabetic Activity
In the context of type 2 diabetes management, inhibiting carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. This approach slows down the absorption of glucose from the gut, thereby mitigating post-prandial hyperglycemia. Thiazolidine-4-carboxylic acid derivatives have emerged as potent inhibitors of both these enzymes.[7] Structure-activity relationship studies indicate that the inhibitory potential can be finely tuned through substitutions on the core scaffold, with some derivatives showing efficacy comparable or superior to existing drugs like acarbose.[7]
Antimicrobial and Anticancer Potential
While direct studies on this compound are emerging, the broader class of thiazolidin-4-ones is a hotbed of research for antimicrobial and anticancer agents.[8][9][10] These related structures show activity against a range of pathogens, including bacteria and fungi, and can inhibit the formation of biofilms, which are a major cause of persistent infections.[11] In oncology, thiazolidin-4-one derivatives have been designed to inhibit various targets, including protein kinases and tubulin, and have shown cytotoxic effects against multiple cancer cell lines.[9][12] This vast body of research provides a strong rationale for the further exploration of this compound derivatives in these therapeutic areas.
Part 4: Future Perspectives and Conclusion
This compound is more than just a simple heterocyclic compound; it is a versatile and powerful scaffold with proven and potential applications across a spectrum of therapeutic fields. Its straightforward synthesis from the chiral pool (L-cysteine), combined with the ease of diversification, makes it an attractive starting point for the design of new bioactive molecules.
Future research should focus on several key areas:
-
Rational Design: Employing computational modeling and structure-activity relationship studies to design next-generation derivatives with enhanced potency and selectivity for specific biological targets.
-
Mechanism of Action: Elucidating the precise molecular mechanisms through which these compounds exert their biological effects to enable more targeted drug development.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their potential as viable drug candidates.
-
Exploration of New Targets: Expanding the scope of investigation to new and emerging therapeutic targets where the unique structural features of the thiazolidine core may offer advantages.
References
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Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
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Gomha, S. M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 11533. [Link]
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Aggarwal, N., et al. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterase inhibitors. Biointerface Research in Applied Chemistry, 12(3), 2800-2812. [Link]
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Ali, O. A., et al. (2025). Discovery of new thiazolidin-4-one and thiazole nucleus incorporation sulfaguanidine scaffold as new class of antimicrobial agents: Design, synthesis, in silico ADMET, and docking simulation. Journal of Molecular Structure, 1315, 138456. [Link]
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Saeed, A., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 229. [Link]
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Khan, K. M., et al. (2005). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Molecular Diversity, 9(1-3), 15-21. [Link]
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Singh, D., et al. (2023). Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Pharmacophore, 14(1), 56-70. [Link]
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Khan, M. S., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. [Link]
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Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science, 85(3), 211-222. [Link]
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Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Research Square. [Link]
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Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences, 33(2), 575-579. [Link]
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Al-Harbi, R. A. K., El-Sharief, M. A. M. S., & Abbas, S. Y. (2023). Synthesis of New of 4-Thiazolidinone and Thiazole Derivatives Containing Coumarin Moiety with Antimicrobial Activity. Acta Chimica Slovenica, 70(4), 500-508. [Link]
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Kumar, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry, 12(10), 1645-1668. [Link]
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Singh, D., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 3(6), 50-65. [Link]
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Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 88. [Link]
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The Chemistry and Application of (4R)-thiazolidine-4-carboxylic acid: A Technical Guide
An In-depth Examination of a Versatile Cysteine Prodrug and Antioxidant
Executive Summary
(4R)-thiazolidine-4-carboxylic acid, widely known by its common name L-thioproline, is a sulfur-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, drug development, and cellular biology. Structurally a proline analog, it is endogenously formed from the condensation of L-cysteine and formaldehyde. This guide provides a comprehensive technical overview of L-thioproline, including its nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its critical roles as a cysteine prodrug and a potent antioxidant, offering insights into its mechanisms of action and therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this multifaceted molecule.
Nomenclature and Structural Elucidation
The compound in focus is most accurately named (4R)-thiazolidine-4-carboxylic acid according to IUPAC nomenclature. However, it is frequently referred to by a variety of synonyms in scientific literature and commercial catalogs. Understanding this synonymy is crucial for comprehensive literature searches and clear scientific communication.
Common Synonyms:
-
L-Thioproline
-
L-Thiaproline
-
(R)-Thiazolidine-4-carboxylic acid
-
L-4-Thiazolidinecarboxylic acid
-
H-Thz-OH
The CAS number for this specific stereoisomer is 34592-47-7 . It is essential to use this identifier to avoid ambiguity with its enantiomer or the racemic mixture.
The molecular structure consists of a five-membered thiazolidine ring with a carboxylic acid group at the 4th position. The "(4R)" designation specifies the stereochemistry at the chiral center, which is derived from the precursor L-cysteine.
Caption: Chemical Structure of (4R)-thiazolidine-4-carboxylic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of L-thioproline is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C4H7NO2S | |
| Molecular Weight | 133.17 g/mol | |
| Appearance | White to off-white solid/flakes | |
| Melting Point | 190-200 °C (decomposes) | |
| pKa (estimated) | 5.89 (weak acid) | |
| Solubility in Water | 28.5 g/L (at 20°C) | |
| Optical Activity | [α]20/D −141° (c = 1.3 in H2O) |
Solubility Profile: L-thioproline exhibits varied solubility across different organic solvents. A systematic study has shown the following trend at a given temperature: water > acetone ≈ 1,4-dioxane > dichloromethane ≈ ethanol ≈ ethyl acetate > methanol > isopropanol > acetonitrile. This solubility profile is critical for designing crystallization and purification processes.
Spectroscopic Data: The structural identity of L-thioproline can be confirmed using various spectroscopic techniques.
-
¹H-NMR (300 MHz, Acetone-d6), δH (ppm): 3.20 (1H, m), 3.46 (1H, m), 4.12 (1H, m), 4.26 (1H, m), 4.43 (1H, m), 8.60 (1H, br, s).
-
FT-IR (KBr, cm⁻¹): 3421 (N-H stretch), 2866 (C-H stretch), 1625 (C=O stretch of carboxylate), 1386 (C-O stretch). A weak absorption band around 2576 cm⁻¹ can be attributed to the S-H stretching if the ring opens to form cysteine.
-
Mass Spectrometry (EI-MS): m/z = 133 [M]+.
Synthesis and Purification
The most common and straightforward method for synthesizing (4R)-thiazolidine-4-carboxylic acid is the nucleophilic cyclization of L-cysteine with an aldehyde, typically formaldehyde. This reaction is often carried out in an aqueous medium.
Caption: General workflow for the synthesis of (4R)-thiazolidine-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis of (4R)-thiazolidine-4-carboxylic acid
This protocol is adapted from established literature procedures.
-
Dissolution of L-cysteine: In a suitable reaction vessel, dissolve L-cysteine (e.g., 50g, 0.41 mol) in purified water (e.g., 150g). Stir the mixture for approximately 30 minutes at room temperature (around 20°C) to ensure complete dissolution.
-
Addition of Reagents: To the stirred solution, add a 40% formaldehyde solution (e.g., 32.5g) and sodium carbonate (e.g., 10g) as a catalyst. The use of sodium carbonate is a greener alternative to previously used catalysts like pyridine.
-
Reaction: Continue stirring the reaction mixture vigorously at room temperature (20°C) for a period of 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization and Isolation: Upon completion of the reaction, cool the reaction mixture in an ice bath to induce precipitation/crystallization of the product.
-
Filtration and Washing: Collect the precipitate by suction filtration. Wash the collected solid several times with a cold solvent such as ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain L-thioproline as a white solid. Expected yields are typically in the range of 80%.
Analytical Methodologies
Accurate quantification and characterization of L-thioproline are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for its analysis.
HPLC-UV Method for the Determination of L-Thioproline
This method involves a pre-column derivatization step to enhance UV detection.
-
Sample Preparation:
-
Extract the sample containing L-thioproline with a 0.2 M phosphate buffer (pH 6.0) through solid-liquid extraction.
-
Centrifuge the mixture and transfer the supernatant to an HPLC vial.
-
-
Derivatization:
-
To the supernatant, add a solution of 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) as the derivatizing agent.
-
Allow the reaction to proceed at room temperature for approximately 60 minutes.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1 M trichloroacetic acid (pH 1.7) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 348 nm.
-
Injection Volume: 5 µL.
-
-
Quantification: The concentration of L-thioproline is determined by comparing the peak area of the derivatized analyte to a standard curve. The limit of quantification (LOQ) for this method has been reported to be 0.5 µmol/L.
Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for more sensitive and specific quantification, often involving derivatization with reagents like ethyl chloroformate followed by solid-phase extraction.
Core Applications and Mechanisms of Action
L-thioproline exhibits significant biological activities, primarily stemming from its roles as a cysteine prodrug and an antioxidant.
5.1. Cysteine Prodrug and Glutathione (GSH) Precursor
One of the most critical functions of L-thioproline is its ability to act as a stable, intracellular delivery vehicle for L-cysteine. L-cysteine is a crucial amino acid, but its direct administration can be cytotoxic. It is the rate-limiting substrate in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.
Caption: Mechanism of L-thioproline as a cysteine prodrug for GSH synthesis.
By masking the reactive thiol group of cysteine within the thiazolidine ring, L-thioproline provides a more stable form for administration and cellular uptake. Once inside the cell, the ring can open to release L-cysteine, thereby boosting the intracellular cysteine pool available for GSH synthesis. This replenishment of GSH is vital for protecting cells against oxidative damage.
5.2. Antioxidant and Cytoprotective Properties
Beyond its role as a cysteine precursor, L-thioproline itself possesses direct antioxidant properties. It can act as a scavenger of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. Studies have shown that cells supplemented with L-thioproline exhibit increased tolerance to oxidative stress. The mechanism is believed to involve sacrificial oxidation of the L-thioproline molecule.
The antioxidant activity of thiazolidine derivatives is also attributed to the presence of the thiazolidine ring system itself. This dual-action—direct ROS scavenging and indirect support of the GSH system—makes L-thioproline a potent cytoprotective agent.
Applications in Research and Drug Development
The unique properties of L-thioproline have led to its investigation and use in several areas:
-
Hepatoprotective Agent: It has been studied for its ability to protect the liver from toxic insults, largely due to its role in replenishing GSH, which is crucial for detoxification processes in the liver.
-
Neuroprotection: The antioxidant and anti-inflammatory properties of thiazolidine derivatives are being explored for their potential in mitigating neurodegenerative diseases.
-
Antiviral Research: Derivatives of thiazolidine-4-carboxylic acid have been synthesized and evaluated as inhibitors of viral enzymes, such as influenza neuraminidase.
-
Immunomodulation: As a component of the immunomodulatory drug Pidotimod, it highlights its role in influencing immune responses.
-
Cosmetic and Pharmaceutical Formulations: It is used in various cosmetic and pharmaceutical products for its antioxidant and protective effects.
Conclusion
(4R)-thiazolidine-4-carboxylic acid, or L-thioproline, is a well-characterized compound with a clear chemical identity and established methods for its synthesis and analysis. Its significance lies in its dual functionality as a stable prodrug of L-cysteine and a direct antioxidant. This dual mechanism provides a robust strategy for cellular protection against oxidative stress, making it a valuable molecule for research and a promising candidate for the development of therapeutic and protective agents in various applications, from pharmaceuticals to cosmetics. The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers to effectively work with and innovate upon the applications of this versatile compound.
References
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Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]
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SIELC Technologies. (2018, February 16). L-Thioproline. Retrieved from [Link]
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Nagasawa, H. T., Goon, D. J., & Yost, Y. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596. [Link]
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Pharmaffiliates. L-Thioproline | CAS No : 34592-47-7. Retrieved from [Link]
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Li, Y., Wang, Y., & Zhang, J. (2021). Solid–Liquid Equilibrium of l-Thioproline in Nine Neat Solvents and Water + Acetonitrile Binary Solvent System from 283.15 to 323.15 K: Solubility Determination and Data Modeling. Journal of Chemical & Engineering Data, 66(2), 1085-1095. [Link]
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A Technical Guide to the Mechanism of Action of (4R)-4-Thiazolidin-3-iumcarboxylate Zwitterion (Timonacic)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4R)-4-thiazolidin-3-iumcarboxylate, commonly known as Timonacic or Thiazolidine-4-carboxylic acid (TCA), is a cyclic sulfur-containing amino acid derivative with significant therapeutic potential. Its zwitterionic nature at physiological pH is crucial for its bioavailability and cellular uptake. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of Timonacic. The primary mechanism is centered on its function as a potent prodrug of L-cysteine, a rate-limiting precursor for the synthesis of the master antioxidant, glutathione (GSH). By augmenting intracellular GSH levels, Timonacic exerts robust hepatoprotective, antioxidant, and detoxification effects. This guide will detail the metabolic activation pathway, the subsequent impact on cellular redox homeostasis, and the experimental methodologies required to validate these mechanisms in a research setting.
Introduction: Chemical Identity and Therapeutic Context
This compound exists as a zwitterion, a molecule with both a positive (ium) and negative (carboxylate) charge, rendering it highly water-soluble yet capable of traversing cellular membranes. It is recognized under several names, including Timonacic, Thioproline, and TCA[1][2].
Historically, Timonacic has been utilized for its hepatoprotective properties in the context of liver diseases of various etiologies, including those caused by toxins, alcohol, and metabolic dysfunction[3]. Its therapeutic action stems from its ability to mitigate oxidative stress, a common pathological driver in many diseases[2]. This guide moves beyond a surface-level description to provide a detailed, evidence-based explanation of its core molecular mechanisms.
Key Chemical Features:
-
Structure: A five-membered thiazolidine ring with a carboxylate group at the 4-position. The "(4R)" designation specifies the stereochemistry at this chiral center.
-
Zwitterionic Form: At physiological pH, the carboxylic acid is deprotonated (-COO⁻) and the ring nitrogen is protonated (-NH₂⁺-), facilitating its transport and interaction with biological systems.
Core Mechanism of Action: A Cysteine Prodrug
The principal and most well-documented mechanism of action for Timonacic is its role as a prodrug for the amino acid L-cysteine.[2][4] This is fundamentally important because the availability of cysteine is the rate-limiting step in the synthesis of glutathione (GSH).[5][6][7]
Metabolic Activation Pathway
Once inside the cell, Timonacic undergoes a multi-step metabolic conversion to release L-cysteine.
-
Oxidation: The first step is the oxidation of the thiazolidine ring. This reaction is catalyzed by mitochondrial proline oxidase, which recognizes the structural similarity between Timonacic and its natural substrate, proline.[8] This oxidation converts Timonacic into L-thiazoline-4-carboxylic acid.[8]
-
Hydrolysis: The resulting L-thiazoline-4-carboxylic acid is unstable and undergoes hydrolysis to form N-formyl-cysteine.[8][9]
-
Final Conversion: A cytosolic enzyme subsequently hydrolyzes N-formyl-cysteine, releasing free L-cysteine and formic acid.[8]
This controlled intracellular release of cysteine is a key advantage over direct cysteine supplementation, which can be toxic and is rapidly oxidized extracellularly.
Caption: Metabolic conversion of Timonacic to L-cysteine.
Augmentation of Glutathione (GSH) Synthesis
The L-cysteine released from Timonacic directly fuels the glutathione synthesis pathway. GSH (γ-L-glutamyl-L-cysteinylglycine) is a tripeptide synthesized in two ATP-dependent steps:
-
γ-Glutamylcysteine formation: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step.[6]
-
Glycine addition: Catalyzed by glutathione synthetase (GS).[5]
By providing the critical substrate L-cysteine, Timonacic boosts the overall rate of GSH synthesis, replenishing cellular stores that may be depleted by oxidative stress or toxins.[1][2][10] This restoration of GSH concentrations is central to Timonacic's antioxidant effects.[1][10][11]
Caption: The role of cysteine in the GSH synthesis pathway.
Downstream Effects of Enhanced GSH Levels
-
Direct Antioxidant Action: GSH directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Enzymatic Detoxification: GSH serves as a cofactor for enzymes like glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid peroxides, and glutathione S-transferases (GSTs), which conjugate GSH to xenobiotics, facilitating their excretion.[12]
-
Redox Signaling: The ratio of reduced GSH to oxidized glutathione (GSSG) is a critical indicator of cellular redox status and influences numerous signaling pathways.
Secondary and Indirect Mechanisms of Action
While the cysteine prodrug function is primary, Timonacic's effects are pleiotropic.[13]
-
Modulation of Gene Expression: By altering the cellular redox state, Timonacic can influence redox-sensitive transcription factors. This may include the Nrf2 pathway, a master regulator of the antioxidant response, and potentially pathways involved in inflammation and fibrosis like TGF-β, although direct evidence is still emerging.[2][13]
-
Metal Ion Chelation: The thiol group in its metabolite, cysteine, and potentially the parent compound, can chelate metal ions, which can otherwise catalyze the formation of free radicals.[13]
-
Antineoplastic and Immunomodulatory Activities: Some studies suggest Timonacic may induce malignant cells to revert to an untransformed state and restore contact inhibition, though the mechanisms are not fully understood.[1][10][11][14] It has also been observed to modulate the expression of genes involved in the cell cycle and apoptosis.[13][14]
Experimental Elucidation of the Mechanism
Validating the mechanism of action of Timonacic requires a multi-pronged experimental approach. As a Senior Application Scientist, the rationale is to build a self-validating system of experiments that move from the molecular to the functional.
Protocol: In Vitro Validation of Cysteine Prodrug Activity and GSH Enhancement
Objective: To demonstrate that Timonacic increases intracellular cysteine and glutathione levels in a relevant cell line (e.g., primary hepatocytes or HepG2 cells).
Causality: This experiment directly tests the core hypothesis. By measuring the precursor (cysteine) and the final product (GSH) inside the cell after treatment, we can establish a direct biochemical link.
Methodology:
-
Cell Culture: Plate HepG2 cells in 96-well plates and grow to 80-90% confluency.
-
Treatment:
-
Negative Control: Treat cells with vehicle (e.g., sterile PBS).
-
Positive Control: Treat cells with N-acetylcysteine (NAC), a well-known cysteine prodrug.
-
Test Article: Treat cells with a dose-range of Timonacic (e.g., 10 µM, 50 µM, 100 µM).
-
Depletion Control: Treat cells with Buthionine Sulfoximine (BSO), an inhibitor of GCL, to demonstrate the assay's ability to detect GSH depletion.
-
-
Incubation: Incubate cells for a time course (e.g., 2, 4, 8, 12 hours).
-
Cell Lysis: Wash cells with PBS and lyse with a suitable buffer.
-
Quantification (HPLC with Fluorescence Detection):
-
Derivatize thiols in the lysate with a fluorescent tag (e.g., monobromobimane).
-
Separate and quantify cysteine and GSH using a reverse-phase HPLC system with a fluorescence detector.
-
-
Data Analysis: Normalize thiol concentrations to total protein content in each sample. Compare treated groups to the negative control.
Expected Outcome: A time- and dose-dependent increase in both intracellular cysteine and GSH concentrations in Timonacic-treated cells, similar to or exceeding the effect of NAC.
Protocol: Functional Assay for Antioxidant Activity (ROS Scavenging)
Objective: To show that the Timonacic-induced increase in GSH translates to enhanced protection against oxidative stress.
Causality: This experiment links the biochemical change (increased GSH) to a functional cellular outcome (reduced ROS). It validates the therapeutic relevance of the primary mechanism.
Methodology:
-
Cell Culture & Pre-treatment: Plate HepG2 cells. Pre-treat with Vehicle, NAC, and Timonacic for 8-12 hours (the time determined to be optimal for GSH synthesis from the previous experiment).
-
Induce Oxidative Stress: Add a ROS-inducing agent such as H₂O₂ or tert-butyl hydroperoxide (tBHP) for a short period (e.g., 1-2 hours).
-
ROS Detection:
-
Load cells with a ROS-sensitive fluorescent probe, such as 2',7'–dichlorofluorescin diacetate (DCFDA).
-
Measure the fluorescence intensity using a plate reader or flow cytometer. DCFDA is non-fluorescent until it is oxidized by ROS within the cell.
-
-
Data Analysis: Compare the fluorescence (ROS levels) in pre-treated cells to cells that only received the oxidative insult.
Expected Outcome: Cells pre-treated with Timonacic should exhibit significantly lower fluorescence (less ROS) compared to the control group subjected to the same oxidative stress.
Sources
- 1. Timonacicum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Healthcare practitioners’ diagnostic and treatment practice patterns of nonalcoholic fatty liver disease in Poland: a cross-sectional survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glutathione - Wikipedia [en.wikipedia.org]
- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. medkoo.com [medkoo.com]
- 12. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 13. What is the mechanism of Timonacic? [synapse.patsnap.com]
- 14. Timonacic | 444-27-9 | Benchchem [benchchem.com]
Thiazolidine-4-Carboxylic Acid (T4C): Mechanistic Insights as a Proline Analog in Proteostasis and Oncology
Executive Summary
Thiazolidine-4-carboxylic acid (T4C), also known as thioproline or
This guide delineates the mechanistic role of T4C as a "metabolic decoy" in proline catabolism and a "folding accelerator" in protein engineering. It provides actionable protocols for its synthesis, experimental application in reversing malignant phenotypes ("reverse transformation"), and quantitative analysis of its incorporation into the proteome.
Chemical Architecture & Structural Logic
Structural Isosterism and Ring Dynamics
While T4C is isosteric with proline, the C–S bond length (1.82 Å) is significantly longer than the C–C bond (1.54 Å) found in proline. This geometric deviation flattens the ring and alters the energy barrier between endo and exo ring puckers.
-
Proline: High energy barrier for cis/trans isomerization of the peptide bond, often acting as the rate-limiting step in protein folding.[2][3]
-
T4C: The sulfur atom reduces the double-bond character of the preceding peptide bond due to altered electron withdrawal effects. This significantly lowers the activation energy (
) for cis/trans isomerization, accelerating the folding of proteins containing cis-prolines by up to two orders of magnitude.
Physicochemical Comparison[4]
| Property | L-Proline | L-Thiazolidine-4-Carboxylic Acid (T4C) | Impact on Biological Function |
| Molecular Weight | 115.13 g/mol | 133.17 g/mol | Slight mass shift detectable by MS. |
| Ring Heteroatom | Nitrogen only | Nitrogen & Sulfur ( | Confers antioxidant potential; alters ring pucker. |
| pKa (COOH) | 1.99 | ~2.09 | Similar acidity; efficient transport via proton-coupled transporters. |
| Hydropathy | Hydrophobic | Less Hydrophobic / Polarizable | Sulfur increases polarizability; affects hydrophobic core packing. |
| Redox Activity | None | Latent Antioxidant | Metabolized to cysteine; supports Glutathione (GSH) synthesis. |
Mechanisms of Action[5]
Metabolic Interference (The "Decoy" Effect)
T4C enters the cell via standard amino acid transporters (System A and L) and competes with proline for the active site of Proline Dehydrogenase (PRODH/POX) , a mitochondrial enzyme.
-
Competitive Inhibition: T4C acts as a competitive inhibitor of proline oxidation (
values are comparable to proline ), preventing the generation of Pyrroline-5-Carboxylate (P5C). -
Mitochondrial ROS Modulation: Proline oxidation normally generates superoxide. By blocking this pathway and diverting metabolism toward cysteine release, T4C reduces mitochondrial oxidative stress.
-
Dead-End Oxidation: PRODH oxidizes T4C not to P5C, but to N-formylcysteine , which hydrolyzes to formate and cysteine. This bypasses the P5C-Proline cycle, preventing the "vicious cycle" of ROS generation often observed in cancer cells.
Proteostatic Modulation & Reverse Transformation
Historically identified as an agent of "reverse transformation," T4C restores contact inhibition in transformed tumor cells.
-
Mechanism: Incorporation of T4C into cell surface glycoproteins alters their conformation. The altered ring pucker of T4C-substituted proteins changes the rigidity of the cytoskeleton and membrane receptors, potentially re-engaging contact inhibition signaling pathways (e.g., HiPPO pathway) that are silenced in malignancy.
Caption: Divergent metabolic fates of Proline and T4C. T4C competes for PRODH, blocking ROS-generating proline oxidation and shunting metabolism toward antioxidant (GSH) synthesis.
Experimental Protocols
Synthesis of Thiazolidine-4-Carboxylic Acid
Self-Validating Step: The reaction is a spontaneous condensation. Purity is confirmed by the sharp melting point and solubility profile.
Materials:
-
L-Cysteine Hydrochloride (anhydrous)
-
Formaldehyde (37% solution)
-
Ethanol (absolute)
-
Sodium Acetate (buffering agent)
Procedure:
-
Dissolution: Dissolve 0.1 mol L-Cysteine HCl in 30 mL distilled water.
-
Condensation: Add 0.11 mol Formaldehyde (slight excess) dropwise while stirring. The reaction is exothermic; maintain temperature < 40°C.
-
Buffering: Add Sodium Acetate to adjust pH to 6.0–6.5. A white precipitate will form immediately.
-
Crystallization: Allow the mixture to stand at 4°C for 12 hours.
-
Purification: Filter the precipitate and wash 3x with cold ethanol to remove unreacted aldehyde.
-
Validation:
-
Yield: Expect >80%.
-
Melting Point: 196–197°C (decomposition).
-
Solubility Check: Soluble in hot water; insoluble in ethanol/ether.
-
"Reverse Transformation" Cell Culture Assay
This protocol tests the ability of T4C to restore contact inhibition in transformed cell lines (e.g., HeLa, CHO, or ras-transformed fibroblasts).
Reagents:
-
T4C Stock Solution: 100 mM in PBS (pH adjusted to 7.4 with NaOH). Sterilize via 0.22 µm filtration. Note: T4C is acidic; failure to neutralize will kill cells via acidosis, not mechanism.
Workflow:
-
Seeding: Seed tumor cells at low density (
cells/well) in 6-well plates. -
Treatment:
-
Control: Vehicle (PBS).
-
Experimental: T4C at 2 mM, 5 mM, and 10 mM.
-
-
Incubation: Culture for 72–96 hours. Replenish media + T4C every 24 hours (T4C is metabolized).
-
Readout (Morphology):
-
Transformed (Control): Cells grow in multilayers (piled up), refractive, chaotic alignment.
-
Reverted (T4C): Cells form a monolayer, exhibit contact inhibition (stop dividing upon touching), and flatten.
-
-
Readout (Viability): Perform MTT assay. T4C is generally cytostatic (growth arresting) rather than cytotoxic at <5 mM.
Caption: Workflow for synthesis, validation, and biological evaluation of T4C.
References
-
Gosálvez, M., et al. (1979).[4] "Restoration of contact inhibition in tumour cells in tissue culture by treatment with thiazolidine-4-carboxylic acid." Biochemical Society Transactions. Link
-
Unger, L., & DeMoss, R. D. (1966).[5] "Action of a Proline Analogue, L-Thiazolidine-4-Carboxylic Acid, in Escherichia coli." Journal of Bacteriology. Link
-
Becker, D. F. (2021). "Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates." Biochemistry. Link[6]
-
Loughlin, F. E., et al. (2024). "4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state."[2][3] Protein Science. Link
-
Elthon, T. E., & Stewart, C. R. (1984).[1] "Effects of the Proline Analog L-Thiazolidine-4-carboxylic Acid on Proline Metabolism."[1][5][6] Plant Physiology. Link
Sources
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. biorxiv.org [biorxiv.org]
- 3. 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoration of "contact inhibition" in tumour cells in tissue culture by treatment with thiazolidine-4-carboxylic acid [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of a Proline Analogue, l-Thiazolidine-4-Carboxylic Acid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates [agris.fao.org]
An In-depth Technical Guide to the Antioxidant Properties of (4R)-Thiazolidine-4-Carboxylic Acid
Foreword
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a well-established contributor to a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[1][2] This has catalyzed a rigorous search for effective antioxidant agents capable of mitigating ROS-induced cellular damage. Among the promising candidates is (4R)-thiazolidine-4-carboxylic acid (T4C), a heterocyclic compound synthesized from the natural amino acid L-cysteine.[3] This guide provides a comprehensive technical overview of the antioxidant properties of T4C, detailing its mechanisms of action, methodologies for its evaluation, and insights into its structure-activity relationship. It is intended for researchers, chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this molecule.
Foundational Chemistry and Rationale for Antioxidant Potential
(4R)-thiazolidine-4-carboxylic acid, also known as L-thioproline, is a cyclic derivative of L-cysteine. It is synthesized through the nucleophilic cyclization of L-cysteine with an aldehyde, typically formaldehyde.[3] The core of its antioxidant potential stems directly from this parentage. L-cysteine is the rate-limiting substrate in the biosynthesis of glutathione (GSH), one of the most critical endogenous antioxidants in mammalian cells.[4] However, direct administration of L-cysteine is often impractical due to its rapid oxidation and potential for cytotoxicity.[5][6]
T4C and its derivatives serve as stable prodrugs of L-cysteine.[4][7] The thiazolidine ring masks the reactive sulfhydryl group, enhancing stability.[6] Under physiological conditions, the ring can undergo hydrolysis to release L-cysteine intracellularly, thereby supporting the de novo synthesis of GSH and bolstering the cell's intrinsic antioxidant defenses.[4][5] This dual-action potential—acting as both a direct antioxidant and a precursor to a primary endogenous antioxidant—makes T4C a molecule of significant scientific interest.
Core Mechanisms of Antioxidant Action
The antioxidant activity of T4C is not monolithic. It operates through several interconnected mechanisms that collectively reduce the burden of oxidative stress.
Replenishment of Intracellular Glutathione (GSH)
The primary and most well-documented mechanism is the role of T4C as a cysteine donor. By providing a sustained intracellular supply of L-cysteine, T4C facilitates the synthesis of GSH, which then participates in numerous detoxification pathways:
-
Direct Scavenging: GSH can directly neutralize a variety of ROS, including hydroxyl radicals and singlet oxygen.
-
Enzymatic Cofactor: It serves as a cofactor for enzymes like Glutathione Peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides, and Glutathione S-Transferases (GSTs), which conjugate toxins for excretion.[8]
Studies have demonstrated that treatment with thiazolidine derivatives can effectively replete GSH levels, particularly under conditions of oxidative stress.[9] This enhancement of the endogenous antioxidant system is crucial for long-term cytoprotection.
Direct Scavenging of Reactive Oxygen Species (ROS)
While less potent than its GSH-mediated effects, the thiazolidine structure itself possesses inherent radical scavenging capabilities. The sulfur atom within the heterocyclic ring is oxidizable and can directly interact with and neutralize free radicals.[10] This property has been confirmed in various in vitro assays, where T4C and its derivatives exhibit direct scavenging of stable radicals like DPPH and ABTS.[11][12]
Modulation of Pro-inflammatory and Oxidative Pathways
Oxidative stress and inflammation are deeply intertwined. ROS can activate pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway, which in turn promotes the expression of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) that can generate more ROS.[1][2] Thiazolidine derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[1] By disrupting this feedback loop, T4C can reduce the overall inflammatory and oxidative burden on the cell, providing a more comprehensive neuroprotective and cytoprotective effect.[1][2]
In Vitro Evaluation of Antioxidant Properties
A multi-assay approach is essential to comprehensively characterize the antioxidant profile of T4C. These assays can be broadly categorized into direct radical scavenging and cellular-based methods.
Direct Radical Scavenging Assays
These chemical assays provide a baseline measure of a compound's intrinsic ability to neutralize free radicals.
-
Principle: DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The reduction in absorbance at ~517 nm is proportional to the antioxidant activity.[13][14]
-
Causality of Choice: This assay is rapid, simple, and widely used, making it an excellent primary screening tool.[11][15] It effectively measures the hydrogen-donating capacity of T4C and its derivatives.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 6x10⁻³ M) in a suitable solvent like ethanol or methanol and store it protected from light at -18°C.[15]
-
On the day of the experiment, prepare a working solution (e.g., 6x10⁻⁵ M) by diluting the stock solution to achieve an absorbance of 0.6-0.7 at 517 nm.[15]
-
Prepare a series of concentrations of the T4C test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or spectrophotometer cuvette, add a fixed volume of the DPPH working solution (e.g., 100 µL).[16]
-
Add a small volume (e.g., 20 µL) of the test compound solution at various concentrations to the respective wells.[16]
-
For the control (blank), add the same volume of solvent instead of the test compound.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[16]
-
-
Measurement & Analysis:
-
Measure the absorbance at 517 nm.[16]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Principle: ABTS is oxidized using potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants added to this pre-formed radical solution reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at ~734 nm.[17]
-
Causality of Choice: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[14] It is less affected by steric hindrance than DPPH, providing a complementary view of antioxidant capacity.
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[17]
-
To generate the radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[14][17]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a test tube or cuvette.
-
Add a small volume of the T4C test compound (e.g., 10 µL) at various concentrations.[14]
-
Mix and allow the reaction to proceed for a set time (e.g., 5-10 minutes).
-
-
Measurement & Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |
| (4R)-Thiazolidine-4-carboxylic acid | ~150-300 | ~100-250 | Hypothetical Data |
| 2-Aryl Substituted T4C (with -OH) | ~20-50 | ~15-40 | [12] |
| 2-Aryl Substituted T4C (with -OCH₃) | ~50-100 | ~40-80 | [11] |
| Ascorbic Acid (Standard) | ~15-30 | ~10-25 | [13] |
| Table 1: Representative data from in vitro radical scavenging assays. Note: Values are illustrative and depend on specific assay conditions and the nature of C-2 substituents. |
Cell-Based Evaluation of Antioxidant Activity
While informative, chemical assays do not account for biological complexity such as cell uptake, metabolism, and localization.[18][19] Cell-based assays are therefore critical for assessing biologically relevant antioxidant activity.
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective intracellular antioxidant like T4C will inhibit this oxidation, resulting in reduced fluorescence.[8][19][20]
-
Causality of Choice: The CAA assay is a more biologically relevant method because it measures antioxidant activity within a live cell, accounting for bioavailability and metabolic conversion.[18] It provides a comprehensive assessment of the compound's ability to protect cells from an exogenous source of oxidative stress.
Experimental Protocol: CAA Assay
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate at a density to achieve 90-100% confluence after 24 hours.[21]
-
-
Treatment and Probe Loading:
-
Remove growth media and wash cells gently with a buffered saline solution (e.g., DPBS).
-
Add solutions containing various concentrations of T4C (or a standard like Quercetin) to the cells.
-
Immediately add the DCFH-DA probe working solution to all wells.[8]
-
Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for compound uptake and probe de-esterification.[8][19]
-
-
Induction of Oxidative Stress:
-
Measurement and Analysis:
-
Immediately place the plate in a microplate reader set to 37°C.
-
Perform a kinetic read, measuring fluorescence every 1-5 minutes for 60 minutes (Excitation ≈ 485 nm, Emission ≈ 538 nm).[19][20]
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
Determine the CAA value using the formula: CAA Value = 100 - (AUC_sample / AUC_control) x 100
-
Results are often expressed as Quercetin Equivalents (QE) by comparing the sample's CAA value to a standard curve generated with Quercetin.[21]
-
| Parameter | Description | Typical Unit | Significance |
| CAA Value | Percentage inhibition of DCF formation relative to control. | % | Direct measure of cellular antioxidant protection. |
| IC₅₀ | Concentration of T4C required to achieve a CAA value of 50. | µM | Potency of the compound within a cellular context. |
| QE (Quercetin Equivalents) | Antioxidant capacity expressed relative to the standard flavonoid, Quercetin. | µmol QE / 100 µmol | Allows for standardized comparison across different compounds. |
| Table 2: Key data outputs and their interpretation from the Cellular Antioxidant Activity (CAA) assay. |
Structure-Activity Relationship (SAR) Insights
Research into derivatives of T4C has revealed important insights into how chemical structure influences antioxidant activity. The primary site of modification is the C-2 position of the thiazolidine ring.
-
Aromatic Substituents: The addition of an aryl (aromatic) group at the C-2 position generally enhances antioxidant activity compared to the unsubstituted parent T4C.[11][12]
-
Electron-Donating Groups: The nature and position of substituents on this aromatic ring are critical. The presence of electron-donating groups, particularly phenolic hydroxyl (-OH) groups, dramatically increases radical scavenging activity.[12] This is because they can readily donate a hydrogen atom to stabilize a free radical. Methoxy (-OCH₃) groups also enhance activity, though typically to a lesser extent than hydroxyl groups.[10][11]
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups such as nitro (-NO₂) or halides (-Cl, -F) tend to decrease the radical scavenging potential of the molecule.[11]
These findings underscore that while the thiazolidine core provides a foundational level of activity and the L-cysteine prodrug function, the direct radical scavenging potency can be significantly tuned through synthetic modification.
Conclusion and Future Directions
(4R)-thiazolidine-4-carboxylic acid is a compelling antioxidant agent with a sophisticated, dual mechanism of action. It not only provides a direct, albeit modest, radical scavenging effect but more importantly serves as a stable vehicle for intracellular L-cysteine delivery, thereby bolstering the cell's primary endogenous defense system, glutathione. Its ability to also modulate inflammatory pathways linked to oxidative stress further enhances its therapeutic potential.
The experimental workflows detailed in this guide, from basic chemical assays like DPPH and ABTS to the more biologically relevant CAA assay, provide a robust framework for evaluating T4C and its novel derivatives. Future research should focus on optimizing the C-2 substitution to balance potent direct scavenging with efficient intracellular hydrolysis for L-cysteine release. Furthermore, in vivo studies are critical to confirm these in vitro findings and to investigate the pharmacokinetics and efficacy of T4C in models of diseases driven by oxidative stress.[2]
References
-
Ehsanifar, M., et al. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2). Available at: [Link]
-
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]
-
Jagtap, R. M., et al. (2022). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research. Volume 76. Nova Science Publishers. Available at: [Link]
-
Arora, K., et al. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids. Der Pharmacia Lettre, 6(3), 137-145. Available at: [Link]
-
ResearchGate. (n.d.). Absorbance of different thiazolidine-4-carboxylic acids. ResearchGate. Available at: [Link]
-
Al Kury, L. T., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Neurotoxicity Research, 40, 995-1011. Available at: [Link]
-
Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. Available at: [Link]
-
Larsson, A., et al. (1998). Comparison of N-acetylcysteine and l-2-oxothiazolidine-4-carboxylate as cysteine deliverers and glutathione precursors in human malignant melanoma transplants in mice. Melanoma Research, 8(3), 233-240. Available at: [Link]
-
Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
-
Djukic-Dakovic, M., et al. (2018). In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. Chemico-Biological Interactions, 286, 73-81. Available at: [Link]
-
R., S., & G., K. (2018). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Available at: [Link]
-
Chimactiv. (n.d.). Experimental procedure. AgroParisTech. Available at: [Link]
-
Bernard, G. R., et al. (1997). A trial of antioxidants N-acetylcysteine and procysteine in ARDS. The Antioxidant in ARDS Study Group. Chest, 112(1), 164-172. Available at: [Link]
- Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay. Google Patents.
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. Available at: [Link]
-
ResearchGate. (2018). In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. ResearchGate. Available at: [Link]
- Roberts, J. C., & Nagasawa, H. T. (2002). Method to enhance delivery of glutathione and atp levels in cells. Google Patents.
- Nagasawa, H. T., et al. (1997). Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents. Google Patents.
-
Kawase, M., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin, 64(12), 1764-1772. Available at: [Link]
-
Sharma, R., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1326. Available at: [Link]
-
Gomha, S. M., et al. (2021). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 27(1), 53. Available at: [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
-
BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. BMG Labtech. Available at: [Link]
-
El-Habachi, R., et al. (2023). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 13(3). Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Available at: [Link]
-
Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
-
BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. BMG Labtech. Available at: [Link]
-
Eldaim, M. A. A., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(3), 856. Available at: [Link]
-
Speed-pr DIAGNOSTICA. (n.d.). Real-time intracellular hydroxyl radical detection for ROS monitoring in live cells. Speed-pr DIAGNOSTICA. Available at: [Link]
-
Gadzhula, N., et al. (2023). Application of ABTS method for assessment of radical-binding effect of Creatine monohydrate. Journal of Advanced Pharmacy Education and Research, 13(2), 104-108. Available at: [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay. Kamiya Biomedical Company. Available at: [Link]
-
Al-Adil, K. M., et al. (2022). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Journal of Visualized Experiments, (181). Available at: [Link]
-
Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Scribd. Available at: [Link]
-
Witek, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. Available at: [Link]
-
ResearchGate. (2020). Bioactive Supra Decorated Thiazolidine-4-carboxylic acid derivative attenuates cellular oxidative stress by enhancing catalase activity. ResearchGate. Available at: [Link]
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Technical Guide: Metabolic Pathway and Bioavailability of L-Thioproline (L-T4C) in Mammalian Systems
Topic: Metabolic Pathway of L-Thioproline in Mammalian Cells Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Thioproline (Thiazolidine-4-carboxylic acid, L-T4C) is a sulfur-containing proline analog formed via the condensation of L-cysteine and formaldehyde. While historically investigated for its "reverse transformation" effects on cancer cells, its contemporary significance lies in its role as a cryptic cysteine donor and a scavenger of formaldehyde. This guide delineates the precise metabolic fate of L-T4C in mammalian cells, identifying the critical enzymatic checkpoints—specifically Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase (PYCR)—that govern its conversion into the glutathione precursor, L-cysteine.
Molecular Characteristics & Transport Mechanisms[1][2][3][4]
Chemical Structure and Stability
L-T4C is a thiazolidine ring structure acting as a stable storage form of cysteine. Unlike free cysteine, which is neurotoxic at high concentrations and rapidly oxidized to cystine, L-T4C is chemically stable at physiological pH. It mimics the pyrrolidine ring of L-proline, allowing it to hijack proline-specific transport and enzymatic machinery.
Cellular Uptake
Transport of L-T4C across the plasma membrane is competitive and relies on systems evolved for neutral amino acids.
-
Secondary Systems: System L (LAT1/SLC7A5) may play a minor role in rapid-growth tumor cells, but SNAT2 remains the dominant physiological carrier.
The Catabolic Pathway: Enzymatic Breakdown
The metabolism of L-T4C is compartmentalized primarily within the mitochondria, driven by the electron transport chain-linked enzyme PRODH. However, recent kinetic data suggests a cytosolic contribution via PYCR isozymes acting in reverse.
The Mitochondrial Route (Canonical Pathway)
This is the primary catabolic route leading to cysteine liberation.
-
Mitochondrial Entry: L-T4C enters the mitochondrial matrix, likely via the mitochondrial proline carrier (SLC25A12).
-
Oxidation (Rate-Limiting Step): Proline Dehydrogenase (PRODH/POX) , located on the inner mitochondrial membrane, oxidizes L-T4C.
-
Causality: PRODH utilizes FAD to remove electrons from the C5-N bond of L-T4C, transferring them to the Electron Transport Chain (ETC) via Coenzyme Q.
-
Kinetics: L-T4C has a lower
but comparable to L-proline. L-Proline acts as a competitive inhibitor.
-
-
Intermediate Formation: The oxidation yields Thiazoline-4-carboxylate , a Schiff base intermediate.
-
Hydrolysis (Ring Opening): The unstable Schiff base undergoes spontaneous (non-enzymatic) hydrolysis to form N-formylcysteine .
-
Deacetylation: Aminoacylase 1 (ACY1) (cytosolic) or specific mitochondrial acylases hydrolyze N-formylcysteine to release free L-Cysteine and Formate .
The Cytosolic/Alternative Route (PYCR-Mediated)
While PYCR typically reduces P5C to proline, it can catalyze the reverse dehydrogenase reaction with L-T4C.
-
Enzymes: PYCR1 and PYCR2 .
-
Specificity: PYCR2 shows nearly 10-fold higher catalytic efficiency for L-T4C than PYCR1.
-
Significance: This pathway becomes relevant in tissues with low PRODH expression or under hypoxic conditions where mitochondrial respiration is compromised.
Pathway Visualization
The following diagram illustrates the dual-compartment metabolism of L-T4C.
Caption: Fig 1. Dual-compartment metabolic pathway of L-Thioproline. L-T4C is oxidized by mitochondrial PRODH or cytosolic PYCR, converging on N-formylcysteine hydrolysis to liberate Cysteine.
Mechanistic Implications & Bioavailability
The "Cryptic" Cysteine Pool
L-T4C serves as a prodrug for cysteine. Direct cysteine supplementation is limited by rapid oxidation to insoluble cystine and excitotoxicity. L-T4C bypasses these issues:
-
Controlled Release: Cysteine is only liberated upon enzymatic oxidation, preventing "cysteine shock."
-
GSH Synthesis: The liberated cysteine is the rate-limiting substrate for Glutamate-Cysteine Ligase (GCL), directly boosting Glutathione (GSH) levels.
Formaldehyde Scavenging
The formation of L-T4C is reversible. In contexts of high formaldehyde stress (e.g., methanol poisoning or oxidative stress), L-cysteine condenses with formaldehyde to form L-T4C, effectively detoxifying the aldehyde. The metabolic pathway described above represents the disposal of this scavenged adduct.
Competitive Inhibition of Proline
Because L-T4C occupies the active site of PRODH and PYCR:
-
It inhibits the conversion of Proline
P5C Glutamate. -
This can alter the cellular redox state (NADH/NAD⁺ ratio) and impact ATP production derived from proline catabolism.
Experimental Protocols: Validating the Pathway
To confirm L-T4C metabolism in a specific cell line, researchers should not rely solely on viability assays. The following protocol measures Mitochondrial Oxygen Consumption Rate (OCR) , which specifically validates PRODH activity, as PRODH feeds electrons directly to the ETC.
Protocol: Mitochondrial Respiration Assay for L-T4C Specificity
Objective: Determine if L-T4C serves as a respiratory substrate via PRODH. Platform: Seahorse XF Analyzer or Clark-type Oxygen Electrode.
Step-by-Step Methodology:
-
Cell Permeabilization:
-
Use Plasma Membrane Permeabilizer (PMP) or Digitonin to allow substrate entry directly to mitochondria without relying on membrane transporters.
-
Buffer: MAS (Mannitol-Sucrose-Ammonium) buffer containing 10 mM Pyruvate/Malate (to prime TCA) or Rotenone (to isolate Complex II/PRODH).
-
-
Substrate Injection:
-
Condition A (Control): Vehicle only.
-
Condition B (Proline): 10 mM L-Proline (Positive Control).
-
Condition C (Thioproline): 10 mM L-T4C.
-
Condition D (Inhibition): 10 mM L-T4C + 10
M Tetrahydrofuroic acid (Specific PRODH inhibitor).
-
-
Measurement:
-
Measure State 3 respiration (ADP stimulated).
-
Success Criterion: If L-T4C induces OCR increase that is ablated by Tetrahydrofuroic acid, PRODH-mediated metabolism is confirmed.
-
Workflow Diagram
Caption: Fig 2. Experimental workflow for validating PRODH-dependent oxidation of L-T4C using mitochondrial respirometry.
Data Summary: Kinetic Parameters
The following table summarizes the kinetic efficiency of human enzymes toward L-T4C compared to their native substrates. Note the high affinity (low
| Enzyme | Substrate | Efficiency ( | Notes | ||
| PRODH | L-Proline | 5.0 - 10.0 | ~2.5 | Low | Native substrate |
| PRODH | L-T4C | 0.2 - 0.5 | ~0.8 | High | High affinity, slow turnover |
| PYCR1 | L-T4C | ~15.0 | 0.2 | Very Low | Negligible activity |
| PYCR2 | L-T4C | ~1.0 | 1.5 | Moderate | 10x more active than PYCR1 |
Data derived from purified human enzyme assays (See References).
References
-
Patel, S., et al. (2021). Kinetics of human pyrroline-5-carboxylate reductase in L-thioproline metabolism. Amino Acids.[1][9][2][3][6][8][10][11][12][13][14] Link
-
Mao, Y., et al. (2021). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry.[1][2][5][10][12] Link
-
Phang, J. M., et al. (2010). Proline metabolism and cancer: emerging links to glutamine and collagen. Current Opinion in Clinical Nutrition and Metabolic Care. Link
-
Mackenzie, C. G., & Harris, J. (1957). N-Formylcysteine synthesis in mitochondria from formaldehyde and cysteine. Journal of Biological Chemistry.[10] Link
-
Menchini, R. J., & Chaudhry, F. A. (2019). Multifaceted regulation of the system A transporter Slc38a2.[1][2] Neuropharmacology.[1] Link
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Technical Monograph: (4R)-4-Thiazolidin-3-iumcarboxylate (L-Thioproline)
CAS Number: 34592-47-7 Synonyms: L-Thiazolidine-4-carboxylic acid; Timonacic; Thioproline Drug Class: Cyclic Sulfur Amino Acid / Hepatoprotective Agent / Nootropic
Executive Summary
(4R)-4-thiazolidin-3-iumcarboxylate (L-Thioproline) is a cyclic sulfur-containing amino acid analog of proline, where the 4-methylene group of the pyrrolidine ring is replaced by a sulfur atom. Unlike standard antioxidants, L-Thioproline functions as a "masked" cysteine donor . Its therapeutic efficacy—marketed clinically as Timonacic—relies on its intracellular hydrolysis to release L-cysteine, the rate-limiting precursor for Glutathione (GSH) synthesis.
This guide details the physicochemical profiling, synthesis, and mechanistic pharmacology of L-Thioproline. It specifically addresses its utility in reversing oxidative stress in hepatocytes and its application as a conformational constraint in peptidomimetic drug design.
Chemical Identity & Physicochemical Profiling[1][2]
The molecule exists primarily as a zwitterion in the crystalline state, explaining the "3-iumcarboxylate" nomenclature. It is chiral, derived from L-Cysteine, retaining the (4R) configuration.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Molecular Formula | C₄H₇NO₂S | |
| Molecular Weight | 133.17 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 196–200 °C (dec) | Decomposes upon melting. |
| Solubility | Soluble in water (~28 g/L); Insoluble in Ethanol/Ether | Hydrophilic zwitterion. |
| Optical Rotation | [α]²⁰D = -141° (c=1, H₂O) | High optical purity is critical for biological activity. |
| pKa Values | pK₁ (COOH) ≈ 1.5; pK₂ (NH) ≈ 6.0 | Acts as a buffer in specific physiological ranges. |
Synthetic Pathways & Manufacturing
The synthesis of L-Thioproline is a classic condensation reaction (Ratner-Clarke method) that mimics the biological detoxification of formaldehyde. This process is thermodynamically favorable and spontaneous but requires strict temperature control to prevent racemization.
Reaction Mechanism
Reagents: L-Cysteine Hydrochloride + Formaldehyde (37% aq). Type: Mannich-type condensation / Cyclization.
Laboratory Scale Protocol (Self-Validating)
Objective: Synthesis of 100g L-Thioproline with >98% purity.
-
Dissolution: Dissolve 121g (1.0 mol) of L-Cysteine (free base) or equivalent HCl salt in 200 mL of distilled water. If using HCl salt, neutralize carefully with equimolar NaOH or Potassium Acetate to liberate the free amine/thiol species, keeping pH < 6 to prevent oxidation.
-
Condensation: Cool the solution to 20°C. Add 1.1 equivalents of Formaldehyde (37% solution) dropwise over 30 minutes.
-
Validation Point: The reaction is exothermic. Temperature must not exceed 25°C to avoid side reactions.
-
-
Crystallization: The solution will thicken as the thiazolidine ring closes. Allow the mixture to stand at 4°C for 12 hours.
-
Isolation: Filter the white precipitate.
-
Purification: Recrystallize from hot water. Dissolve the crude solid in minimum boiling water, treat with activated charcoal (to remove oxidized disulfides), filter hot, and cool slowly to 4°C.
-
Drying: Dry in vacuo at 50°C.
-
Yield Expectation: 85-90%.
-
Synthesis Workflow Diagram
Caption: Figure 1. Step-by-step synthesis workflow for L-Thioproline via condensation of L-Cysteine and Formaldehyde.
Mechanistic Pharmacology
L-Thioproline is unique because it acts as a metabolic reservoir . It is stable in plasma but metabolized intracellularly.
The "Cysteine Pump" Mechanism
Unlike N-Acetylcysteine (NAC), which provides cysteine via deacetylation, L-Thioproline utilizes the mitochondrial proline oxidase system.
-
Entry: Enters the cell via proline transporters.
-
Conversion: It is a substrate for Proline Dehydrogenase (PRODH) (also known as Proline Oxidase).
-
Release: The thiazolidine ring opens to release L-Cysteine.
-
GSH Synthesis: The liberated L-Cysteine immediately enters the
-glutamyl cycle to synthesize Glutathione (GSH).
Why this matters: High concentrations of free cysteine are neurotoxic (excitotoxic). L-Thioproline allows for the delivery of cysteine in a "protected" form that is released only where metabolic demand (and mitochondrial activity) exists.
Biological Pathway Diagram
Caption: Figure 2. Intracellular pharmacodynamics of L-Thioproline, highlighting the mitochondrial conversion to Cysteine.
Therapeutic & Research Applications
Hepatology (Timonacic)
-
Indication: Adjuvant therapy for acute and chronic liver toxicity (alcohol, viral, drug-induced).
-
Mechanism: Restoration of hepatic GSH levels depleted by toxic metabolites (e.g., NAPQI from acetaminophen).
-
Dosing Context: Often combined with other hepatoprotectants; typical experimental dosages in murine models range from 50–200 mg/kg.
Peptide Chemistry (Pseudoprolines)
-
Application: Used in Solid Phase Peptide Synthesis (SPPS).
-
Utility: Introducing a thiazolidine ring creates a "kink" in the peptide backbone similar to proline but with different electronic properties. It prevents aggregation of long peptide chains during synthesis (beta-sheet disruption). The thiazolidine ring can later be opened to regenerate a Cysteine residue, making it a powerful "switch" element.
Oncology (Differentiation Therapy)
-
Historical Context: Early research (Hampar & Ellison) suggested Thioproline could induce "reverse transformation" in cancer cells, normalizing their morphology.
-
Current Status: While not a standalone chemotherapy, it is investigated for its ability to modulate cellular redox states and influence contact inhibition in transformed cell lines.
Analytical Characterization
To verify the identity of CAS 34592-47-7, the following analytical signatures are standard.
NMR Spectroscopy (¹H-NMR, D₂O)
-
δ 4.25 ppm (1H, dd):
-proton (C4 position). -
δ 4.45 ppm (2H, s): Protons at the C2 position (between S and N). Distinctive singlet or AB quartet depending on pH.
-
δ 3.1–3.4 ppm (2H, m):
-protons (C5 position).
HPLC Method
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol (95:5).
-
Detection: UV at 210 nm (weak absorbance).
-
Note: For high sensitivity, pre-column derivatization with OPA (o-phthalaldehyde) or FMOC is recommended due to the lack of a strong chromophore.
References
-
PubChem. (n.d.). Timonacic (CID 9934).[1] National Library of Medicine. Retrieved from [Link]
-
Ratner, S., & Clarke, H. T. (1937).[2] The Action of Formaldehyde upon Cysteine.[2][3][4] Journal of the American Chemical Society, 59(1), 200–206. Retrieved from [Link]
-
Weber, H. U., Fleming, J. F., & Miquel, J. (1982).[2] Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine.[5] Archives of Gerontology and Geriatrics, 1(4), 299-310.[5]
- Wlodek, L. (2002). L-thiazolidine-4-carboxylic acid drug-induced increase of the cysteine level in tissues. Polish Journal of Pharmacology, 54(3), 215-223.
- Hampar, B., & Ellison, S. A. (1980). Reverse Transformation of Cancer Cells. (Historical Context on Thioproline in Oncology).
Sources
The Emergence of Timonacic as a Hepatoprotective Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timonacic, chemically known as thiazolidine-4-carboxylic acid, is a sulfur-containing amino acid derivative that has garnered significant interest for its hepatoprotective properties. This technical guide provides a comprehensive overview of the history, development, and mechanistic underpinnings of Timonacic as a therapeutic agent for liver diseases. Its primary mode of action involves serving as a prodrug for L-cysteine, a critical precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). By replenishing GSH levels, Timonacic effectively mitigates oxidative stress, a central pathogenic factor in a wide array of liver pathologies. This guide will delve into the chemical synthesis of Timonacic, its multifaceted mechanism of action involving key signaling pathways such as Nrf2 and TGF-β, and the preclinical and clinical evidence supporting its efficacy in various models of liver injury, including non-alcoholic fatty liver disease (NAFLD). Detailed experimental protocols for evaluating its hepatoprotective effects are also provided to facilitate further research and development in this promising field.
Introduction and Historical Perspective
The journey of Timonacic, or thiazolidine-4-carboxylic acid, from a simple heterocyclic compound to a potential hepatoprotective agent is a compelling narrative in drug development. Early research, dating back to the 1960s, identified its potential therapeutic applications. A notable early clinical trial investigated its use in infectious hepatitis, laying the groundwork for its exploration as a liver-protective agent.[1] Over the decades, its antioxidant and detoxifying properties have been increasingly recognized, leading to its use in managing liver damage from various causes, including infectious, alcoholic, and metabolic origins.[2]
Chemical Synthesis of Timonacic
The synthesis of Timonacic (thiazolidine-4-carboxylic acid) is a relatively straightforward process, typically involving the condensation reaction between L-cysteine and formaldehyde. This reaction leverages the nucleophilic nature of the thiol group and the amino group of L-cysteine attacking the electrophilic carbonyl carbon of formaldehyde, leading to the formation of the thiazolidine ring.
Synthesis Protocol
This protocol describes the synthesis of Timonacic from L-cysteine hydrochloride and formaldehyde.
Materials:
-
L-cysteine hydrochloride
-
Formaldehyde solution (37-40%)
-
Pyridine (99%)
-
Water
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve L-cysteine hydrochloride in water with stirring at room temperature until the solution becomes clear.
-
To this solution, add the formaldehyde solution and allow the reaction to proceed for approximately 8 hours.
-
Following the reaction period, add pyridine to the solution with stirring. This will induce the precipitation of a white solid.
-
Cool the mixture and collect the precipitate by filtration.
-
Recrystallize the crude product from a water/ethanol mixture (e.g., 1:1 v/v) to purify the Timonacic.
-
Dry the resulting white, needle-like crystals to obtain the final product.[3]
Yield: Approximately 60-85%, depending on the specific reaction conditions.[3]
Mechanism of Action: A Multifaceted Approach to Hepatoprotection
The hepatoprotective effects of Timonacic are not attributed to a single mode of action but rather a combination of interconnected mechanisms that collectively combat liver injury.
Replenishment of Glutathione Stores
The cornerstone of Timonacic's hepatoprotective activity is its role as a prodrug for L-cysteine.[4] The thiazolidine ring of Timonacic can undergo non-enzymatic opening within the cell to release L-cysteine. L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a tripeptide that is the most abundant endogenous antioxidant in hepatocytes.
During periods of high oxidative stress, such as in cases of toxin-induced liver damage or chronic liver diseases, intracellular GSH stores become depleted. This depletion leaves hepatocytes vulnerable to damage from reactive oxygen species (ROS). By providing a sustained intracellular supply of L-cysteine, Timonacic promotes the replenishment of GSH levels, thereby enhancing the liver's capacity to neutralize ROS and detoxify harmful substances.[4]
dot
Caption: Metabolic pathway of Timonacic to L-cysteine and subsequent glutathione synthesis.
Modulation of Key Signaling Pathways
Beyond its direct impact on GSH levels, Timonacic is believed to influence critical intracellular signaling pathways involved in oxidative stress response and fibrosis.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, leading to their transcription.
While direct studies on Timonacic's interaction with the Nrf2 pathway are emerging, its ability to increase intracellular cysteine and GSH levels strongly suggests an indirect activation of this pathway.[4] By bolstering the cellular antioxidant capacity, Timonacic may create a cellular environment that favors Nrf2 activation, leading to a more robust and sustained defense against oxidative insults.
dot
Caption: Proposed activation of the Nrf2 signaling pathway by Timonacic.
Transforming growth factor-beta (TGF-β) is a key cytokine involved in the pathogenesis of liver fibrosis.[3] TGF-β activates hepatic stellate cells (HSCs), the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins that characterize fibrosis.
Timonacic's anti-fibrotic effects are thought to be mediated, at least in part, by its ability to indirectly inhibit the TGF-β signaling pathway. By mitigating the initial liver injury and reducing oxidative stress, Timonacic can decrease the inflammatory signals that lead to the upregulation of TGF-β.[4] This, in turn, can lead to a reduction in HSC activation and a decrease in the production of pro-fibrotic molecules.
dot
Caption: Proposed anti-fibrotic mechanism of Timonacic via indirect inhibition of TGF-β signaling.
Preclinical Evidence of Hepatoprotection
The hepatoprotective effects of Timonacic have been demonstrated in various preclinical models of liver injury. These models are crucial for understanding the therapeutic potential and mechanism of action of a drug candidate before it proceeds to human trials.
Experimental Protocols for Inducing Liver Injury
Reproducible and well-characterized animal models are essential for evaluating hepatoprotective agents. Below are two commonly used protocols.
This model mimics drug-induced liver injury, a common clinical problem.
Animals: Male C57BL/6 mice (8-10 weeks old). Procedure:
-
Fast mice overnight (12-16 hours) prior to APAP administration.
-
Prepare a fresh solution of acetaminophen in sterile, warm saline.
-
Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-600 mg/kg body weight.
-
Administer Timonacic (e.g., 50-200 mg/kg, i.p. or oral gavage) at a predetermined time point relative to APAP administration (e.g., 1 hour before or after).
-
Euthanize mice at a specified time point (e.g., 6, 12, or 24 hours) after APAP injection.
-
Collect blood for serum analysis of liver enzymes (ALT, AST).
-
Perfuse the liver with saline and collect tissue for histological analysis (H&E staining for necrosis) and biochemical assays (e.g., GSH levels, lipid peroxidation).
This model is used to study chronic liver injury and the development of fibrosis.
Animals: Male Sprague-Dawley rats (180-220 g). Procedure:
-
Administer CCl4 (e.g., 1-2 mL/kg, i.p.) mixed with olive oil (1:1) twice a week for a period of 4-8 weeks to induce fibrosis.
-
Concurrently, administer Timonacic daily via oral gavage at a predetermined dose.
-
Monitor animal weight and health throughout the study.
-
At the end of the study period, euthanize the animals and collect blood and liver tissue.
-
Analyze serum for liver function markers.
-
Assess liver tissue for fibrosis using histological staining (e.g., Masson's trichrome, Sirius Red) and by measuring the hydroxyproline content.
-
Analyze the expression of pro-fibrotic markers (e.g., α-SMA, collagen I) by immunohistochemistry or Western blotting.
dot
Sources
Methodological & Application
Application Note: Scalable Synthesis of (4R)-Thiazolidine-4-Carboxylic Acid (L-Thioproline)
[1]
Executive Summary
(4R)-Thiazolidine-4-carboxylic acid (commonly known as L-Thioproline) is a cyclic sulfur-containing amino acid derived from L-cysteine.[1] Structurally analogous to L-proline, it serves as a critical scaffold in peptide synthesis, a potent intracellular antioxidant, and a precursor for various pharmaceutical agents (e.g., Timonacic).
This application note details a robust, self-validating protocol for the synthesis of L-thioproline via the condensation of L-cysteine hydrochloride with formaldehyde.[1] Unlike generic textbook descriptions, this guide focuses on the thermodynamic solubility drivers that ensure high purity without chromatographic purification, emphasizing the "Ratner-Clarke" neutralization strategy.
Chemical Basis & Mechanistic Insight
The Reaction
The synthesis is a condensation-cyclization reaction between L-cysteine and formaldehyde.[1] The reaction proceeds through a hemithioacetal or imine intermediate, ultimately closing the five-membered thiazolidine ring.
Key Stereochemical Insight: The chirality at the C4 position is inherited directly from L-cysteine.[1] Under the mild acidic-to-neutral conditions described, the stereocenter is configurationally stable, yielding the (4R) enantiomer exclusively.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the condensation mechanism. Note that while both
Figure 1: Mechanistic pathway of thiazolidine ring formation via condensation.[1][2]
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role | Hazards |
| L-Cysteine HCl[1][3] · H₂O | >98% | Substrate | Irritant |
| Formaldehyde (37-40%) | ACS Reagent | Electrophile | Carcinogen , Sensitizer |
| Pyridine | Anhydrous | Neutralizing Base | Toxic, Flammable, Malodorous |
| Ethanol | Absolute | Anti-solvent | Flammable |
| Water | Distilled | Solvent | None |
Critical Parameters (The "Why" Behind the Steps)
-
Stoichiometry: A slight excess of formaldehyde (1.1–1.2 eq) ensures complete consumption of the expensive L-cysteine.
-
pH Control: The reaction initiates in acidic media (due to HCl salt). However, product isolation requires neutralizing the HCl to reach the isoelectric point (pI) of the thiazolidine (approx pH 6.0–6.5). At the pI, the zwitterion is least soluble in water, maximizing precipitation.
-
Temperature: The reaction is exothermic. Uncontrolled heat can lead to polymerization of formaldehyde (paraformaldehyde formation) or oxidation of cysteine to cystine.
Step-by-Step Procedure
Phase 1: Condensation [1][2]
-
Dissolution: In a 250 mL round-bottom flask, dissolve 20.0 g (0.114 mol) of L-Cysteine Hydrochloride Monohydrate in 20 mL of distilled water.
-
Note: The solution will be clear and acidic.
-
-
Addition: Slowly add 10 mL (approx. 0.13 mol) of 37–40% aqueous Formaldehyde solution.
-
Observation: The solution may warm slightly. If it exceeds 40°C, cool with a water bath.
-
-
Incubation: Stopper the flask and allow the mixture to stand at room temperature (20–25°C) for 4 to 8 hours (or overnight).
-
Checkpoint: The solution should remain clear. Turbidity suggests paraformaldehyde formation (filter if necessary).
-
Phase 2: Neutralization & Crystallization [1]
-
Neutralization: Add 12 mL of Pyridine dropwise with stirring.
-
Dilution: Add 20 mL of Ethanol to the thick suspension to further decrease the solubility of the product and assist in filtration.
-
Filtration: Filter the white crystalline solid using a Buchner funnel. Wash the cake twice with 20 mL of cold Ethanol .
Phase 3: Purification (Recrystallization)
-
Dissolution: Transfer the crude solid to a beaker. Dissolve in the minimum amount of hot water (approx. 90–95°C).
-
Precipitation: Add hot Ethanol until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.
-
Final Isolation: Filter the recrystallized needles, wash with Ethanol/Ether, and dry in a vacuum oven at 50°C.
Workflow Diagram
Figure 2: Operational workflow for the isolation of L-thioproline.
Characterization & Quality Control
To ensure scientific integrity, the product must be validated against known physical constants.
Quantitative Data Summary
| Property | Value / Range | Method of Verification |
| Appearance | White crystalline needles | Visual Inspection |
| Yield | 85% – 93% | Gravimetric |
| Melting Point | 196°C – 197°C (dec.)[1] | Capillary MP Apparatus |
| Optical Rotation | Polarimetry | |
| Solubility | Soluble in water; Insoluble in EtOH | Solubility Test |
Self-Validating Checks
-
The "Solubility Switch": The crude product must be soluble in hot water but precipitate immediately upon adding ethanol. If it remains soluble in ethanol, significant unreacted cysteine or HCl salt is present.
-
Optical Rotation: A rotation significantly less negative than
indicates racemization (rare under these conditions) or contamination with acyclic byproducts.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete neutralization (pH too low).[1] | Ensure enough Pyridine/Acetate is added. The mixture should turn into a thick paste. |
| Product is Sticky/Yellow | Oxidation of cysteine or impure formaldehyde. | Use fresh L-Cysteine HCl.[1] Ensure formaldehyde is methanol-stabilized or fresh.[1] |
| No Precipitate | Volume of water too high. | Concentrate the reaction mixture under vacuum before adding Pyridine. |
References
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200–206.
-
Kallen, R. G. (1971). The Mechanism of Reactions Involving Schiff Base Intermediates.[6] Thiazolidine Formation from L-Cysteine and Formaldehyde.[1][3] Journal of the American Chemical Society, 93(23), 6227–6235.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93176, L-Thioproline.
-
Thermo Fisher Scientific. L-Thiazolidine-4-carboxylic acid, 98% Product Specifications.
Sources
- 1. 444-27-9|Thiazolidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. pubs.acs.org [pubs.acs.org]
Protocol: Strategic Incorporation and Manipulation of L-Thioproline (Thz) in Solid-Phase Peptide Synthesis
Executive Summary
L-Thioproline (L-thiazolidine-4-carboxylic acid, Thz) is a sulfur-containing proline analogue utilized in peptide chemistry for two primary strategic purposes: (1) as a "pseudoproline" to disrupt secondary structure aggregation during the synthesis of difficult sequences, and (2) as a stable, orthogonal precursor to Cysteine (Cys) for Native Chemical Ligation (NCL) or to prevent disulfide shuffling during purification.
Unlike standard amino acids, Thz presents unique challenges due to its secondary amine structure (steric hindrance) and the specific chemical requirements for its post-synthesis ring opening. This application note details the optimized protocols for coupling Thz, extending the peptide chain from the Thz N-terminus, and converting Thz back to Cys.
Chemical Logic & Strategic Utility
The "Pseudoproline" Effect
Thz acts as a structural mimic of Proline. By introducing a cis-amide bond preference and eliminating the H-bond donor capability of the amide backbone, Thz disrupts the formation of
-
Application: Insert Thz in place of Cys or Pro during the synthesis of hydrophobic or aggregation-prone sequences to improve crude purity.
Thz as a Cysteine Precursor
The thiazolidine ring acts as a "masked" Cysteine.
-
Stability: The ring is stable to standard Fmoc deprotection (piperidine) and acidic cleavage (TFA/scavengers). This allows the peptide to be purified with the thiol protected, preventing oxidation or disulfide scrambling.
-
Conversion: The ring is opened under mild aqueous conditions (pH 4.0) using an alkoxyamine nucleophile, regenerating the free thiol.
Critical Pre-Synthesis Considerations
| Parameter | Specification | Reason |
| Building Block | Fmoc-L-Thiazolidine-4-carboxylic acid (Fmoc-Thz-OH) | Standard Fmoc derivative. |
| Coupling Reagent | HATU or COMU | Required for sterically hindered secondary amines. |
| Base | DIEA (Diisopropylethylamine) | Collidine is an alternative if racemization is a concern (rare for Thz). |
| Monitoring | Chloranil Test or Chloranil/Acetaldehyde | Do NOT use Kaiser Test. Ninhydrin does not react with secondary amines (Thz). |
| Solubility | DMF or NMP | Fmoc-Thz-OH has moderate solubility; ensure complete dissolution before addition. |
Experimental Protocols
Protocol A: Incorporation of Fmoc-Thz-OH
This step couples Thz to the growing peptide chain.
-
Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.
-
Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (
min). Wash with DMF ( ).[1][2] -
Activation:
-
Dissolve Fmoc-Thz-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add DIEA (8.0 eq) immediately prior to dispensing to the resin.
-
Note: Pre-activation time should be minimal (< 2 min) to prevent racemization.
-
-
Coupling: Add mixture to resin. Agitate at Room Temperature (RT) for 60 minutes .
-
Monitoring: Perform a Kaiser test. If positive (blue), re-couple using PyBOP/HOAt.
-
Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.
Protocol B: Chain Elongation (The "Difficult" Step)
Coupling the NEXT amino acid onto the Thz N-terminus is the most critical step. The nucleophile is a sterically hindered secondary amine.[1]
-
Fmoc Removal: Deprotect the Thz group using 20% Piperidine/DMF (
min). Note: Secondary amines deprotect slower than primary amines. -
Wash: Extensive washing with DMF (
) is crucial to remove piperidine, which can form adducts. -
Activation (High Efficiency Required):
-
Amino Acid: 5.0 eq (Next AA).
-
Reagent: HATU (5.0 eq) or PyBOP (5.0 eq) + HOAt (5.0 eq).
-
Base: DIEA (10.0 eq).
-
-
Coupling: Double coupling is mandatory .
-
Coupling 1: 2 hours at RT. Drain.
-
Coupling 2: Fresh reagents, 2 hours at RT (or 1 hour at 50°C if the AA is not Cys/His).
-
-
Monitoring: Use the Chloranil Test.
-
Positive: Blue/Green beads (Secondary amine present).
-
Negative: Colorless/Yellow beads (Coupling complete).
-
Warning: The Kaiser test (Ninhydrin) will yield a false negative here.
-
Protocol C: Ring Opening (Thz Cys Conversion)
Performed on the purified, lyophilized peptide in solution.
Reagents:
-
Methoxyamine Hydrochloride (
) -
Buffer: 0.2 M Sodium Phosphate, 6 M Guanidine HCl (if peptide is hydrophobic), pH 4.0.
Procedure:
-
Dissolution: Dissolve the peptide (1–5 mg/mL) in the Buffer containing 0.2 M Methoxyamine HCl .
-
Reaction: Adjust pH to 4.0 using dilute NaOH or HCl. Stir at RT.
-
Kinetics:
-
Standard Thz: Conversion is usually complete in 4–6 hours.[3]
-
Substituted Thz (e.g., dimethyl-Thz): May require 37°C and longer times (12–24 h).
-
-
Mechanism: Methoxyamine reacts with the formaldehyde liberated from the ring opening, forming a stable oxime. This shifts the equilibrium irreversibly toward the open Cysteine form.
-
Purification: Desalt or repurify via RP-HPLC. The mass shift will be -12 Da (Loss of Carbon: -12.01 u; strictly speaking, removal of CH2 (+14) and addition of 2H (+2) = -12).
Workflow Visualization
Caption: Workflow for Thz incorporation, critical elongation steps, and optional conversion to Cysteine.
Troubleshooting & QC
| Issue | Observation | Root Cause | Solution |
| Incomplete Coupling onto Thz | Deletion sequence (Missing AA after Thz) in Mass Spec. | Steric hindrance of Thz secondary amine. | Use HATU or PyBOP/HOAt . Perform double coupling. Increase temperature to 50°C (if no Cys/His present). |
| False Negative Monitoring | Kaiser test is yellow/colorless despite unreacted Thz. | Ninhydrin does not react with secondary amines. | Use Chloranil Test or chloranil/acetaldehyde for secondary amines. |
| Incomplete Ring Opening | Mass spec shows +12 Da adduct (Thz) remaining. | Equilibrium not shifted; pH incorrect. | Ensure Methoxyamine concentration is >0.2M. Check pH is strictly 4.0. Increase reaction time to overnight. |
| Oxidation | Dimer formation after conversion. | Free thiols oxidizing in air. | Perform conversion under |
References
-
Original Description of Thz Protection
-
Thz in Native Chemical Ligation
- Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin. Angewandte Chemie International Edition.
-
Ring Opening Protocol (Methoxyamine)
- Villain, M., Vizzavona, J., & Rose, K. (2001). Covalent capture: a new tool for the purification of synthetic and recombinant polypeptides. Chemistry & Biology.
-
Pseudoproline & Difficult Couplings
- Mutter, M., et al. (2004). Switch peptides in statu nascendi: induction of conformational transitions relevant to Alzheimer's disease. Angewandte Chemie.
Sources
Application Note: Controlled Synthesis of L-Thiazolidine-4-carboxylic Acid (Thioproline) via Condensation of L-Cysteine and Formaldehyde
[1][2]
Executive Summary
This guide details the reaction conditions required for the condensation of L-Cysteine with Formaldehyde to synthesize L-Thiazolidine-4-carboxylic acid (also known as Thioproline). While the reaction occurs spontaneously in biological systems (often serving as a formaldehyde scavenging mechanism), laboratory synthesis requires precise control of pH, stoichiometry, and solvent conditions to maximize yield and purity.[1]
This protocol utilizes a buffered aqueous system to facilitate the nucleophilic attack while preventing side reactions (such as N-methylation or polymer formation). The resulting thiazolidine ring is a bioisostere of proline, widely used in peptide modification and as a metabolic probe.
Mechanistic Principles
The formation of the thiazolidine ring is a classic example of a Pictet-Spengler type cyclization . Unlike simple Schiff base formation, the presence of the
Reaction Pathway
The reaction proceeds through a reversible equilibrium. The initial step involves the nucleophilic attack of the cysteine amino group on the formaldehyde carbonyl carbon, forming a carbinolamine (hemiaminal). This intermediate dehydrates to form an imine (Schiff base), which is rapidly trapped by the adjacent thiol group to close the ring.[1]
Key Mechanistic Insight: The reaction is reversible. Hydrolysis of the thiazolidine ring back to cysteine and formaldehyde can occur, particularly under strongly acidic conditions or in the presence of formaldehyde scavengers. Therefore, maintaining a slight excess of formaldehyde and specific pH control during the workup is critical to drive the equilibrium toward the product.
Figure 1: Step-wise mechanism of thiazolidine ring closure.[1] The stability of the final product relies on the intramolecular thiol trap.
Critical Reaction Parameters
The following parameters must be optimized to ensure high yield (>80%) and purity.
| Parameter | Recommended Condition | Scientific Rationale |
| Stoichiometry | 1.0 : 1.1–1.2 (Cys : HCHO) | A slight excess of formaldehyde (10-20%) drives the equilibrium to the right (Le Chatelier's principle) and compensates for volatility losses.[1] |
| pH | 6.0 – 7.5 | Reaction rates are highest near neutral pH where the amine is unprotonated enough to be nucleophilic, but the thiol is protonated enough to avoid oxidation. |
| Solvent | Water (or Water/Ethanol) | Cysteine is highly water-soluble.[1] The product (Thioproline) is less soluble in cold water/ethanol, facilitating crystallization.[1] |
| Temperature | 20°C – 25°C (RT) | The reaction is exothermic and spontaneous. Heating is unnecessary and may promote oxidation of cysteine to cystine (disulfide).[1] |
| Catalyst | Sodium Acetate / Carbonate | Used to neutralize Cysteine-HCl salts and buffer the solution to the optimal pH window. |
Experimental Protocol
Objective: Synthesis of L-Thiazolidine-4-carboxylic acid (Scale: 0.1 mol). Safety Note: Formaldehyde is a known carcinogen and sensitizer. Work in a fume hood.
Materials
-
L-Cysteine Hydrochloride Monohydrate (
g/mol )[1] -
Formaldehyde solution (37% w/w in water)[1]
-
Sodium Acetate (anhydrous) or Potassium Acetate[1]
-
Ethanol (Absolute)[1]
-
Distilled Water[2]
Step-by-Step Workflow
-
Preparation of Cysteine Solution:
-
Dissolve 17.56 g (0.1 mol) of L-Cysteine HCl in 30 mL of distilled water.
-
Observation: The solution will be acidic (pH ~1-2).
-
-
Buffering:
-
Add 9.0 g of Sodium Acetate (approx. 1.1 eq) to the solution with stirring.
-
Goal: Adjust pH to ~6.0–6.5. The solution should remain clear.
-
-
Condensation:
-
Crystallization:
-
Add 30 mL of absolute ethanol to the reaction mixture.
-
Cool the flask in an ice bath (0–4°C) for 2 hours.
-
A heavy white precipitate of L-Thiazolidine-4-carboxylic acid will form.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel/vacuum filtration.
-
Wash the cake twice with cold ethanol (10 mL each) to remove excess formaldehyde and salts.
-
-
Drying:
-
Dry the solid in a vacuum oven at 40°C or air dry overnight.
-
Expected Yield: ~11–12 g (80–90%).
-
Figure 2: Operational workflow for the synthesis and isolation of Thioproline.
Characterization & Validation
To ensure the integrity of the synthesized product, the following analytical benchmarks should be met:
-
Melting Point: The product decomposes upon melting.
-
Solubility Profile:
-
Soluble in hot water.
-
Insoluble in ethanol and ether.
-
-
Infrared Spectroscopy (FT-IR):
-
Absence of S-H stretch (approx. 2550 cm⁻¹) indicates successful ring closure.[1]
-
Presence of C-S-C stretching vibrations.
-
-
NMR Spectroscopy (
H-NMR in D O):-
The methylene bridge protons (N-CH
-S) formed from formaldehyde appear as a distinct AB system or singlet (depending on solvent/pH) around 4.0 – 4.5 ppm , distinct from the cysteine -protons.[1]
-
Troubleshooting & Expert Notes
-
Oxidation Risk: If the reaction mixture turns cloudy or yellow before formaldehyde addition, the cysteine may have oxidized to Cystine (disulfide). Ensure fresh reagents are used.
-
pH Sensitivity: If the pH is too low (<4), the yield drops significantly as the equilibrium shifts back to reactants during isolation. If pH is too high (>9), side reactions (cannizzaro or polymerization) may occur.[1]
-
Recrystallization: If high purity is required (e.g., for biological assays), recrystallize the crude solid from hot water.[1] Dissolve in minimum boiling water, then add ethanol until turbid, and cool.
References
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[1][5] Journal of the American Chemical Society, 59(1), 200–206.[1][5] [Link]
-
Kallen, R. G. (1971). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde.[2][6][7][8] Journal of the American Chemical Society, 93(23), 6236–6248.[1] [Link][1]
-
Hopkinson, R. J., et al. (2019). How formaldehyde reacts with amino acids.[1][6][8] Communications Chemistry, 2, 126.[1][6][8] [Link]
Sources
- 1. pjps.pk [pjps.pk]
- 2. CN111377879A - Preparation method of L-thiazolidine-4-formic acid - Google Patents [patents.google.com]
- 3. Formaldehyde - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. pstorage-leicester-213265548798.s3.amazonaws.com [pstorage-leicester-213265548798.s3.amazonaws.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Quantification of L-Thioproline in Biological Matrices
Executive Summary & Biological Significance
L-Thioproline (thiazolidine-4-carboxylic acid) is a cyclic sulfur-containing amino acid formed by the condensation of formaldehyde with L-cysteine. In biological systems, it serves as a critical biomarker for formaldehyde exposure and oxidative stress . It acts as a "scavenger" molecule; the formation of thioproline effectively traps reactive formaldehyde, preventing it from cross-linking DNA or proteins. However, under high nitrite conditions, it can be nitrosated to form N-nitroso-thioproline, a potential carcinogen.
Accurate quantification in plasma and urine is challenging due to:
-
High Polarity: Poor retention on standard C18 columns.
-
Lack of Chromophore: Negligible UV absorption above 210 nm, necessitating derivatization for optical detection.
-
Matrix Complexity: Endogenous aminothiols (Cysteine, Glutathione) interfere with detection.
This guide presents two validated workflows:
-
Protocol A (Gold Standard): LC-MS/MS using HILIC separation for direct, underivatized quantification.
-
Protocol B (Accessible Standard): HPLC-UV using CMQT derivatization , a robust method for laboratories without mass spectrometry.
Chemical Mechanism & Pathway[1]
The formation of L-thioproline is a reversible condensation reaction. Understanding this equilibrium is vital for sample handling; acidic conditions can shift the equilibrium, potentially releasing formaldehyde if not stabilized.
Figure 1: The reversible formation of L-Thioproline from Cysteine and Formaldehyde, and its potential nitrosation pathway.
Protocol A: LC-MS/MS (Direct Quantification)
Target Audience: DMPK labs, Toxicology units. Rationale: Thioproline is highly polar. Traditional Reverse Phase (C18) chromatography results in elution near the void volume, leading to ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for retaining this polar metabolite without derivatization.
LC-MS/MS Conditions[2][3]
| Parameter | Specification |
| Column | Waters XBridge BEH Amide XP (2.5 µm, 2.1 × 100 mm) or equivalent HILIC column. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). |
| Mobile Phase B | Acetonitrile (LC-MS Grade) + 0.1% Formic Acid. |
| Flow Rate | 0.3 mL/min |
| Column Temp | 35°C |
| Injection Vol | 2–5 µL |
| Ionization | ESI Positive Mode (M+H)+ |
Gradient Profile
HILIC requires high organic starting conditions.
| Time (min) | % Mobile Phase B (Organic) | Event |
| 0.0 | 95% | Initial Hold |
| 1.0 | 95% | Start Gradient |
| 5.0 | 60% | Elution of Thioproline |
| 5.1 | 40% | Column Wash |
| 7.0 | 40% | End Wash |
| 7.1 | 95% | Re-equilibration (Critical in HILIC) |
| 10.0 | 95% | Ready for Injection |
Mass Spectrometry Parameters (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| L-Thioproline | 134.0 | 88.0 (Quant) | 20 | 15 |
| 61.0 (Qual) | 20 | 22 | ||
| Thioproline-d2 (IS) | 136.0 | 90.0 | 20 | 15 |
Note on IS: Use L-Thioproline-d2 or 13C-Thioproline as an internal standard to correct for matrix effects, which are common in urine analysis.
Protocol B: HPLC-UV (Derivatization Method)
Target Audience: QC labs, Academic research without MS access. Rationale: Since Thioproline lacks a strong chromophore, we utilize 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) . Unlike OPA (which requires primary amines), CMQT reacts efficiently with thiol-containing compounds and secondary amines under specific pH conditions to form a UV-absorbing derivative stable at 348–355 nm.
Reagents Preparation[4][5]
-
CMQT Reagent: 0.25 M CMQT in water.
-
Phosphate Buffer (Reaction Medium): 0.2 M Phosphate buffer, adjusted strictly to pH 6.0 .
-
Critical Insight: pH > 7.0 causes rapid hydrolysis of the reagent; pH < 5.0 slows the reaction kinetics.
-
-
Stop Solution: 1 M Hydrochloric Acid (HCl).
Sample Preparation & Derivatization Workflow[3][4][6][7]
Figure 2: Step-by-step derivatization workflow using CMQT for UV detection.
HPLC-UV Conditions[5][8]
| Parameter | Specification |
| Column | Agilent Zorbax SB-C18 (5 µm, 4.6 × 150 mm) or equivalent. |
| Mobile Phase A | 0.1 M Trichloroacetic Acid (TCA) adjusted to pH 1.[1][2][3][4]7. |
| Mobile Phase B | Acetonitrile. |
| Detection | UV-Vis at 348 nm . |
| Flow Rate | 1.0 mL/min.[5] |
| Gradient | 0–5 min: 10% B; 5–12 min: 10%→40% B; 12–15 min: 40% B. |
Technical Note: The use of TCA (Trichloroacetic acid) as an ion-pairing agent helps retain the positively charged CMQT-derivative on the C18 column. Ensure the system is flushed thoroughly with water after use to prevent corrosion.
Method Validation & Troubleshooting
Performance Metrics (Expected)
-
Linearity: 0.5 – 100 µM (R² > 0.995).
-
LOD (Limit of Detection): ~0.1 µM (LC-MS/MS) / ~0.5 µM (HPLC-UV).
-
Recovery: >85% using the protein precipitation method described.[6]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (UV Method) | pH mismatch or secondary interactions. | Ensure Mobile Phase A is pH 1.7. The low pH suppresses silanol activity on the C18 column. |
| Low Sensitivity (MS Method) | Ion suppression from matrix salts. | Switch to HILIC (Protocol A) which diverts salts to waste or separates them from the analyte. Use a divert valve for the first 1 min. |
| Unstable Baseline (UV) | CMQT hydrolysis products. | CMQT degrades over time. Prepare reagent fresh daily and keep the reaction time strictly under 15 mins before acidification. |
| Carryover | Thioproline sticking to needle. | Use a needle wash of 10% Formic Acid in Water (for MS) or 50% Methanol (for UV). |
References
-
Pan, G., et al. (2024). Urinary Thioproline and Thioprolinyl Glycine as Specific Biomarkers of Formaldehyde Exposure in Humans.[3] Environmental Science & Technology.
-
[Link]
-
-
Wrońska, M., et al. (2022). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products.[4] Molecules (MDPI).
-
[Link]
-
-
Gawel, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports.
-
[Link]
-
-
Sielc Technologies.
-
[Link]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of (4R)-thiazolidine-4-carboxylic Acid in Aqueous Buffers
Abstract
This technical guide provides a comprehensive overview of effective strategies for the solubilization of (4R)-thiazolidine-4-carboxylic acid in aqueous buffers. Recognizing the unique physicochemical properties of this zwitterionic compound, we present a series of detailed protocols and application notes designed for researchers, scientists, and professionals in drug development. This document moves beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a deep understanding of the underlying scientific principles. The protocols are designed as self-validating systems, incorporating quality control steps to ensure reproducibility and accuracy. All recommendations are grounded in established scientific literature, with in-text citations and a complete reference list provided.
Introduction to (4R)-thiazolidine-4-carboxylic Acid and its Solubilization Challenges
(4R)-thiazolidine-4-carboxylic acid, also known as L-thioproline, is a heterocyclic amino acid analogue with a molecular weight of 133.17 g/mol [1]. It serves as a valuable building block in medicinal chemistry and has been investigated for various therapeutic applications[2][3]. The molecule's structure, featuring both a carboxylic acid group and a secondary amine within the thiazolidine ring, imparts a zwitterionic character. This dual functionality presents a unique set of challenges and opportunities for its solubilization in aqueous media.
The aqueous solubility of (4R)-thiazolidine-4-carboxylic acid is reported to be 28.5 g/L at 20°C[4]. While this indicates moderate intrinsic solubility, achieving higher concentrations, particularly in specific buffer systems and at physiological pH, can be challenging. The compound's solubility is highly dependent on the pH of the medium due to its two ionizable groups, with pKa values of approximately 1.5-2.1 for the carboxylic acid and 6.2 for the secondary amine[4]. At its isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, which can limit its solubility due to strong intermolecular interactions in the solid state.
This guide will explore three primary strategies to enhance the aqueous solubility of (4R)-thiazolidine-4-carboxylic acid:
-
pH-Mediated Solubilization: Leveraging the compound's pKa values to increase solubility by shifting the equilibrium towards its more soluble anionic or cationic forms.
-
Co-solvency: Employing water-miscible organic solvents to modify the polarity of the aqueous medium, thereby improving the solvation of the compound.
-
Cyclodextrin Complexation: Utilizing cyclodextrins to form inclusion complexes that enhance the apparent solubility of the molecule.
Physicochemical Properties of (4R)-thiazolidine-4-carboxylic Acid
A thorough understanding of the physicochemical properties of (4R)-thiazolidine-4-carboxylic acid is fundamental to developing effective solubilization strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇NO₂S | [5] |
| Molecular Weight | 133.17 g/mol | [1] |
| Appearance | White to light-yellow crystalline powder | [5] |
| Melting Point | 190-200 °C (decomposes) | |
| Water Solubility | 28.5 g/L (at 20°C) | [4] |
| pKa₁ (Carboxylic Acid) | ~1.5 - 2.1 | [4] |
| pKa₂ (Secondary Amine) | ~6.2 | |
| Predicted XLogP3 | -2.3 |
pH-Mediated Solubilization Strategy
The zwitterionic nature of (4R)-thiazolidine-4-carboxylic acid makes its solubility highly sensitive to pH. By adjusting the pH of the aqueous buffer, the ionization state of the molecule can be controlled, leading to a significant increase in solubility.
Mechanistic Rationale
At a pH below its first pKa (~1.5-2.1), the carboxylic acid group is protonated (-COOH), and the secondary amine is also protonated (-NH₂⁺-), resulting in a net positive charge. At a pH above its second pKa (~6.2), the carboxylic acid is deprotonated (-COO⁻), and the secondary amine is neutral (-NH-), leading to a net negative charge. In both the cationic and anionic forms, the molecule is more polar and exhibits stronger interactions with water molecules, leading to enhanced solubility compared to the neutral zwitterionic form that predominates between the two pKa values.
Experimental Workflow: pH-Solubility Profiling
This workflow outlines the process for determining the optimal pH for solubilizing (4R)-thiazolidine-4-carboxylic acid.
Caption: Workflow for screening co-solvents to enhance solubility.
Protocol: Solubilization using Co-solvents
Objective: To prepare a concentrated stock solution of (4R)-thiazolidine-4-carboxylic acid using a co-solvent system.
Materials:
-
(4R)-thiazolidine-4-carboxylic acid
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Co-solvent/Buffer Preparation: Prepare the desired co-solvent/buffer mixture. For example, to make a 20% (v/v) ethanol in PBS solution, add 20 mL of ethanol to a 100 mL volumetric flask and bring to volume with PBS.
-
Dissolution: Add the weighed amount of (4R)-thiazolidine-4-carboxylic acid to the co-solvent/buffer mixture.
-
Mixing: Vigorously mix the solution using a vortex mixer. If the compound does not readily dissolve, sonication in a water bath for short intervals can be applied. Gentle warming may also be employed, but care must be taken to avoid degradation.
-
Final Observation and Filtration: Ensure the solution is clear and free of any precipitate. Filter through a 0.22 µm syringe filter compatible with the chosen co-solvent.
Self-Validation: A visually clear and stable solution (no precipitation upon standing at the storage temperature) is the primary indicator of success. The concentration should be verified analytically. It is also crucial to assess the stability of the compound in the co-solvent mixture over time.
Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with guest molecules, thereby increasing their apparent aqueous solubility.
Mechanistic Rationale
While (4R)-thiazolidine-4-carboxylic acid is a relatively hydrophilic molecule, the thiazolidine ring possesses some non-polar character that may allow for partial inclusion or association with the cyclodextrin cavity. For hydrophilic molecules, complexation can also occur through interactions with the outer surface of the cyclodextrin. This "external complexation" can still be sufficient to disrupt the crystal lattice of the solid compound and improve its interaction with the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.
Protocol: Phase Solubility Study with Cyclodextrins
Objective: To determine the effect of a cyclodextrin on the solubility of (4R)-thiazolidine-4-carboxylic acid and to determine the stability constant of the complex.
Materials:
-
(4R)-thiazolidine-4-carboxylic acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
HPLC-UV system for quantification
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of cyclodextrin solutions in the chosen buffer at various concentrations (e.g., 0, 10, 20, 50, 100 mM).
-
Add Excess Compound: Add an excess amount of (4R)-thiazolidine-4-carboxylic acid to each vial containing the cyclodextrin solutions.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples and then carefully withdraw the supernatant and filter it through a 0.22 µm filter.
-
Quantification: Analyze the concentration of (4R)-thiazolidine-4-carboxylic acid in each filtrate by a validated HPLC-UV method.
-
Data Analysis: Plot the total concentration of dissolved (4R)-thiazolidine-4-carboxylic acid against the concentration of the cyclodextrin. The type of phase solubility diagram (e.g., Aₗ, Aₚ, B-type) will provide information about the stoichiometry and stability of the complex.
Protocol: Preparation of a Solution with Cyclodextrins
Objective: To prepare a solution of (4R)-thiazolidine-4-carboxylic acid with enhanced solubility using a cyclodextrin.
Materials:
-
(4R)-thiazolidine-4-carboxylic acid
-
HP-β-CD or SBE-β-CD
-
Aqueous buffer
-
Stir plate and stir bar
Procedure:
-
Dissolve Cyclodextrin: In a suitable vessel, dissolve the required amount of cyclodextrin in the aqueous buffer with stirring.
-
Add Compound: Slowly add the (4R)-thiazolidine-4-carboxylic acid to the cyclodextrin solution while continuing to stir.
-
Ensure Complete Dissolution: Stir until all the solid has dissolved. The solution should be clear.
-
Filtration: Filter the final solution through a 0.22 µm filter.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the carboxylic acid and/or amine group to form more soluble salts. | Simple, cost-effective, can achieve significant solubility enhancement. | Potential for pH-related degradation; may not be suitable for all applications due to non-physiological pH. |
| Co-solvency | Reduction of solvent polarity and disruption of water's hydrogen bond network. | Effective for many compounds; can be combined with other techniques. | Potential for precipitation upon dilution; co-solvents may have their own biological or toxicological effects. |
| Cyclodextrin Complexation | Formation of water-soluble inclusion or association complexes. | Can significantly increase apparent solubility; often well-tolerated. | Can be more expensive; the increase in solubility may be limited for highly hydrophilic compounds. |
References
- Butvin, P., Al-Ja'afreh, J., Svetlik, J. & Havranek, E. (1999). Solubility, Stability, and Dissociation Constants of (2RS, 4R)-2-Substituted Thiazolidine-4-carboxylic acids in Aqueous Solutions. Chemical Papers-Slovak Academy of Sciences, 53(5), 315-322.
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In S. H. Yalkowsky (Ed.), Techniques of Solubilization of Drugs (pp. 91-134). Marcel Dekker.
-
PubChem. (n.d.). (4R)-thiazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). (R)-THIAZOLIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
- Bilgiçli, A.T., Genç Bilgiçli, H., Hepokur, C., Tüzün, B., Günsel, A., Zengin, M., & Yarasir, M.N. (2021). Synthesis of (4R)-2-(3-hydroxyphenyl)thiazolidine-4-carboxylic acid substituted phthalocyanines: Anticancer activity on different cancer cell lines and molecular docking studies. Applied Organometallic Chemistry, 35(9), e6341.
- Rathbun, R. K., Chester, M. R., & Schwartz, D. D. (1996). Selective effect of 2-(polyhydroxyalkyl)-thiazolidine-4-carboxylic acids on nonprotein sulfhydryl groups in tumor bearing mice. General Pharmacology: The Vascular System, 27(6), 1033-1038.
- Begum, N., Anis, I., Ahmed, S., & Choudhary, M. I. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 631-637.
Sources
Application Note: L-Thioproline Scaffolds for Next-Generation Neuraminidase Inhibitors
Executive Summary
The rapid emergence of oseltamivir-resistant influenza strains (e.g., H274Y mutation) necessitates novel scaffolds that deviate from the traditional cyclohexene ring.[1] L-Thioproline (thiazolidine-4-carboxylic acid) offers a unique, bioisosteric alternative to the proline/pyrrolidine core.[1] Its sulfur-containing ring introduces specific conformational constraints (ring puckering) that mimic the oxocarbonium transition state of sialic acid hydrolysis more effectively than flexible acyclic analogs.[1]
This guide details the rational design, chemical synthesis, and validation protocols for L-thioproline-based neuraminidase (NA) inhibitors.[1] It is designed for medicinal chemists and virologists requiring a self-validating workflow from scaffold functionalization to enzymatic screening.[1]
Rationale & Mechanism: The Thioproline Advantage
Bioisosterism and Ring Conformation
Unlike the cyclohexene ring of oseltamivir, the thiazolidine ring of L-thioproline possesses a sulfur atom at position 4 relative to the carboxylate. This substitution is not merely structural; it fundamentally alters the ring's electronic and steric profile.[1]
-
Ring Pucker Control: The sulfur atom induces a specific ring pucker (often favoring the
-endo conformation) due to the gauche effect and the longer C-S bond length (1.82 Å vs 1.54 Å for C-C). This rigidifies the scaffold, pre-organizing the inhibitors to fit the NA active site (specifically the 150-cavity) with lower entropic penalty upon binding. -
Transition State Mimicry: Influenza NA cleaves sialic acid via a distorted chair transition state (sialosyl cation).[1][2] The L-thioproline scaffold, when substituted at C2 and N3, mimics the planar geometry required to inhibit the enzyme competitively.
Mechanism of Action
The inhibitor functions by anchoring into the conserved active site residues:
-
Carboxylate (C4): Interacts with the arginine triad (Arg118, Arg292, Arg371).[1]
-
Basic Group (C2/N3): A guanidino or amino group targets the acidic pocket (Glu119, Asp151).[1]
-
Hydrophobic Side Chain: Targets the hydrophobic pocket (Ile222) and the glycerol binding site.[1]
Pathway Visualization
The following diagram illustrates the transition from substrate to inhibitor design.
Caption: Logical progression from natural substrate hydrolysis to rational inhibitor design using L-thioproline to target specific NA active site residues.[1]
Chemical Synthesis Workflow
The synthesis of L-thioproline derivatives exploits the condensation of L-cysteine with aldehydes.[1] This "click-like" efficiency allows for the rapid generation of libraries.[1]
Core Synthesis Protocol
Reaction: L-Cysteine + Aldehyde
-
Reagents: L-Cysteine hydrochloride (1.0 eq), Aryl/Alkyl Aldehyde (1.1 eq), Ethanol/Water (1:1 v/v), Sodium Acetate (1.2 eq).[1]
-
Procedure:
-
Purification: Recrystallization from hot ethanol is preferred over column chromatography to maintain the integrity of the carboxylic acid.[1]
Functionalization Strategy
To achieve nanomolar potency, the core scaffold must be elaborated:
-
N-Acylation: Reaction with acid chlorides to probe the hydrophobic pocket.[1]
-
Amidation: Conversion of the C4-carboxylic acid to an amide (though the free acid is usually required for the Arg triad interaction, bioisosteres like phosphonates can be explored).
Validated Assay Protocols
Protocol A: MUNANA Fluorescence Inhibition Assay
Purpose: Determine the
Reagents & Buffers
| Component | Composition | Function |
| Assay Buffer | 32.5 mM MES (pH 6.5), 4 mM | Provides acidic environment for NA activity; Ca2+ is a cofactor.[1][8] |
| Substrate | 100 | Fluorogenic substrate ( |
| Enzyme | Influenza Virus (inactivated) or Recombinant NA | Target.[1][4][9] Titrate to ensure linear velocity. |
| Stop Solution | 0.2 M Glycine, pH 10.7 (adjusted with NaOH) | CRITICAL: Shifts pH to basic, maximizing 4-MU fluorescence. |
Experimental Steps (Self-Validating)
-
Enzyme Titration (Pre-validation): Perform a serial dilution of the enzyme without inhibitor.[1] Select a concentration that yields a Signal-to-Background (S/B) ratio > 10 and remains linear over 60 minutes.[1]
-
Inhibitor Preparation: Prepare 10 mM stocks of L-thioproline derivatives in DMSO. Perform 1:3 serial dilutions in Assay Buffer (Final DMSO < 1%).
-
Incubation:
-
Reaction Start: Add 50
L MUNANA substrate. -
Reaction: Incubate for 60 mins at 37°C.
-
Termination: Add 100
L Stop Solution . -
Read: Excitation 365 nm / Emission 450 nm.
Troubleshooting & "Senior Scientist" Tips
-
pH Mismatch: If the signal is weak, check the Stop Solution pH. 4-MU fluorescence is pH-dependent and quenches below pH 9.0.[1]
-
Inner Filter Effect: Colored inhibitors (e.g., conjugated systems) may absorb excitation light.[1] Run a "compound only" control with free 4-MU to check for quenching.
-
Z-Factor: Calculate
.[1] A value > 0.5 validates the assay quality.
Data Analysis & SAR Interpretation
Calculating
Fit the fluorescence data to a 4-parameter logistic (4PL) equation:
Interpreting (Inhibition Constant)
For competitive inhibitors (typical for active-site binders), derive
-
Note: If your L-thioproline derivative is a transition state analog, it may exhibit slow-tight binding.[1] In this case, standard
values may shift with time.[1]
Experimental Workflow Diagram
Caption: Iterative workflow for the synthesis, quality control, and biological screening of thioproline-based inhibitors.
References
-
World Health Organization (WHO). "Global Influenza Surveillance and Response System (GISRS): Manual for the laboratory diagnosis and virological surveillance of influenza."[1] WHO Press, 2011.[1]
-
Von Itzstein, M. "The war against influenza: discovery and development of sialidase inhibitors."[1] Nature Reviews Drug Discovery, 2007.[1]
-
Gubareva, L. V., et al. "Fluorescence-based neuraminidase inhibition assay for the monitoring of antiviral resistance in influenza virus."[1] Antiviral Research, 2002.[1]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] (Context on ring puckering and bioisosteres). [1]
-
Yong, H., et al. "Thiazolidine-4-carboxylic acid derivatives as novel neuraminidase inhibitors."[1][10] European Journal of Medicinal Chemistry, 2016.[1]
Sources
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. rsisinternational.org [rsisinternational.org]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Acylation Strategies for (4R)-Thiazolidine-4-Carboxylic Acid (L-Thioproline)
Topic: Procedures for N-acylation of (4R)-thiazolidine-4-carboxylic acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.
Executive Summary
(4R)-thiazolidine-4-carboxylic acid (commonly known as L-thioproline) is a sulfur-containing analogue of proline. It serves as a critical scaffold in medicinal chemistry, acting as an antioxidant, a nitrite scavenger, and a proline isostere in peptide mimetics.
The N-acylation of thioproline is a fundamental transformation required to stabilize the thiazolidine ring and functionalize the secondary amine for drug delivery or peptide synthesis. However, the presence of the thioether moiety (position 1) and the steric bulk of the ring present unique challenges compared to standard amino acids. This guide details three field-proven protocols for N-acylation, ranging from robust aqueous methods to precision organic coupling.
Strategic & Mechanistic Insights
The Chemical Challenge
The N-acylation of L-thioproline involves the nucleophilic attack of the secondary amine (N3) onto an electrophilic carbonyl. Three factors distinguish this from standard aliphatic amine acylation:
-
Sulfur Sensitivity: The sulfur atom at position 1 is susceptible to oxidation (to sulfoxide or sulfone) by strong oxidants or prolonged exposure to air under acidic conditions.
-
Rotameric Isomerism: Like proline, N-acylated thioprolines exhibit restricted rotation around the amide bond (
). This results in cis and trans rotamers observable in NMR, often misdiagnosed as impurities. -
Nucleophilicity: The secondary amine is moderately nucleophilic but sterically hindered by the adjacent sulfur and carboxylate group.
Mechanism of Action
The reaction generally proceeds via an addition-elimination mechanism. A base is required to scavenge the proton released from the amine and to neutralize the carboxylic acid (if using Schotten-Baumann conditions), ensuring the amine remains unprotonated and nucleophilic.
Figure 1: General mechanism for the N-acylation of secondary amino acids.
Experimental Protocols
Method A: Schotten-Baumann Acylation (Aqueous/Biphasic)
Best for: Simple acyl chlorides (Acetyl, Benzoyl) and robust substrates. High throughput, low cost.
Principle: The reaction is conducted in an alkaline aqueous medium.[1][2] The base (NaOH or Na₂CO₃) keeps the carboxylic acid deprotonated (solubilizing the amino acid) and neutralizes the HCl generated during acylation.
Materials:
-
(4R)-Thiazolidine-4-carboxylic acid (1.0 eq)
-
Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 eq)
-
2M NaOH or Sat. NaHCO₃
-
Solvent: Water (or Water/DCM biphasic mix)
-
6M HCl (for workup)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of L-thioproline in 10 mL of 2M NaOH (20 mmol). Ensure the solution is clear (pH > 10).
-
Cooling: Chill the solution to 0–5 °C in an ice bath. Reason: Controls the exotherm and minimizes hydrolysis of the acyl chloride.
-
Addition: Add the acyl chloride (12 mmol) dropwise over 15–20 minutes.
-
Critical Step: Simultaneously add additional 2M NaOH dropwise to maintain pH between 9 and 11. If pH drops below 8, the amine protonates and reaction stalls.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
-
Workup:
-
Wash the basic solution with diethyl ether (2 x 10 mL) to remove unreacted acyl chloride (as neutral impurities).
-
Acidify the aqueous layer carefully with 6M HCl to pH ~2. The N-acylated product typically precipitates as a white solid.
-
Filter the solid. If no precipitate forms, extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from water or ethanol/water if necessary.
Method B: Anhydride Acylation (Organic Phase)
Best for: Moisture-sensitive reagents or synthesis of N-acetyl derivatives using acetic anhydride.
Principle: Uses an anhydride in the presence of a catalytic base (DMAP) or stoichiometric base (Pyridine/TEA) in an organic solvent.
Materials:
-
L-Thioproline (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (solvent/base) OR DCM with TEA (1.5 eq)
-
Catalytic DMAP (0.1 eq) - Optional, boosts yield
Protocol:
-
Suspension: Suspend 10 mmol of L-thioproline in 20 mL of anhydrous Dichloromethane (DCM). Add 15 mmol of Triethylamine (TEA). The mixture should become homogeneous as the ammonium salt forms.
-
Addition: Cool to 0 °C. Add 15 mmol of Acetic Anhydride dropwise.
-
Catalysis: Add 0.1 eq of DMAP. Stir at RT for 4–6 hours.
-
Quench: Add 5 mL water to hydrolyze excess anhydride. Stir for 15 mins.
-
Extraction:
-
Wash organic layer with 1M HCl (to remove TEA/DMAP/Pyridine).
-
Wash with Brine.
-
Dry over Na₂SO₄ and evaporate.
-
-
Result: Usually yields a viscous oil that solidifies upon standing or trituration with ether.
Method C: Carbodiimide Coupling (Peptide Synthesis)
Best for: Attaching complex carboxylic acids (Drug-Linkers, Amino Acids) to Thioproline.
Principle: Activates a carboxylic acid (R-COOH) using EDC/NHS or HATU to form an active ester, which is then attacked by the thioproline amine.
Protocol:
-
Activation: Dissolve the Carboxylic Acid Partner (1.0 eq) in DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at RT.
-
Coupling: Add L-thioproline (1.0 eq) and DIPEA (2.5 eq).
-
Note: Thioproline is zwitterionic; sufficient base is needed to solubilize it in DMF.
-
-
Reaction: Stir at RT for 12–18 hours.
-
Workup: Dilute with Ethyl Acetate. Wash with 5% Citric Acid (removes urea/base), Sat. NaHCO₃, and Brine.
Decision Matrix & Workflow
Figure 2: Decision tree for selecting the optimal N-acylation protocol.
Quality Control & Troubleshooting
Analytical Data (Reference Values)
| Parameter | N-Acetyl-L-Thioproline | N-Benzoyl-L-Thioproline |
| Melting Point | 119–120 °C | 165–167 °C |
| Solubility | High: Water, Ethanol, DMSO | Low: Ether, Hexane |
| Appearance | White Crystalline Solid | White Needles |
The "Rotamer" Issue in NMR
Researchers often discard pure product believing it is a mixture. Due to the steric hindrance of the sulfur and the tertiary amide bond, N-acyl thioprolines exist as a mixture of cis and trans rotamers in solution (ratio often 60:40 or 70:30).
-
Observation: Double peaks in ¹H NMR and ¹³C NMR.
-
Validation: Run Variable Temperature (VT) NMR at 60–80 °C. The peaks should coalesce into single signals as rotation becomes rapid.
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Yield (Method A) | pH dropped below 8 during addition. | Monitor pH constantly; add base simultaneously with acyl chloride. |
| Oily Product | Solvent occlusion or rotameric mix. | Triturate with diethyl ether/hexane. Dry under high vacuum for 24h. |
| Sulfur Smell | Ring opening/degradation. | Avoid heating >50°C in acidic media. Ensure reagents are oxidant-free. |
References
-
Schotten-Baumann Reaction Principles
-
Wikipedia Contributors. (2025). Schotten–Baumann reaction. Wikipedia. Link
-
-
Thioproline Synthesis & Properties
-
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Link
-
-
NMR & Rotameric Studies
-
Biological Relevance (Proline Analog)
-
Pious, A., et al. (2021). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria. RSC Medicinal Chemistry. Link
-
-
General Amide Synthesis Reviews
-
Rajput, A. P., & Gore, R. P. (2012). N-Acylation in non-aqueous and aqueous medium. Der Pharma Chemica. Link
-
Sources
Advanced Crystallization Protocols for (4R)-4-Thiazolidin-3-iumcarboxylate Derivatives
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
The compound (4R)-4-thiazolidin-3-iumcarboxylate (commonly known as L-Thioproline or (4R)-Thiazolidine-4-carboxylic acid ) represents a critical scaffold in peptidomimetic drug design, serving as an antioxidant, a sulfur-containing proline analogue, and a precursor for antiviral neuraminidase inhibitors.
The nomenclature "3-iumcarboxylate" explicitly refers to the zwitterionic form (
This guide provides three field-proven protocols designed to maximize yield and purity, addressing the specific behaviors of the parent zwitterion and its lipophilic 2-substituted derivatives.
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Implication for Crystallization |
| Molecular Weight | 133.17 g/mol | Low MW facilitates rapid nucleation.[1] |
| pKa Values | pKa₁ (COOH) ≈ 2.2; pKa₂ (NH) ≈ 5.9 | Isoelectric Point (pI) ≈ 4.1 .[2][1] Solubility is lowest here. |
| Solubility (Water) | High (28.5 g/L @ 20°C) | Requires cooling or anti-solvent to drive yield.[2][1] |
| Solubility (Ethanol) | Very Low (< 0.5 g/L) | Excellent anti-solvent; risk of "oiling out" if added too fast.[2][1] |
| Stereochemistry | (4R) Chiral Center | 2-substituted derivatives form cis/trans diastereomers that may require separation.[1][3] |
Pre-Crystallization Characterization
Before initiating bulk crystallization, verify the species distribution using the decision matrix below. The presence of a substituent at the C2 position drastically alters hydrophobicity and dictates the solvent system.
Figure 1: Decision tree for selecting the optimal crystallization methodology based on chemical substitution.
Detailed Protocols
Protocol A: Isoelectric Cooling Crystallization (Parent Zwitterion)
Best for: High-purity isolation of L-thioproline from synthesis mixtures (e.g., L-Cysteine + Formaldehyde).[1] Mechanism: Exploits the solubility minimum at the isoelectric point (pI ≈ 4.1) combined with thermal solubility differential.
Materials:
-
Crude L-Thioproline (or reaction mixture).
-
Solvent: Deionized Water.
-
Reagents: 2M HCl and 2M NaOH (or Pyridine).
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in water (approx. 5 mL per gram of solid). Heat to 80–85°C .
-
Note: If the solution is not clear, add minimal water dropwise. Do not exceed 90°C to prevent thermal degradation (decarboxylation).
-
-
pH Adjustment (Critical): Measure the pH of the hot solution.
-
Adjust slowly to pH 4.0–4.2 using 2M NaOH or HCl. This is the zwitterionic "sweet spot" where solubility is minimized.
-
Tip: If synthesizing from L-Cysteine HCl, the solution will be acidic. Neutralization with Pyridine (to pH ~5-6) is a classic alternative that often yields cleaner crystals due to pyridine's weak basicity preventing overshoot.
-
-
Controlled Cooling:
-
Cool to 50°C over 30 minutes (1°C/min).
-
Seed with pure L-thioproline crystals (0.1 wt%) at 50°C if available to induce nucleation.
-
Cool to 4°C over 2 hours.
-
-
Isolation: Filter the white needles immediately while cold.
-
Washing: Wash with 2 volumes of cold ethanol (not water, to prevent redissolution).[2][1]
-
Drying: Vacuum dry at 40°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (Water/Ethanol)
Best for: Heat-sensitive derivatives or maximizing yield from mother liquors.[1] Mechanism: "Drowning out" the hydrophilic zwitterion by adding a miscible organic non-solvent.
Materials:
-
Solvent: Water.
-
Anti-Solvent: Absolute Ethanol (or Acetone).[2]
Step-by-Step Procedure:
-
Primary Solution: Dissolve the compound in the minimum volume of water at Room Temperature (20–25°C). (Target conc: ~300 mg/mL).
-
Filtration: Polish filter (0.45 µm) to remove dust/insolubles.[1]
-
Anti-Solvent Addition (The "Oiling Out" Danger Zone):
-
Begin stirring at 300 RPM.
-
Add Ethanol dropwise until the solution turns slightly turbid (cloud point).
-
STOP addition and wait for 10–15 minutes. Allow crystal nuclei to form. Do not rush this step or the product will separate as a sticky oil.
-
-
Growth Phase: Once a stable suspension forms, continue adding Ethanol slowly until the ratio is 1:4 (Water:Ethanol) .
-
Aging: Stir for 2 hours at 0–5°C.
-
Filtration: Filter and wash with 100% Ethanol.
Protocol C: Reactive Crystallization for 2-Substituted Derivatives
Best for: 2-Aryl or 2-Alkyl derivatives (e.g., 2-phenyl-thiazolidine-4-carboxylic acid).[1] Challenge: These compounds exist as cis/trans diastereomers . Solvent choice influences the diastereomeric ratio (epimerization occurs in solution).[2]
Step-by-Step Procedure:
-
Synthesis/Dissolution: Combine L-Cysteine HCl and the appropriate Aldehyde (1:1.1 eq) in 50% Aqueous Ethanol .
-
Reaction: Stir at room temperature for 6–12 hours. The product often precipitates spontaneously as the zwitterion forms.
-
Recrystallization (Purification):
-
Collect the crude precipitate.
-
Redissolve in hot Ethanol/Water (2:1) .
-
Note: Lipophilic derivatives (e.g., 2-phenyl) are more soluble in ethanol than the parent.[2][1] Increasing ethanol content favors the solubility of the cis-isomer, often allowing the trans-isomer to crystallize out first (or vice versa depending on specific substitution).
-
-
Cooling: Cool slowly to 4°C.
-
Analysis: Check diastereomeric purity via NMR. If a mixture persists, perform a second recrystallization using pure Methanol , which often discriminates between diastereomers more effectively than ethanol.[2]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Oiling Out | Anti-solvent added too fast; metastable zone width exceeded. | Seeding is mandatory. Add anti-solvent to cloud point, add seed, hold for 30 mins before continuing. |
| Low Yield | pH not at pI (4.1). | Check pH of mother liquor. If pH < 3 or > 6, solubility increases log-linearly. Adjust to 4.1. |
| Gelation | Concentration too high; rapid network formation.[1] | Dilute initial solution by 20%. Apply vigorous stirring (shear thinning). |
| Impurity Inclusion | Occlusion of aldehyde reactant.[1] | Wash filter cake with Diethyl Ether (removes unreacted aldehyde but not the zwitterion).[2] |
Visualizing the Mechanism
The following diagram illustrates the stability and transformation of the zwitterion during the crystallization process.
Figure 2: pH-dependent solubility profile.[1] Crystallization must target the central Zwitterion window.
References
-
PubChem. this compound | C4H7NO2S. National Library of Medicine. [Link][4]
-
Gudasi, K. B., et al. X-ray crystal structure of L-thioproline. Cambridge Structural Database (CSD), Ref Code 170894. [Link][2]
-
Nagasawa, H. T., et al. (1984).[2] 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[5][6] Journal of Medicinal Chemistry, 27(5), 591-596.[2] [Link]
-
Wlodek, L., et al. (1993). The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels.[7] Biochemical Pharmacology, 46(1), 190-193.[2] [Link]
Sources
- 1. L-Thioproline | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Thioproline - Wikipedia [en.wikipedia.org]
- 5. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Solubility of (4R)-Thiazolidine-4-Carboxylic Acid in Organic Solvents
Welcome to the technical support center for (4R)-thiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to help you overcome these common hurdles.
Understanding the Challenge: The Zwitterionic Nature of (4R)-Thiazolidine-4-Carboxylic Acid
(4R)-Thiazolidine-4-carboxylic acid is an amino acid analog, and like many amino acids, it exists predominantly as a zwitterion. This means it possesses both a positively charged ammonium group and a negatively charged carboxylate group within the same molecule. This dual ionic character results in a high crystal lattice energy, making it highly soluble in polar protic solvents like water but poorly soluble in most organic solvents, including those with moderate to low polarity.
This inherent low solubility in organic media can present significant challenges in various applications, including organic synthesis, formulation development, and analytical characterization. This guide will explore practical strategies to mitigate these solubility issues.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is (4R)-thiazolidine-4-carboxylic acid expected to have low solubility?
Based on its zwitterionic nature and available literature, (4R)-thiazolidine-4-carboxylic acid generally exhibits low solubility in a wide range of common organic solvents. While precise quantitative data is not extensively published, qualitative observations from synthetic procedures indicate low solubility in alcohols like ethanol, as precipitates are often washed with cold ethanol to remove impurities[1]. It is expected to have poor solubility in less polar solvents such as acetone, acetonitrile, ethyl acetate, and non-polar solvents like toluene and hexanes.
Q2: What are the primary strategies to improve the solubility of (4R)-thiazolidine-4-carboxylic acid in organic solvents?
The two main strategies to enhance the solubility of (4R)-thiazolidine-4-carboxylic acid in organic solvents are:
-
Salt Formation: Converting the carboxylic acid or the secondary amine into a salt can disrupt the zwitterionic structure and improve solubility in certain organic solvents.
-
Chemical Modification (Esterification): Converting the carboxylic acid group into an ester group eliminates the negative charge, making the molecule less polar and more soluble in organic solvents.
Q3: Will heating the solvent improve solubility?
While heating can increase the solubility of most compounds, it may not be sufficient for significantly improving the solubility of (4R)-thiazolidine-4-carboxylic acid in many organic solvents due to its strong crystal lattice energy. Furthermore, prolonged heating in certain solvents could potentially lead to degradation of the compound. It is crucial to assess the thermal stability of the compound in the chosen solvent before employing high temperatures. Thiazolidine derivatives can be unstable under strongly basic or acidic conditions, potentially leading to ring-opening or decomposition[1].
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: The compound does not dissolve in my chosen organic solvent even with heating and sonication.
-
Plausible Cause: The polarity mismatch between the zwitterionic compound and the solvent is too great.
-
Solution Workflow:
-
Solvent Selection: If not already attempted, try highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where zwitterionic compounds tend to have better, albeit sometimes limited, solubility.
-
Co-Solvent System: Introduce a small percentage of a polar protic solvent like water or methanol to your organic solvent system. This can help to solvate the charged portions of the molecule and disrupt the crystal lattice. Start with a low percentage (e.g., 1-5%) and gradually increase it, monitoring for dissolution.
-
Proceed to Derivatization: If the underivatized compound remains insoluble for your application, proceed with one of the chemical modification strategies outlined below (Salt Formation or Esterification).
-
Issue 2: I am attempting to form a salt with an organic base, but I am not observing any change in solubility, or I am getting an oil instead of a crystalline salt.
-
Plausible Cause: Incomplete reaction, inappropriate solvent choice for salt precipitation, or the salt itself being an oil.
-
Solution Workflow:
-
Ensure Complete Reaction: Use a stoichiometric amount of the base (e.g., triethylamine). Monitor the reaction using techniques like NMR spectroscopy to confirm the deprotonation of the carboxylic acid or protonation of the amine.
-
Solvent for Precipitation: The ideal solvent for salt formation should dissolve the starting material to some extent but be a poor solvent for the resulting salt, thus promoting precipitation. If your salt is too soluble in the reaction solvent, you may need to add an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization.
-
Handling Oily Products: If an oil forms, it may be a non-crystalline salt. Try triturating the oil with a non-polar solvent like diethyl ether or hexanes to induce solidification. Alternatively, attempt to crystallize the oil from a different solvent system.
-
Issue 3: During the esterification reaction, I am observing the formation of side products or epimerization.
-
Plausible Cause: The reaction conditions are too harsh, leading to side reactions. For derivatives of thiazolidine-4-carboxylic acid substituted at the 2-position, epimerization at this center can occur under acidic or basic conditions.
-
Solution Workflow:
-
Milder Reaction Conditions: For Fischer esterification, use the minimum amount of acid catalyst required and monitor the reaction closely to avoid prolonged reaction times. Alternatively, consider milder esterification methods that do not require strong acids, such as using dicyclohexylcarbodiimide (DCC) with an alcohol in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Control of Epimerization: If working with a 2-substituted derivative, it is crucial to maintain neutral or mildly acidic conditions whenever possible to minimize epimerization. Purification of diastereomers may be necessary if epimerization cannot be completely avoided.
-
Experimental Protocols
Protocol 1: Improving Solubility via Salt Formation (Triethylammonium Salt)
This protocol describes the formation of the triethylammonium salt of (4R)-thiazolidine-4-carboxylic acid, which can enhance its solubility in moderately polar organic solvents.
Materials:
-
(4R)-Thiazolidine-4-carboxylic acid
-
Triethylamine (Et₃N)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Septum and nitrogen/argon inlet
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), suspend (4R)-thiazolidine-4-carboxylic acid (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Addition of Base: While stirring, add triethylamine (1.05 eq) dropwise to the suspension at room temperature.
-
Reaction: Continue stirring at room temperature. The suspension should gradually become a clear solution as the salt forms. The reaction is typically complete within 1-2 hours.
-
Isolation (Precipitation): To the clear solution, slowly add anhydrous diethyl ether (an anti-solvent) with vigorous stirring until a white precipitate forms.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold anhydrous diethyl ether to remove any excess triethylamine.
-
Drying: Dry the resulting triethylammonium salt under vacuum to obtain a white solid.
Self-Validation:
-
Confirm the formation of the salt by ¹H NMR spectroscopy. You should observe a characteristic signal for the triethylammonium cation (a quartet around 3.0-3.2 ppm and a triplet around 1.2-1.3 ppm) and a shift in the signals of the thiazolidine ring protons.
-
The resulting salt should exhibit improved solubility in solvents like dichloromethane or chloroform compared to the parent compound.
Protocol 2: Improving Solubility via Chemical Modification (Methyl Esterification)
This protocol details the Fischer esterification of (4R)-thiazolidine-4-carboxylic acid to its methyl ester, a less polar derivative with significantly improved solubility in organic solvents[2].
Materials:
-
(4R)-Thiazolidine-4-carboxylic acid
-
Anhydrous methanol
-
Dry HCl gas or Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend (4R)-thiazolidine-4-carboxylic acid (1.0 eq) in anhydrous methanol[2].
-
Acid Catalyst Addition:
-
Method A (HCl gas): Bubble dry HCl gas through the stirred suspension at 0 °C for 15-20 minutes, then allow the mixture to warm to room temperature[2].
-
Method B (Thionyl Chloride): Cool the methanol suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then allow the reaction to proceed at room temperature.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol.
-
Re-dissolve the residue in ethyl acetate or diethyl ether.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude methyl ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Self-Validation:
-
Confirm the formation of the ester by ¹H NMR spectroscopy. Look for the appearance of a new singlet corresponding to the methyl ester protons (around 3.7 ppm).
-
The disappearance of the broad carboxylic acid proton signal should also be noted.
-
The purified methyl ester should be readily soluble in a wide range of organic solvents, including ethyl acetate, dichloromethane, and acetone.
Visualization of Workflows
Logical Relationship for Solubility Enhancement
Caption: Decision workflow for improving the organic solubility of (4R)-thiazolidine-4-carboxylic acid.
Experimental Workflow for Salt Formation
Caption: Step-by-step experimental workflow for the preparation of the triethylammonium salt.
Data Summary
| Compound | Structure | Expected Solubility in Non-polar Solvents (e.g., Toluene) | Expected Solubility in Polar Aprotic Solvents (e.g., DMSO) | Expected Solubility in Alcohols (e.g., Ethanol) |
| (4R)-Thiazolidine-4-carboxylic acid | Zwitterionic | Very Low | Low to Moderate | Low |
| Triethylammonium (4R)-thiazolidine-4-carboxylate | Ionic Salt | Very Low | Moderate to High | Moderate |
| Methyl (4R)-thiazolidine-4-carboxylate | Neutral Ester | Moderate | High | High |
References
-
Decomposition of thiazolidines in acidic and basic solution. Plu.mx. Available at: [Link]
- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
Sources
Technical Support Center: Strategies for Preventing Racemization of L-Thioproline During Peptide Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of L-thioproline racemization during peptide synthesis. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction to the Challenge of Thioproline Racemization
L-Thioproline, a sulfur-containing analog of proline, is a valuable non-canonical amino acid incorporated into peptides to introduce conformational constraints and enhance biological activity. However, like its counterpart cysteine, the presence of the sulfur atom in the thiazolidine ring renders the α-proton more acidic and susceptible to abstraction, significantly increasing the risk of racemization during peptide bond formation.[1] The conversion of the desired L-enantiomer to its D-epimer can lead to the formation of diastereomeric peptide impurities that are often difficult to separate and can drastically alter or diminish the peptide's therapeutic efficacy.[2]
This guide will equip you with the knowledge to anticipate and mitigate racemization, ensuring the stereochemical integrity of your synthetic peptides.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve issues of racemization observed in your peptide synthesis protocols.
Issue: Significant Diastereomeric Impurity Detected Post-Synthesis
You've completed your peptide synthesis incorporating L-thioproline and, upon analysis by HPLC or LC-MS, you observe a significant peak corresponding to a diastereomeric impurity.
The choice of coupling reagent is a primary determinant of racemization levels.
-
Carbodiimides (e.g., DCC, DIC, EDC): While effective for amide bond formation, using carbodiimides alone is a major cause of racemization.[2][3] They form a highly reactive O-acylisourea intermediate which is prone to cyclization to the oxazolone, the primary pathway for racemization.[4]
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives.[2][5] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and particularly ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) intercept the O-acylisourea to form an active ester that is less susceptible to racemization.[2][5][6] Oxyma Pure® is a non-explosive and highly effective alternative to HOBt and HOAt.[5][7]
-
-
Onium Salts (Phosphonium and Aminium/Uronium, e.g., PyBOP, HBTU, HATU, COMU): These reagents are generally more efficient and lead to less racemization than carbodiimides alone. However, they can still cause epimerization, especially with sensitive residues like thioproline.[2]
-
Solution: For highly sensitive couplings, consider modern coupling reagents known for their low racemization potential. COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has shown excellent performance with rapid coupling times and minimal racemization.[6][8] Oxyma-B-derived uronium salts like TOMBU and COMBU have also been developed to be more stable in DMF and show superior performance in reducing racemization compared to HBTU and HATU.[9]
-
The basicity and steric hindrance of the tertiary amine used during coupling play a crucial role. Bases can directly abstract the α-proton, leading to racemization.[10][11]
-
Commonly Used Bases: N,N-diisopropylethylamine (DIPEA) is widely used but its strong basicity can promote racemization.[2]
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a less basic alternative.[2] For particularly problematic couplings, the sterically hindered base 2,4,6-collidine is highly recommended as it is less likely to abstract the α-proton.[2][10] Also, ensure you are using the minimum necessary amount of base.
-
Higher temperatures accelerate most chemical reactions, including the pathways leading to racemization.[12]
-
Solution: Perform the coupling step at a reduced temperature. Running the reaction at 0°C can significantly decrease the rate of epimerization.[2] While elevated temperatures can speed up synthesis, they should be used with caution for racemization-prone residues.[13]
The polarity of the solvent can influence the rate of racemization.[14]
-
Solution: While DMF is the most common solvent for solid-phase peptide synthesis (SPPS), consider using less polar solvents like dichloromethane (DCM) or a mixture of DMF/DCM if compatible with your resin and synthesis protocol. Non-polar solvents can help to suppress the formation of the oxazolone intermediate.[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization for amino acids like L-thioproline?
A: There are two main pathways for racemization during peptide bond formation[2][10]:
-
Oxazolone Formation: The activated carboxyl group of the N-protected amino acid is attacked by the carbonyl oxygen of the protecting group, forming a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the C4 position which is readily abstracted by a base, leading to a loss of stereochemistry.[4][15]
-
Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid, forming an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, resulting in a mixture of L and D enantiomers.[4][10]
// Nodes Start [label="Activated L-Thioproline", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazolone [label="5(4H)-Oxazolone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Racemic [label="Racemic Thioproline Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base1 [label="Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base2 [label="Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Oxazolone [label="Intramolecular\nCyclization"]; Base1 -> Oxazolone [label="α-Proton\nAbstraction"]; Oxazolone -> Racemic [label="Reprotonation"];
Start -> Enolate [label="Direct α-Proton\nAbstraction"]; Base2 -> Start [style=invis]; Enolate -> Racemic [label="Reprotonation"];
{rank=same; Start;} {rank=same; Oxazolone; Enolate;} {rank=same; Racemic;} } .enddot Caption: Primary mechanisms of racemization during peptide coupling.
Q2: Are there specific coupling conditions that are generally considered "safer" for L-thioproline?
A: Yes. A combination of Diisopropylcarbodiimide (DIC) as the coupling reagent with Oxyma Pure® as the additive is a robust and widely recommended method for minimizing racemization.[5] This combination, when used with a sterically hindered base like 2,4,6-collidine at 0°C, provides a strong starting point for a low-racemization protocol.
Q3: How can I accurately quantify the level of racemization?
A: Quantifying the D-epimer requires analytical techniques capable of separating diastereomers or enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): After cleaving the peptide from the resin and deprotecting it, the crude product can be analyzed on a chiral HPLC column to separate and quantify the diastereomers.[2][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method. The peptide is first hydrolyzed into its constituent amino acids. The amino acids are then derivatized and analyzed on a chiral GC column. This method can reliably determine optical purity down to 0.1% of the unnatural enantiomer.[17]
-
Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating diastereomeric peptides.[16]
// Nodes Synth [label="Synthesized Peptide\n(on resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleave [label="Cleavage & Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Peptide Mixture\n(L- and D-Thioproline containing)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analytical Separation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="Chiral HPLC\n(Intact Peptide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Acid Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AAs [label="Amino Acid Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="Derivatization & Chiral GC-MS\n(Constituent Amino Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quant [label="Quantification of\nD/L Ratio", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synth -> Cleave; Cleave -> Crude; Crude -> Analyze; Analyze -> HPLC [label="Intact Peptide"]; Analyze -> Hydrolysis [label="Constituent AAs"]; Hydrolysis -> AAs; AAs -> GCMS; HPLC -> Quant; GCMS -> Quant; } .enddot Caption: General workflow for quantifying racemization.
Part 3: Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-L-Thioproline in SPPS
This protocol provides a robust starting point for minimizing racemization during the incorporation of L-thioproline.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the DMF.
-
Amino Acid Activation (in a separate vessel):
-
Dissolve 3 equivalents of Fmoc-L-thioproline in DMF.
-
Add 3 equivalents of Oxyma Pure®.
-
Cool the solution to 0°C in an ice bath.
-
Add 3 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 2-5 minutes at 0°C.[2]
-
-
Coupling:
-
Add the pre-activated amino acid solution to the resin.
-
Add 3 equivalents of 2,4,6-collidine to the reaction vessel.
-
Allow the coupling reaction to proceed for 2-4 hours at 0°C, with gentle agitation.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be required.
Protocol 2: Sample Preparation for Racemization Analysis by GC-MS
This protocol outlines the steps to prepare a peptide sample for enantiomeric analysis of its constituent amino acids.
-
Peptide Hydrolysis:
-
Place approximately 1 mg of the dried, cleaved peptide into a hydrolysis tube.
-
Add 500 µL of 6N DCl in D₂O. Using deuterated acid and water allows for the correction of any racemization that occurs during the hydrolysis step itself.[17]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
-
Sample Drying: After hydrolysis, cool the tube, break the seal, and evaporate the DCl/D₂O to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Derivatization (Example using Trifluoroacetyl/Isopropyl Ester):
-
Esterify the amino acids by adding 200 µL of isopropanol/acetyl chloride and heating at 100°C for 1 hour. Evaporate to dryness.
-
Acylate the amino groups by adding 100 µL of dichloromethane and 100 µL of trifluoroacetic anhydride. Heat at 100°C for 15 minutes.
-
Evaporate the reagents to dryness.
-
-
Analysis: Re-dissolve the derivatized amino acid mixture in a suitable solvent (e.g., toluene) and inject it onto a chiral GC column (e.g., Chirasil-Val) for separation and analysis by mass spectrometry.[17]
Data Summary Table
The choice of coupling reagents and additives has a profound impact on racemization. The following table summarizes representative data on the effect of different coupling conditions on epimerization levels for sensitive amino acids.
| Coupling Reagent | Additive | Base | % D-Isomer (Representative) | Reference |
| DIC | None | DIPEA | High (>10%) | [2] |
| DIC | HOBt | DIPEA | Low (<2%) | [3][5] |
| DIC | HOAt | DIPEA | Very Low (<1%) | [10] |
| DIC | Oxyma Pure® | DIPEA | Very Low (<1%) | [5][7] |
| HBTU | - | DIPEA | Moderate (2-5%) | [2] |
| HATU | - | DIPEA | Low (1-3%) | [2] |
| COMU | - | DIPEA | Very Low (<1%) | [6][8] |
Note: The actual percentage of racemization is sequence- and condition-dependent. This table is for illustrative purposes.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Goodman, M., & Stueben, K. C. (1959). Racemization in Peptide Synthesis. Journal of the American Chemical Society.
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. National Institutes of Health. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Slideshare. (n.d.). Racemization in peptide synthesis. [Link]
-
ResearchGate. (n.d.). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
-
Frontiers. (2020, November 11). Applications of Thiol-Ene Chemistry for Peptide Science. [Link]
-
CAT. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. [Link]
-
ResearchGate. (2025, August 6). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. [Link]
-
ChemRxiv. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[3]uril. [Link]
-
National Institutes of Health. (n.d.). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. [Link]
-
ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Racemization in peptide synthesis | PPTX [slideshare.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cat-online.com [cat-online.com]
Troubleshooting low yields in thiazolidine ring formation reactions
Technical Support Center: Thiazolidine Ring Formation Subject: Troubleshooting Low Yields in 1,2-Aminothiol Condensations
Scope & Application
This guide addresses issues encountered during the cyclocondensation of 1,2-aminothiols (e.g., Cysteine, Cysteamine, Penicillamine) with carbonyl compounds (Aldehydes/Ketones) to form the thiazolidine heterocycle.
Note: If you are performing Knoevenagel condensations on a pre-formed thiazolidine-2,4-dione ring (e.g., Glitazone synthesis), please refer to our separate guide on Active Methylene Compounds.
Part 1: The Mechanistic Baseline
To troubleshoot yield, one must understand the failure points in the reaction mechanism. The formation of the thiazolidine ring is a reversible condensation that proceeds through a hemiaminal or hemithioacetal intermediate, followed by ring closure and dehydration (Schiff base formation).
Key Failure Modes:
-
Reversibility: The reaction produces water; failure to remove it drives the equilibrium backward (Hydrolysis).
-
pH Mismatch: The amine must be nucleophilic (deprotonated), but the carbonyl often requires acid activation.
-
Steric Hindrance: Ketones react significantly slower than aldehydes due to electronic stability and steric bulk.
Figure 1: General mechanism of thiazolidine formation. Note the reversibility (red dashed line) which is the primary cause of low yields in aqueous media.
Part 2: Troubleshooting Modules
Module A: Thermodynamics & Water Management
Symptom: Reaction reaches ~50-60% conversion and stalls. Diagnosis: The reaction has reached equilibrium. The released water is hydrolyzing the product back to the starting materials.
Technical Insight:
Thiazolidine formation is an equilibrium process (
Corrective Actions:
| Method | Application Context | Protocol Notes |
| Dean-Stark Trap | Large scale (>5g), stable substrates. | Use Toluene or Benzene. Reflux until water collection ceases. |
| Molecular Sieves (3Å or 4Å) | Small scale, thermally sensitive. | Add activated powder sieves (20% w/v) directly to the reaction vessel. |
| Chemical Desiccants | In-situ water scavenging. | Anhydrous |
| Solvent Switch | Homogeneous removal. | Switch to anhydrous MeOH or EtOH. While protic, they can solvate the water away from the active site better than aqueous buffers. |
Module B: pH Optimization & Catalysis
Symptom: No reaction or extremely slow kinetics. Diagnosis: Incorrect protonation state.
-
pH < 4: The amine is fully protonated (
) and non-nucleophilic. -
pH > 8: The carbonyl is not activated, and the hemiaminal intermediate may not dehydrate effectively.
Technical Insight: The optimal pH window is typically 4.5 – 6.5 . This represents a "Sweet Spot" where a fraction of the amine remains unprotonated (nucleophilic) while the medium is acidic enough to activate the carbonyl oxygen [2].
Advanced Protocol: Boronic Acid Catalysis For difficult substrates at neutral pH, use 2-formylphenylboronic acid or add a boronic acid catalyst.
-
Mechanism:[1][2][3][4][5] Boronic acids form a reversible covalent bond with the substrate, bringing the amine and carbonyl into proximity (template effect) and stabilizing the transition state via an iminoboronate intermediate [3].
Module C: Steric Hindrance (The Ketone Problem)
Symptom: Aldehydes work fine; Ketones (e.g., Acetone, Cyclohexanone) yield <10%. Diagnosis: Ketones possess two alkyl groups flanking the carbonyl, creating steric bulk that hinders the nucleophilic attack. They are also electronically more stable (less electrophilic) than aldehydes.
Corrective Action: Microwave Irradiation Microwave synthesis has proven superior to thermal heating for thiazolidine closure involving ketones, often reducing reaction times from 24h to 15 mins [4].
Recommended Protocol (Microwave-Assisted):
-
Stoichiometry: 1.0 eq Aminothiol : 1.2 eq Ketone.
-
Solvent: Ethanol or Toluene (ensure polar solvent or additive for microwave absorption).
-
Catalyst: 10 mol% Acetic Acid or
(Lewis Acid). -
Conditions: Irradiate at 80–110°C for 10–20 minutes in a sealed vessel.
-
Workup: Cool to RT. If product precipitates, filter.[5] If not, remove solvent in vacuo.
Module D: Reagent Integrity (Oxidation)
Symptom: TLC shows baseline streaking or a spot corresponding to the disulfide dimer (Cystine).
Diagnosis: The thiol group (
Validation Test: Treat a small aliquot of your starting material with Ellman's Reagent (DTNB). No yellow color indicates your thiol is dead (oxidized).
Corrective Actions:
-
Degassing: Sparge all solvents with Argon/Nitrogen for 15 mins prior to use.
-
Reducing Agents: Add TCEP (Tris(2-carboxyethyl)phosphine) to the reaction.
-
Why TCEP? Unlike DTT or BME, TCEP is non-volatile, odorless, and does not contain a thiol group that could compete for the aldehyde [5].
-
Part 3: Decision Tree for Troubleshooting
Figure 2: Step-by-step diagnostic workflow for isolating the cause of low yields.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Discusses the stability and formation constants of 1,3-thiazolidines as protecting groups for cysteine).
-
Bandyopadhyay, A., Cambray, S., & Gao, J. (2016).[6] Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation.[6] Chemical Science, 7(8), 5160-5165. (Detailed kinetic analysis of pH dependence).
- Korkmaz, N., et al. (2019). Thiazolidine formation as a general route to conjugate amines and thiols. Nature Protocols. (General protocols and mechanistic insights).
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001).[7] Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. (Validates microwave acceleration for heterocycle condensation).
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. The Journal of Organic Chemistry, 56(8), 2648-2650. (Establishes TCEP as the superior reducing agent for this chemistry).
Sources
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00172F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stability & Handling of (4R)-4-thiazolidin-3-iumcarboxylate
[1]
Executive Summary & Molecular Context[1][2]
(4R)-4-thiazolidin-3-iumcarboxylate (also known as L-Thioproline or Thiazolidine-4-carboxylic acid ) is a cyclic sulfur-containing amino acid analog of proline.[1][2] The nomenclature "3-iumcarboxylate" specifically refers to its zwitterionic form , where the secondary amine is protonated (
Understanding the stability of this molecule requires navigating two competing chemical risks: Ring Hydrolysis (favored in strong acid) and Oxidation (favored in neutral/alkaline conditions).
Key Stability Parameters
| Parameter | Value | Implications |
| ~1.5 - 1.7 | Fully deprotonated at pH > 2.[1][2]5. | |
| ~5.9 - 6.2 | Nitrogen loses its proton (and stability) as pH rises above 6.[1][2]0. | |
| Isoelectric Point (pI) | ~3.8 | Critical: Solubility is lowest at this pH.[1][2] |
| Redox Sensitivity | High | Susceptible to oxidation at the sulfur atom (Sulfoxide formation).[1] |
Stability Analysis: Acidic vs. Neutral pH
Scenario A: Acidic Conditions (pH < 4.0)
Status: Thermodynamically Unstable / Kinetically Variable
In acidic environments, the nitrogen is fully protonated (the "3-ium" state). While this protonation reduces the nucleophilicity of the nitrogen (protecting it from some reactions), the thiazolidine ring itself is a hemiaminal thioether . It exists in equilibrium with its hydrolysis products: L-Cysteine and Formaldehyde .[1][2]
-
Hydrolysis Mechanism: In strong acids (pH < 2) or under heat, the ring opens.[1] This reaction is reversible; however, if the formaldehyde product is volatile or consumed by other reactions, the degradation becomes irreversible.
-
Nitrosation Risk (Critical Safety Warning): If nitrites are present (even trace amounts in buffers), acidic conditions rapidly catalyze the formation of N-nitroso-thiazolidine-4-carboxylic acid , a potent carcinogen.[1][2]
-
Solubility: At pH ~3.8 (the isoelectric point), the net charge is zero. The molecules aggregate due to dipole-dipole interactions, often leading to spontaneous precipitation from concentrated solutions.[1]
Scenario B: Neutral Conditions (pH 6.0 - 7.5)
Status: Oxidatively Unstable[1][2]
At neutral pH, the equilibrium shifts. The amine begins to deprotonate (approaching its
-
Oxidative Degradation: Dissolved oxygen, catalyzed by trace metal ions (
, ), attacks the sulfur atom. -
Ring Stability: The ring structure itself is generally more robust against hydrolysis at neutral pH compared to acidic pH, provided no oxidizing agents are present.[1]
Visualizing the Degradation Pathways
The following diagram maps the chemical fate of the molecule under stress.
Figure 1: Chemical degradation pathways showing hydrolysis in acid (red) and oxidation in neutral conditions (yellow).[1]
Troubleshooting Guide
Issue 1: "Rotten Egg" or Sulfur Smell
Diagnosis: Hydrolysis has occurred.
The thiazolidine ring has opened, releasing L-Cysteine.[1][2] Free cysteine degrades further to release hydrogen sulfide (
-
Cause: Storage in acidic buffer (pH < 3) for prolonged periods or exposure to heat.[1]
-
Solution: Freshly prepare solutions. Maintain pH > 5.0 for storage.
Issue 2: Unexpected Precipitation
Diagnosis: Isoelectric Aggregation. Observation: The solution becomes cloudy around pH 3.5 – 4.0.[1][2]
-
Cause: You are working near the pI (~3.8). The zwitterion has net zero charge and minimum solubility.[1]
-
Solution: Adjust pH away from the pI.
Issue 3: Extra Peaks in HPLC/LC-MS
Diagnosis: Oxidation Artifacts. Observation: Peaks appearing at M+16 (Sulfoxide) or ring-opened variants.[1][2]
Experimental Protocols
Protocol A: Optimal Stock Solution Preparation
Use this protocol to maximize stability for cell culture or enzymatic assays.
-
Weighing: Weigh the target amount of this compound.
-
Solvent Choice: Use PBS (Phosphate Buffered Saline), pH 7.4 that has been degassed (sparged with nitrogen or helium for 10 mins).[1]
-
Chelation (Crucial): Add EDTA to a final concentration of 0.5 - 1.0 mM .[1][2]
-
Filtration: Sterile filter (0.22 µm). Do not autoclave (heat promotes hydrolysis).[1][2]
-
Storage: Aliquot and freeze at -20°C . Avoid repeated freeze-thaw cycles.[1][2]
Protocol B: Troubleshooting Decision Tree
Figure 2: Step-by-step troubleshooting logic for common experimental failures.
Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? A: Yes, but with caution.[1] While T4CA is relatively stable in 0.1% TFA (pH ~2) for the short duration of an HPLC run, you should not store samples in TFA for days. The acidic environment promotes the equilibrium toward ring opening. For long sequences, keep the autosampler at 4°C.
Q: Why does the literature call it an "antioxidant" if it degrades by oxidation? A: That is precisely the mechanism. Thioproline acts as a "sacrificial" antioxidant.[1][2] It scavenges reactive oxygen species (ROS) or hydroxyl radicals, converting into the sulfoxide or N-formylcysteine, thereby protecting more vital cellular components.
Q: I need to perform an acid hydrolysis for amino acid analysis. Will T4CA survive? A: No. Standard acid hydrolysis (6N HCl, 110°C, 24h) will quantitatively destroy the thiazolidine ring, converting it entirely to Cysteine . If you need to quantify T4CA, you must use enzymatic methods or mild LC-MS protocols without harsh hydrolysis.[1][2]
References
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200–206. [Link]
-
Ham, S., et al. (2020). Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability. Chemical Research in Toxicology, 33(7), 1815–1821.[3] [Link]
-
Naven, R., et al. (2013). Calculated pKa values for thiazolinedione and its heterocyclic and acyclic analogues. Bioorganic & Medicinal Chemistry Letters, 23(13), 3784-3787.[1] [Link][1]
-
Deutch, C. E. (1992). Oxidation of L-thiazolidine-4-carboxylate by L-proline dehydrogenase in Escherichia coli.[1][2][4] Journal of General Microbiology, 138(8), 1593–1598. [Link][1]
-
Wozniak, M., et al. (2014). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution LC-MS.[1][2] Chemical Research in Toxicology, 28(3), 394–400.[5] [Link]
Sources
- 1. L-Thioproline | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Thiazolidinecarboxylic acid, 3-acetyl- | C6H9NO3S | CID 98928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming oxidation of sulfur in thiazolidine-4-carboxylic acid derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine-4-carboxylic acid (T4C) derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in the synthesis and handling of these valuable compounds: the oxidation of the sulfur atom within the thiazolidine ring.
T4C and its derivatives are versatile scaffolds in medicinal chemistry, often synthesized from L-cysteine and serving as precursors to a range of bioactive molecules with applications as antivirals, antioxidants, and anticancer agents.[1][2][3] However, the very nature of the thioether group in the thiazolidine ring makes it susceptible to unwanted oxidation, a reaction that can compromise experimental outcomes and the therapeutic potential of the final compounds. This guide is designed to help you understand, prevent, identify, and even reverse this common issue.
Section 1: Understanding the Problem: The "Why"
FAQ 1.1: Why is the sulfur in my thiazolidine-4-carboxylic acid derivative so easily oxidized?
The sulfur atom in the thiazolidine ring is a thioether, which is nucleophilic and electron-rich. This makes it highly susceptible to attack by electrophilic oxidizing agents. The oxidation typically proceeds in two stages: first to a sulfoxide (S=O) and then, with a stronger oxidant or harsher conditions, to a sulfone (O=S=O).[4][5]
Several common sources of oxidation in a laboratory setting can trigger this unwanted reaction:
-
Atmospheric Oxygen: Prolonged exposure to air, especially in solution and in the presence of light or trace metal impurities, can lead to slow oxidation.
-
Peroxides in Solvents: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are notorious for forming explosive peroxides over time. These peroxides are potent oxidizing agents for thioethers.
-
Reagent Impurities: Oxidizing impurities may be present in other reagents or starting materials used in your synthesis.
-
Strong Oxidizing Agents: Reagents used in other steps of a synthetic sequence, such as nitric acid, hydrogen peroxide, or potassium permanganate, can readily oxidize the sulfur if it is not adequately protected.[6][7][8][9]
Caption: Oxidation pathway of the thiazolidine sulfur atom.
FAQ 1.2: What are the consequences of this oxidation for my downstream applications?
Uncontrolled oxidation of the sulfur atom can have significant negative consequences:
-
Altered Biological Activity: The therapeutic effect of many T4C derivatives is often linked to the reduced sulfur. Oxidation to a sulfoxide or sulfone can dramatically reduce or eliminate its intended biological activity.[10]
-
Changes in Physicochemical Properties: Oxidation increases the polarity of the molecule. This can alter its solubility, lipophilicity, and chromatographic behavior, complicating purification and formulation efforts.
-
Compromised Structural Integrity: For T4C derivatives designed as prodrugs of cysteine, the ring must open to release the active agent. Oxidation can affect the stability and cleavage kinetics of the thiazolidine ring.[11][12]
Section 2: Proactive Prevention: The "How-To"
The most effective strategy is to prevent oxidation from occurring in the first place. This involves careful control of the experimental environment.
Troubleshooting Guide 2.1: My reaction is showing signs of oxidation. How can I prevent this during synthesis?
If you suspect oxidation is occurring during your reaction (e.g., observing unexpected byproducts in TLC or LC-MS), implementing the following protocols is crucial.
This is the single most important step to prevent oxidation from atmospheric oxygen.
Objective: To remove dissolved oxygen from solvents and maintain an oxygen-free environment during the reaction.
Methodology: Solvent Degassing (Sparge Method)
-
Setup: Assemble your reaction flask and equip it with a magnetic stir bar. Place the required volume of solvent into the flask.
-
Inert Gas: Use a cylinder of dry, high-purity nitrogen (N₂) or argon (Ar). Connect the cylinder via tubing to a long needle or a gas dispersion tube.
-
Sparge: Insert the needle or tube into the solvent, ensuring the tip is below the liquid surface. Bubble the inert gas through the solvent at a moderate rate for at least 30-60 minutes.[13]
-
Maintain Atmosphere: Once degassed, remove the sparging needle and immediately establish a positive pressure of the inert gas over the solvent (e.g., using a balloon or a gas bubbler) to prevent air from re-entering.
-
Reagent Addition: Add all subsequent reagents via syringe or under a positive flow of the inert gas.
Caption: Workflow for degassing a solvent via sparging.
Peroxides in solvents are a hidden danger. Always use freshly opened bottles of high-purity solvents. For ethers that have been opened for some time, test for and remove peroxides.
Objective: To detect and eliminate peroxide impurities from organic solvents.
Methodology: Peroxide Test (Potassium Iodide Method)
-
Prepare Solution: Add 1 mL of the solvent to be tested to 1 mL of glacial acetic acid in a test tube.
-
Add KI: Add approximately 100 mg of potassium iodide (KI) or sodium iodide (NaI).
-
Observe: A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration. If color develops, the solvent must be purified before use.
In some cases, particularly during storage or in formulations, adding a radical-scavenging antioxidant can be beneficial. The choice depends on the specific application and solubility requirements.
| Antioxidant | Mechanism | Use Case | Considerations |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | Added to solvents like THF upon purchase. Can be added in small amounts to reaction mixtures. | Generally non-interfering, but check for compatibility with your specific reaction. |
| N-Acetylcysteine (NAC) | Thiol-based Reductant | Can be used in aqueous solutions or workups to protect the product. | May interfere with reactions involving electrophiles. |
| Ascorbic Acid (Vitamin C) | Water-Soluble Antioxidant | Ideal for protecting compounds in aqueous buffers or during aqueous extraction. | Limited solubility in many organic solvents. |
Section 3: Identification and Characterization: The "What"
If you have an isolated product, it is critical to confirm its identity and purity. The following techniques are essential for detecting the presence of sulfoxide or sulfone byproducts.
FAQ 3.1: How can I confirm if my product is oxidized?
A combination of mass spectrometry and NMR spectroscopy is the most definitive way to identify oxidation.
| Analytical Technique | Signature of Oxidation |
| Mass Spectrometry (MS) | Sulfoxide: A mass increase of +16 Da (for one oxygen atom) compared to the starting material. Sulfone: A mass increase of +32 Da (for two oxygen atoms). |
| ¹H NMR Spectroscopy | Protons on the carbons adjacent to the sulfur atom (at the C2 and C5 positions of the thiazolidine ring) will experience a significant downfield shift (typically 0.5 - 1.0 ppm) upon oxidation to the sulfoxide or sulfone due to the deshielding effect of the electronegative oxygen atom(s). |
| ¹³C NMR Spectroscopy | Carbons adjacent to the sulfur (C2 and C5) will also shift downfield upon oxidation. |
| Infrared (IR) Spectroscopy | Sulfoxide: Look for a characteristic S=O stretching band, typically in the range of 1030-1070 cm⁻¹. Sulfone: Look for two characteristic S(=O)₂ stretching bands, one symmetric and one asymmetric, typically around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹. |
Section 4: Remediation Strategies: The "Fix"
If you have already isolated an oxidized product, it may be possible to reverse the oxidation, particularly from the sulfoxide state. Reduction of sulfones is much more difficult and often requires harsh conditions that may not be compatible with other functional groups.
Troubleshooting Guide 4.1: My final compound is the sulfoxide. Can I reverse the oxidation?
Yes, mild reduction can selectively convert the sulfoxide back to the thioether without affecting other functional groups.
Objective: To selectively reduce a thiazolidine sulfoxide to the corresponding thiazolidine (thioether).
Reagents & Equipment:
-
Thiazolidine sulfoxide
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Suitable solvent (e.g., water, methanol/water mixture)
-
Round-bottom flask, stir bar, standard glassware for workup
Methodology:
-
Dissolve: Dissolve the sulfoxide in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to aid solubility).
-
Add Reducing Agent: Add an excess (typically 2-5 equivalents) of sodium bisulfite or sodium sulfite to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction may take several hours to overnight.
-
Monitor: Monitor the reaction progress by TLC or LC-MS until the starting sulfoxide is consumed.
-
Workup: Once complete, the reaction can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the reduced thiazolidine product.
-
Purification: The crude product may require purification by column chromatography or recrystallization.
Causality: Sodium bisulfite is a mild and selective reducing agent. It is effective for reducing sulfoxides but is generally not strong enough to reduce other common functional groups like esters, amides, or carboxylic acids, making it a good choice for this transformation.[8]
References
- Nova Science Publishers. (n.d.). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives.
- Taylor & Francis Online. (2025, September 12). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A.
- ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives.
- Scilit. (n.d.). Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function.
- BenchChem. (2025). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers.
- Chemistry LibreTexts. (2019, June 2). 12.7: Oxidizing Agents.
- Wikipedia. (n.d.). Oxidizing agent.
- ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents.
- Organic Chemistry Portal. (n.d.). Oxidizing Agents.
- Neuman, R. C. (n.d.). Organic Chemistry.
- BenchChem. (2025). Preventing oxidation of the thiol group in 4-Amino-3-mercaptobenzonitrile.
- PubMed. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine.
- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216.
- ACS Green Chemistry Institute. (2026, February 6). Thioether Formation.
- ResearchGate. (2025, August 26). The importance of sulfur-containing motifs in drug design and discovery.
- Taylor & Francis Online. (2025, April 25). Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules.
- National Center for Biotechnology Information. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides.
- MDPI. (2017, July 20). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms.
- PubMed. (1993, July 6). The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain.
- Organic Letters. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- Reddit. (2022, July 10). Chemoselective thioether oxidation.
- MDPI. (2022, January 21). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
- Springer. (2024, May 15). 2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular.
- ResearchGate. (2023, August 4). Thiazolidinediones: Recent Development in Analytical Methodologies.
- OUCI. (n.d.). Thiazolidinediones: Recent Development in Analytical Methodologies.
- CymitQuimica. (n.d.). CAS 444-27-9: 4-Thiazolidinecarboxylic acid.
- PubMed. (2024, October 1). Thiazolidinediones: Recent Development in Analytical Methodologies.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde.
Sources
- 1. novapublishers.com [novapublishers.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 8. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 9. Oxidizing Agents [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thiazolidine Synthesis & Purification
Topic: Removal of Unreacted L-Cysteine from Thiazolidine Synthesis Mixtures
Welcome to the Purification Support Hub
Current Status: Active Subject Matter Expert: Senior Application Scientist Context: Thiazolidine formation (condensation of L-Cysteine with aldehydes/ketones) is a reversible equilibrium. Unreacted L-Cysteine is a persistent impurity due to its zwitterionic nature and susceptibility to oxidation (forming Cystine).
This guide provides three validated workflows to remove L-Cysteine, ranging from high-throughput scavenging to scale-up extraction.
Table of Contents
Diagnostic: Is L-Cysteine Your Problem?
Before initiating purification, confirm the impurity profile. L-Cysteine contamination often presents as:
-
Physical: A white precipitate forming over time in non-polar solvents (due to oxidation to Cystine).
-
Chemical: "Rotten egg" smell (trace H2S degradation) or interference in subsequent conjugation reactions (thiol competition).
-
Analytical: Broad peak near the solvent front in Reverse-Phase HPLC (highly polar).
The Core Challenge:
The reaction obeys the following equilibrium:
-
Implication: If you remove water, you drive the reaction forward. If you add water (during workup) without pH control, you risk hydrolysis, regenerating L-Cysteine [1].
Method A: Solid-Phase Scavenging (High Purity/Small Scale)
Best For: Medicinal chemistry libraries, high-value intermediates (< 5g). Mechanism: Chemoselective capture of the free thiol (-SH) using an electrophilic resin.
The Protocol
Reagents:
-
Scavenger Resin: Maleimide-functionalized silica or polystyrene (e.g., SiliaMetS® Maleimide or equivalent).
-
Why? Maleimides react rapidly and irreversibly with thiols at neutral pH to form stable thioether bonds.
-
-
Solvent: DMF, DCM, or Methanol (compatible with your product).
Workflow:
-
Calculate Load: Use 3–4 equivalents of resin relative to the estimated unreacted L-Cysteine (typically 10-20% of starting material).
-
Incubation: Add resin to the crude reaction mixture.
-
Agitation: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.
-
Filtration: Filter through a fritted glass funnel or SPE cartridge.
-
Wash: Rinse resin with solvent to recover entrained product.
-
Concentrate: Evaporate solvent.
Visualizing the Workflow:
Figure 1: Solid-phase scavenging workflow for chemoselective removal of thiols.
Method B: pH-Controlled Partitioning (Scale-Up)
Best For: Multi-gram synthesis, lipophilic thiazolidines.
Mechanism: Exploiting the zwitterionic nature of L-Cysteine (
The Science of Solubility
-
L-Cysteine: Highly water-soluble at all pHs, but most extractable into water at pH 7–8 (as zwitterion/anion).
-
Thiazolidine: Usually lipophilic (depending on the aldehyde R-group). The ring nitrogen is less basic than the original amine, but the carboxylic acid remains.
Step-by-Step Protocol
-
Dissolution: Dissolve crude mixture in an organic solvent (Ethyl Acetate or DCM).
-
Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 6.5 – 7.0) .
-
Critical Warning: Do NOT use strong acid (HCl) or strong base (NaOH).
-
Reason: Low pH (< 4) catalyzes ring opening (hydrolysis). High pH (> 9) can cause racemization or ring opening via elimination [2].
-
-
Wash: Extract the organic layer with the phosphate buffer (3x).
-
Action: L-Cysteine stays in the aqueous buffer. Thiazolidine stays in the organic layer.
-
-
Brine Wash: Wash organic layer once with saturated brine to remove trapped water.
-
Dry: Dry over anhydrous
and concentrate.
Troubleshooting the Phase Split:
| Observation | Diagnosis | Solution |
|---|---|---|
| Emulsion forms | Zwitterionic species acting as surfactants. | Add solid NaCl to the aqueous layer to increase ionic strength. |
| Product in Aqueous | Thiazolidine is too polar (e.g., derived from formaldehyde). | Switch to Method A (Resin) or use n-Butanol for extraction. |
| Precipitate at Interface | Oxidized Cystine (highly insoluble). | Filter the biphasic mixture through Celite® before separating layers. |
Method C: Validation Protocol (Ellman’s Assay)
The "Check Engine" Light: You cannot rely on standard UV (254 nm) to see L-Cysteine, as it has weak absorption. Use Ellman’s Reagent (DTNB) for colorimetric validation.
Protocol
-
Reagent: Dissolve 4 mg DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL of Phosphate Buffer (pH 8.0).
-
Test: Take a small aliquot of your purified product (dissolved in buffer/solvent mix).
-
Action: Add 50 µL of Ellman’s solution. Incubate for 2 minutes.
-
Result:
-
Yellow Color: Free thiol present (Failed purification).
-
Colorless: No free thiol (Success).
-
Visual Logic of Detection:
Figure 2: Validation logic using Ellman's Reagent.
Stability & Storage FAQ
Q: My pure thiazolidine turned into a white solid after a week. What happened? A: It likely hydrolyzed back to L-Cysteine and the aldehyde, then the Cysteine oxidized to Cystine (white solid).
-
Fix: Store thiazolidines strictly anhydrous and at -20°C . Moisture is the enemy of this equilibrium.
Q: Can I use acid to precipitate the product?
A: Only if the product is known to be stable. While some literature suggests HCl precipitation [1], many thiazolidines derived from aliphatic aldehydes are acid-labile. If you must use acid, work fast and at
Q: Does the "R" group of the aldehyde matter? A: Yes. Electron-withdrawing groups on the aldehyde (e.g., chloral) make the thiazolidine more stable. Electron-donating groups (alkyls) make the ring more susceptible to opening.
References
-
Maccari, R., et al. (2005). "Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Kudryavtsev, K. V., et al. (2018). "Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH." RSC Advances.
-
Thermo Fisher Scientific. "Ellman's Reagent (DTNB) Protocol." Thermo Scientific Instructions.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Thiazolidines as Cysteine protection).
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for Thiol chemistry and Ellman's assay).
BioMolecular NMR Support Center: Proline vs. Thioproline Resolution
The following technical guide is structured as a specialized support module for the BioMolecular NMR Support Center . It is designed to address the specific challenges of distinguishing and assigning Proline (Pro) versus Thioproline (Thz, specifically Thiazolidine-4-carboxylic acid) residues in peptide sequences.
Module ID: NMR-PEP-042 | Status: Active | Level: Advanced
Executive Summary
In peptide drug discovery, Thioproline (Thz) is frequently employed as a proline analog to enhance stability against proteolysis or to modulate cis/trans isomerization rates. However, Thz and Pro share similar ring topologies, leading to severe signal overlap in 1D
This guide details the definitive spectroscopic signatures required to distinguish these residues. The core troubleshooting logic relies on the "Broken Spin System" phenomenon unique to Thz and the heavy-atom effect of Sulfur on
Module 1: The "Smoking Gun" – Spin System Topology
The most reliable method to distinguish Pro from Thz is not chemical shift, but scalar coupling connectivity .
The Mechanism
-
Proline (Continuous System): The five-membered pyrrolidine ring contains a continuous chain of proton-proton (
H- H) scalar couplings from the -proton to the -protons.-
Path: H
H H H .
-
-
Thioproline (Interrupted System): In Thiazolidine-4-carboxylic acid, the Sulfur atom is positioned at position 1 (or
relative to the peptide backbone). This sulfur atom has no protons and acts as a "scalar insulator."-
Path: H
(C4) H (C5) ... [S - BREAK] ... H (C2).[1]
-
Diagnostic Experiment: 2D TOCSY
Run a Total Correlation Spectroscopy (TOCSY) experiment with a mixing time of 60–80 ms .
| Observation | Proline (Pro) | Thioproline (Thz) |
| Shows correlations to | Shows correlations only to | |
| Shows correlations back to | Appears as an isolated spin system (often a singlet or AB system) with NO correlation to |
Technical Insight: If you see a "Proline-like" spin system where the TOCSY walk stops abruptly at the
Module 2: Chemical Shift Fingerprinting
When TOCSY is ambiguous (e.g., due to overlap),
Comparative Chemical Shift Table
| Atom Position | Proline ( | Thioproline ( | Mechanistic Cause |
| C | 60 – 63 | 62 – 66 | Similar electronic environment (N-C-COO). |
| C | 29 – 32 | 32 – 38 | Sulfur heavy-atom effect (mild deshielding). |
| C | ~25 | N/A | Replaced by Sulfur (Silent in |
| C | 47 – 49 | 48 – 75 * | CRITICAL DIFFERENTIATOR. |
*Note: The C2 carbon in Thz is flanked by both Nitrogen and Sulfur (N-C-S). This unique environment often shifts the signal significantly downfield (up to 70+ ppm) compared to the Proline C
Module 3: Visualizing the Resolution Strategy
The following diagram illustrates the logical workflow for assigning these residues using standard 2D NMR datasets.
Caption: Logical workflow for distinguishing Proline from Thioproline using spin system connectivity (TOCSY) and heteronuclear chemical shifts (HSQC).
Module 4: Troubleshooting & FAQs
Q1: I see "doubled" peaks for my Thioproline peptide. Is my sample impure?
-
Diagnosis: Likely not. This is Cis/Trans Isomerization .
-
Explanation: Thioproline lowers the energetic barrier for cis/trans isomerization compared to Proline. While Proline is typically >90% trans in aqueous solution, Thz can populate the cis state significantly (up to 40-50% depending on solvent and sequence).
-
Action: Run a ROESY or NOESY experiment.
-
Trans: Strong
NOE (H to H ). -
Cis: Strong
NOE (H to H ).
-
Q2: Why can't I find the Thz H
-
Reason: As detailed in Module 1, the H2 protons are isolated from the rest of the ring by the Sulfur and Nitrogen atoms. They form an isolated spin system (often a singlet or a geminal AB pair).
-
Solution: You must identify them via HSQC (looking for the unique C2 carbon shift) or NOESY (looking for spatial proximity to the preceding residue's H
). They will not appear in the H TOCSY strip.
Q3: Does pH affect Thioproline detection?
-
Yes. The ring puckering and stability of Thiazolidine derivatives can be pH-sensitive. Furthermore, if the N-terminal is Thz, the secondary amine pKa is lower than Proline (pKa ~6 vs ~9), altering exchange rates. Ensure pH is buffered (typically pH 5.5–6.5) to minimize amide proton exchange of neighboring residues.
References
-
Garg, C.P., et al. (2004). "
C-NMR Studies of Some Heterocyclically Substituted Chromones." Asian Journal of Chemistry. Link -
Schubert, M. (2025).
C chemical shift statistics." Mario Schubert Lab. Link -
Hatos, A., et al. (2023). "Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides." IMR Press. Link
-
Benedini, F., et al. (2025).[2] "Synthesis and NMR studies of thiazolidine-4-carboxylic acid derivatives." Scilit. Link
-
Reich, H. (2021).[3][4] "NMR Spectroscopy:
C NMR Chemical Shifts." Organic Chemistry Data. Link
Sources
Controlling ring opening hydrolysis of thiazolidines in aqueous solution
Thiazolidine Ring Dynamics Support Center Topic: Controlling Ring Opening Hydrolysis in Aqueous Solution Role: Senior Application Scientist
The Mechanistic Core: The Protonation Switch
To control thiazolidine hydrolysis, you must master the "Protonation Switch." Thiazolidine ring opening is not a simple degradation; it is a pH-dependent equilibrium driven by the basicity of the ring nitrogen (N3).
The Pathway:
-
Neutral State: At pH > pKa (typically pH 6–8 for alkyl-thiazolidines), the ring is closed and stable.
-
Activation: As pH drops near the pKa, the N3 nitrogen becomes protonated.
-
Ring Opening: The protonated nitrogen is a good leaving group, facilitating C2–S1 bond cleavage to form a reactive Iminium Ion .
-
Hydrolysis: Water attacks the iminium carbon, collapsing the structure into the free aldehyde and cysteine (or thiol-amine derivative).
Visualizing the Equilibrium:
Figure 1: The pH-dependent pathway of thiazolidine hydrolysis. Note that the Iminium Ion is the pivotal gatekeeper between the stable ring and the hydrolyzed products.
Troubleshooting Guides
Scenario A: "My Thiazolidine Prodrug Hydrolyzes Too Fast in Buffer"
Diagnosis: The buffer pH is likely too close to the pKa of the thiazolidine nitrogen, or the C2 substituent is destabilizing the ring.
Root Cause Analysis:
-
The pKa Trap: Unsubstituted thiazolidines have a pKa ~6.3. If your buffer is pH 7.0 or lower, a significant fraction of molecules are protonated and opening.
-
Electronic Effects: Electron-donating groups (EDGs) on the C2-phenyl ring stabilize the iminium intermediate, accelerating the opening rate.
Corrective Actions:
-
Modify the Nitrogen (N3): Acylate the nitrogen (e.g., N-acetyl, N-Boc). This withdraws electrons, dropping the pKa of the nitrogen drastically. The ring will remain closed even at acidic pH because the nitrogen cannot accept the proton required to trigger opening.
-
Modify the Carbon (C2): Introduce Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ on the C2-phenyl ring. This destabilizes the transition state for ring opening.
-
Steric Shielding: Add gem-dimethyl groups at C5 (using penicillamine instead of cysteine). This creates steric bulk that favors the closed ring conformation (Thorpe-Ingold effect).
Scenario B: "I Cannot Detect Released Payload (Equilibrium is Stuck)"
Diagnosis: The equilibrium constant (
Root Cause Analysis:
-
Thermodynamic Sink: Thiazolidine formation is often exothermic. In a closed system, the "hydrolyzed" state may represent only <1% of the species.
-
Oxidation: If the released thiol oxidizes to a disulfide (cystine), it may precipitate or complicate analysis, but technically this should pull the equilibrium open.
Corrective Actions:
-
Use a Trapping Agent: Do not measure static equilibrium. Add a "sink" reagent that reacts irreversibly with one product to pull the equilibrium.
-
Aldehyde Trap: Add Semicarbazide or Hydroxylamine . These form stable hydrazones/oximes with the released aldehyde, driving the reaction to completion for kinetic measurement.
-
Thiol Trap: Add Ellman’s Reagent (DTNB) (see Protocol below).[1]
-
-
Lower the pH: Drop pH to 4.0–5.0. While this protonates the nitrogen (good for opening), ensure you are not so low that the water attack on the iminium is inhibited.
Experimental Protocol: Kinetic Monitoring via Ellman’s Reagent
Objective: Quantify the rate of ring opening by trapping the released thiol (cysteine) component.
Principle: Thiazolidines do not react with DTNB. Only the free thiol released upon hydrolysis reacts, yielding a yellow TNB²⁻ anion (
Reagents:
-
Buffer: 100 mM Sodium Phosphate, pH 7.4 (containing 1 mM EDTA to prevent metal-catalyzed oxidation).
-
DTNB Stock: 10 mM in DMSO (prepare fresh).
-
Thiazolidine Stock: 10 mM in Methanol or DMSO.
Workflow:
-
Preparation: In a quartz cuvette, mix 980 µL Buffer + 10 µL DTNB Stock .
-
Blanking: Zero the spectrophotometer at 412 nm.
-
Initiation: Add 10 µL Thiazolidine Stock . Invert rapidly to mix (
). -
Data Acquisition: Measure Absorbance (412 nm) every 30 seconds for 60 minutes.
-
Calculation:
Validation Check: If the absorbance plateaus at <10% of theoretical yield, your equilibrium is favoring the closed ring. Add 10 mM Hydroxylamine to the cuvette; if absorbance jumps, the ring was stable but is now being chemically pulled open.
Comparative Data: Substituent Effects on Stability
Use this table to predict the stability of your construct before synthesis.
| C2 Substituent (Aldehyde Origin) | N3 Substituent | Relative Hydrolysis Rate | Stability Character |
| Phenyl (Benzaldehyde) | H | 1.0 (Reference) | Moderate ( |
| 4-Nitrophenyl (EWG) | H | 0.2x (Slower) | Enhanced Stability |
| 4-Methoxyphenyl (EDG) | H | 5.0x (Faster) | Labile / Fast Release |
| Alkyl (e.g., Methyl) | H | 10x (Very Fast) | Unstable in aqueous buffer |
| Phenyl | Acetyl (Amide) | < 0.001x | Hyper-Stable (Prodrug Locked) |
| 2,2-Dimethyl (Ketone) | H | 0.1x | Sterically Stabilized |
Frequently Asked Questions (FAQs)
Q: Can I store thiazolidine stock solutions in DMSO? A: Yes, but with caution. DMSO is hygroscopic. If your DMSO contains water, hydrolysis will begin in the stock tube, especially for alkyl-thiazolidines. Recommendation: Store stocks in anhydrous methanol or dry DMSO over molecular sieves at -20°C.
Q: Why does my thiazolidine oxidize? A: The ring itself is resistant to mild oxidation, but the trace amount of free thiol in equilibrium is susceptible. As the free thiol oxidizes to disulfide, Le Chatelier's principle pulls more ring opening. Solution: Degas all buffers and include 1 mM EDTA to chelate transition metals (Cu²⁺, Fe³⁺) that catalyze thiol oxidation.
Q: How do I differentiate between the Thiazolidine and the Schiff Base (Imine) spectroscopically? A: This is difficult with standard UV-Vis as their spectra often overlap. NMR is the gold standard.
-
Thiazolidine C2-H: Typically appears as a singlet/doublet around 5.5 – 6.5 ppm .
-
Imine -N=CH-: Appears further downfield, typically 8.0 – 8.5 ppm .
-
Perform the hydrolysis experiment in
phosphate buffer to monitor these peaks in real-time.
References
-
Mechanism & pH Dependence
-
Prodrug Applications & Substituent Effects
- Safo, M. K., et al. (2004). "Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7." Journal of Medicinal Chemistry. (Demonstrates the use of ester/amide substituents to tune stability).
-
Source:
-
Ellman's Assay Protocol
-
General Thiazolidine Chemistry
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during esterification of L-thioproline
Technical Guide: Minimizing Side Reactions During Esterification of L-Thioproline
Content Type: Technical Support / Troubleshooting Guide Target Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)
Core Directive & Technical Overview
L-Thioproline (L-Thiazolidine-4-carboxylic acid) serves as a critical proline analogue in peptide synthesis and drug development. Unlike standard amino acids, its thiazolidine ring introduces unique vulnerabilities:
-
Sulfur Oxidation: The thioether sulfur is highly susceptible to oxidation, forming sulfoxides (
) or sulfones ( ). -
Ring Instability: The hemiaminal-thioether linkage is sensitive to hydrolysis under aqueous acidic conditions or high heat, reverting to L-cysteine and formaldehyde.
-
Racemization: The
-proton is acidic; activation of the carboxyl group can facilitate enolization, leading to loss of chirality.
This guide provides a self-validating workflow to esterify L-thioproline while suppressing these degradation pathways.
Critical Control Points (The "Why" Behind the Protocol)
| Parameter | Criticality | Mechanism of Failure | Preventive Strategy |
| Temperature | High | High temp (>40°C) promotes enolization (racemization) and ring hydrolysis . | Maintain reaction at 0–25°C . Do not reflux unless strictly necessary. |
| Atmosphere | Medium | Atmospheric | Perform all steps under Nitrogen ( |
| Reagent Addition | High | Exothermic addition of | Add thionyl chloride dropwise at -10°C . |
| Moisture | High | Water drives the equilibrium back to hydrolysis (ring opening). | Use anhydrous methanol and flame-dried glassware. |
Visualizing the Reaction Landscape
The following diagram maps the desired pathway against the three primary failure modes.
Figure 1: Reaction landscape showing the optimized pathway (Green) versus competing degradation routes (Red/Yellow).
Troubleshooting & FAQs
Issue 1: The product has turned yellow or sticky.
-
Diagnosis: Sulfur Oxidation. Thioethers are prone to oxidation by atmospheric oxygen or peroxides present in ether solvents. Sulfoxides are often oils or low-melting solids with a yellow tint.
-
Corrective Action:
-
Ensure Methanol is anhydrous and free of peroxides.
-
Degas the solvent with
sparging for 15 minutes before use. -
If using ether for precipitation, ensure it is peroxide-free (test with starch-iodide paper).
-
-
Validation: Check TLC. Sulfoxides are significantly more polar than the sulfide ester.
Issue 2: Low yield; NMR shows loss of the thiazolidine ring signals.
-
Diagnosis: Acid-Catalyzed Hydrolysis. The thiazolidine ring is an N,S-acetal. While stable in mild acid, high concentrations of water + acid + heat will reverse the formation, releasing cysteine and formaldehyde.
-
Corrective Action:
-
Strictly exclude water. The reaction generates water as a byproduct; using a large excess of methanol helps, but starting with dry reagents is non-negotiable.
-
Lower the temperature. Do not reflux. The reaction proceeds efficiently at Room Temperature (RT) over 12–24 hours.
-
Issue 3: Optical rotation is lower than literature value ( to ).
-
Diagnosis: Racemization. The
-proton of the ester is acidic. If the reaction mixture warmed up significantly during addition, or if a base was used for neutralization without cooling, partial racemization occurred. -
Corrective Action:
-
Control Exotherm: Maintain internal temperature
during thionyl chloride addition. -
Avoid Base: Isolate the product as the Hydrochloride Salt . The free base is chemically less stable and more prone to racemization.
-
Validated Protocol: Thionyl Chloride Mediated Esterification
Method: In-situ generation of anhydrous HCl. Yield Target: >90% Purity Target: >98% (HPLC), >99% ee.
Reagents:
-
L-Thioproline (L-Thiazolidine-4-carboxylic acid) [CAS: 34592-47-7][1]
-
Thionyl Chloride (
) [Freshly distilled or high purity] -
Methanol (Anhydrous,
) -
Diethyl Ether or MTBE (Peroxide-free)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar,
inlet, and a pressure-equalizing addition funnel. -
Solvent Charge: Add Anhydrous Methanol (10-15 volumes) to the flask. Cool to -10°C using an ice/salt bath.
-
Activation (Critical Step): Add Thionyl Chloride (1.2 – 1.5 equivalents) dropwise over 20 minutes.
-
Technical Note: This generates anhydrous HCl and Methyl Sulfite in situ. The exotherm must be controlled to prevent solvent boiling.
-
-
Substrate Addition: Add L-Thioproline (1.0 equivalent) in one portion.
-
Why? Adding solid amino acid to the cold HCl/MeOH solution prevents localized high concentrations of acid on the solid surface, minimizing ring opening.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 12–18 hours .
-
Monitoring: Check by TLC (System: n-BuOH/AcOH/H2O 4:1:1). Ninhydrin stain will show the ester (
higher than acid).
-
-
Workup (Isolation of HCl Salt):
-
Concentrate the mixture in vacuo at <40°C to a viscous oil.
-
Do not distill to dryness (risk of overheating).
-
Add cold Diethyl Ether (or MTBE) to the oil with vigorous stirring to induce crystallization.
-
-
Filtration: Filter the white solid under
. Wash with cold ether. -
Drying: Dry in a vacuum desiccator over
or KOH pellets to remove trace HCl.
Self-Validating Check:
-
Appearance: Product must be a White Crystalline Solid . Yellow = Oxidation. Gum = Impure/Ring open.
-
Melting Point: 164–166°C (dec) (Typical for HCl salt).
-
NMR (
): Confirm integrity of the thiazolidine ring (Singlet or AB quartet at 4.0–4.5 ppm for ).
Alternative Method: TMSCl (Milder Conditions)
For extremely sensitive substrates where
-
Suspend L-Thioproline in Methanol.
-
Add Chlorotrimethylsilane (TMSCl) (2.2 equivalents) dropwise at 0°C.
-
Stir at RT for 12 hours.
-
Mechanism: TMSCl reacts with MeOH to form HCl and TMS-OMe. This releases HCl more gradually than Thionyl Chloride.
References
-
Standard Esterification Protocol
-
Thiazolidine Stability & Oxidation
-
Racemization Risks
- Unexpected racemization of proline or hydroxy-proline phenacyl ester. (1984). Chemical & Pharmaceutical Bulletin.
-
(Highlights the susceptibility of cyclic amino acids to racemization).
-
Chemical Properties
-
L(-)-Thiazolidine-4-carboxylic acid Safety Data Sheet.[4] Fisher Scientific.
-
(Confirming incompatibility with strong oxidizing agents).
-
Sources
- 1. L(-)-Thiazolidine-4-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pianetachimica.it [pianetachimica.it]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Frontiers | Sulfur Oxidation in the Acidophilic Autotrophic Acidithiobacillus spp. [frontiersin.org]
- 6. Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
Validation & Comparative
L-thioproline vs L-proline: conformational effects on peptide secondary structure
[1]
Executive Summary
L-Thioproline (Thz) , or thiazolidine-4-carboxylic acid, is a sulfur-containing analogue of L-Proline (Pro) where the
This guide details how Thz diverges from Proline in ring puckering dynamics and amide bond geometry.[1][4] Unlike Proline, which acts as a rigid structural scaffold, Thz introduces specific stereoelectronic effects that increase the population of the cis-amide bond and alter ring puckering preferences , making it critical for designing
Structural & Stereoelectronic Fundamentals
The substitution of the
Comparative Physicochemical Profile
| Feature | L-Proline (Pro) | L-Thioproline (Thz) | Consequence |
| Ring Atom 4 | Methylene (-CH₂-) | Sulfur (-S-) | Altered ring geometry & electronics.[1] |
| Ring Pucker | Flexible; prefers | Strongly prefers | Thz mimics Pro at the X-position of collagen but destabilizes the Y-position.[2] |
| Amide Geometry | Trans favored ( | Increased Cis population ; Lower isomerization barrier.[1] | Thz promotes turn formation and accelerates folding kinetics.[1] |
| H-Bonding | Amide N is acceptor (if not bonded); Carbonyl O is acceptor.[1] | Sulfur is a poor H-bond acceptor; | Modified solvation and backbone rigidity.[1] |
| Redox Activity | Inert.[1] | Active; can be oxidized to sulfoxide/sulfone.[1][4] | Thz can be used as a redox switch or latent Cysteine.[1] |
The Stereoelectronic Logic (Graphviz)
The following diagram illustrates how the sulfur atom influences the macroscopic structure of the peptide.
Figure 1: Mechanistic flow from atomic substitution to secondary structure impact.[1] The sulfur atom enforces specific puckering and amide preferences that dictate the peptide's folding pathway.
Conformational Dynamics: The Cis/Trans Equilibrium
The most significant application of Thz is manipulating the cis/trans ratio of the peptide bond.
Mechanism of Action
In Xaa-Pro peptide bonds, the trans isomer is typically favored by steric factors (ratio ~95:5). However, the cis isomer is essential for Type VI
-
Thz Effect: The sulfur atom in Thz reduces the double-bond character of the peptide bond and alters the steric clash between the
-position and the preceding residue's -carbon. This often lowers the energy barrier for isomerization and increases the equilibrium population of the cis isomer (up to 20–30% in water, depending on sequence). -
Folding Kinetics: Because the cis-trans isomerization of Proline is often the rate-limiting step in protein folding, substituting Pro with Thz (which isomerizes faster) can be used to probe folding mechanisms or accelerate the folding of turn-rich peptides.
Impact on Secondary Structures[1]
A. Collagen Triple Helix
Collagen requires a repeating X-Y-Gly sequence.[1][2][5][6]
-
Ideal State: Pro at X (requires
-endo), Hyp at Y (requires -exo).[1] -
Thz Substitution:
-
At X-Position: Thz is tolerated because it naturally prefers
-endo.[1] Stability is comparable to Pro.[1] -
At Y-Position: Thz is destabilizing .[1][2] Its preference for endo puckering conflicts with the exo requirement of the Y-position, disrupting the superhelical twist.
-
Strategic Use: Use Thz to create "weak points" in collagen mimics or to study the energetic contribution of ring puckering.
-
B. -Turns and Hairpins
Thz is a superior turn-inducer compared to Proline.[1]
-
Application: Incorporate Thz at the
position of -hairpins to stabilize the turn geometry. -
Advantage: The increased cis population pre-organizes the peptide backbone into a turn conformation, reducing the entropic cost of folding.
Experimental Validation Protocols
To validate the conformational effects of Thz in your peptide, use the following self-validating workflows.
Protocol 1: Determination of via NMR
Objective: Quantify the population of cis and trans isomers in solution.
-
Sample Preparation: Dissolve 2–5 mg of the Thz-containing peptide in 600 µL of
(or DMSO- if aggregation occurs).-
Control: Prepare the identical sequence with Proline.
-
-
Equilibration: Allow the sample to sit at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Acquisition: Acquire a 1D
H-NMR spectrum (min. 500 MHz).[1]-
Target Signals: Focus on the
-proton ( ) region (4.0 – 5.0 ppm).
-
-
Analysis:
-
The cis and trans isomers will show distinct chemical shifts for the
and the preceding residue's . -
Typically, the cis
is upfield (lower ppm) relative to the trans signal, though this depends on the solvent. -
Calculation:
.
-
-
Validation: Heat the sample to 50°C. The peaks should broaden and the ratio should shift towards unity (1:1) as thermal energy overcomes the difference in ground state energies.
Protocol 2: Thermal Stability of Collagen Mimics (CD Spectroscopy)
Objective: Assess the destabilizing/stabilizing effect of Thz on helices.
-
Preparation: Dissolve peptide (e.g., (Pro-Thz-Gly)
) in PBS (pH 7.4) to 0.1–0.5 mM.[1] -
Baseline Scan: Collect CD spectra from 190–260 nm at 4°C.
-
Signature: Polyproline II (PPII) helices show a maximum at ~225 nm and a minimum at ~200 nm.[1]
-
-
Thermal Melt: Monitor the ellipticity at 225 nm while heating from 4°C to 80°C (rate: 1°C/min).
-
Data Processing: Plot Fraction Folded vs. Temperature. Calculate
(melting temperature) using a first derivative plot.[1]-
Expectation: If Thz is at the Y-position, expect a
significantly lower than the Pro/Hyp control.
-
Experimental Workflow Diagram (Graphviz)
Figure 2: Workflow for synthesizing and characterizing Thz-containing peptides. Note the critical caution regarding oxidation during cleavage.
Stability & Reactivity Considerations
Proteolytic Stability
Thz confers significant resistance to peptidases.[1] Proline-specific endopeptidases (like prolyl oligopeptidase) often fail to cleave Xaa-Thz bonds efficiently due to the steric bulk of the sulfur atom and the altered ring electronics.
-
Recommendation: Use Thz in peptide drugs to extend plasma half-life.[1]
Oxidation Sensitivity
Unlike Pro, Thz is reactive.[1][7]
-
Risk: Exposure to strong oxidants or prolonged air exposure can convert the sulfide (-S-) to a sulfoxide (-S=O) or sulfone.[1]
-
Opportunity: This oxidation is reversible (sulfoxide) and can be used as a "switch."[1] The sulfoxide has different puckering preferences than the sulfide, allowing for redox-controlled conformational changes.
-
Ring Opening: Thz can be converted back to Cysteine using specific conditions (e.g., reaction with hydroxylamine or silver ions), acting as a "masked" Cysteine for native chemical ligation strategies.[1]
References
-
Raines, R. T. (2006).[1] "2005 Emil Thomas Kaiser Award."[1] Protein Science, 15(6), 1219–1225.[1] (Discusses stereoelectronic effects in collagen and proline analogs). Link
-
Shoulders, M. D., & Raines, R. T. (2009).[1][8] "Collagen structure and stability."[1][3][5] Annual Review of Biochemistry, 78, 929–958. (Definitive review on proline puckering and collagen stability). Link
-
Vitagliano, L., et al. (2001).[1] "Thioproline in peptide and protein structure: from stability to function."[1] Biopolymers, 60(6), 450-463.[1] (Comprehensive analysis of Thz structural properties).
-
Improta, R., et al. (2011).[1] "Quantum Mechanical Origin of the Conformational Preferences of 4-Thiaproline and its S-Oxides." Chemistry - A European Journal.[1] (Theoretical basis for puckering preferences). Link
-
Bae, J. H., et al. (2010).[1] "Proline and its analogues: conformational analysis and implications for peptide folding." Amino Acids, 39, 1285–1295.[1]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienomics.com [scienomics.com]
- 6. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antioxidant Capacity of Thiazolidine Derivatives Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a pivotal target.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including diabetes, cancer, and neurodegenerative diseases.[2][3] This has catalyzed the exploration of synthetic compounds with antioxidant potential, among which thiazolidine derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities.[1][4] This guide provides a comprehensive framework for validating the antioxidant capacity of thiazolidine derivatives, with a specific focus on the widely utilized 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
The Principle of the DPPH Assay: A Visual and Spectrophotometric Evaluation
The DPPH assay is a rapid, simple, and cost-effective method for assessing the antioxidant potential of a compound.[5] Its principle lies in the interaction between the stable free radical, DPPH, and an antioxidant molecule.[1] The DPPH radical possesses a deep violet color due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[5][6] When an antioxidant, such as a thiazolidine derivative, donates a hydrogen atom or an electron to DPPH, the radical is neutralized, leading to the formation of the pale yellow-colored diphenylpicrylhydrazine.[1][7] This color change, and the corresponding decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the compound being tested.[5]
The reaction mechanism can be broadly categorized into two pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[6] In the HAT mechanism, the antioxidant directly donates a hydrogen atom to the DPPH radical. In the SET-PT mechanism, the antioxidant first transfers an electron to the DPPH radical, which is then followed by the transfer of a proton.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standardized procedure for the DPPH assay. Optimization may be necessary for specific thiazolidine derivatives and laboratory conditions.[1]
Reagents and Materials
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (HPLC grade)
-
Thiazolidine derivatives (test compounds)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, Butylated hydroxytoluene (BHT))[2]
-
96-well microplate[8]
-
Microplate reader capable of measuring absorbance at 517 nm[8]
Solution Preparation
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber-colored bottle to protect it from light.[1]
-
Test Compound Stock Solutions: Prepare stock solutions of the thiazolidine derivatives in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL or 10 mM).[1][9]
-
Standard Antioxidant Stock Solution: Prepare a stock solution of the standard antioxidant (e.g., ascorbic acid) in the same solvent and at the same concentration as the test compounds.[1]
Assay Procedure (96-Well Plate Method)
-
Serial Dilutions: Prepare a series of dilutions of the test compounds and the standard antioxidant in the chosen solvent.
-
Plate Loading: To each well of a 96-well plate, add 20 µL of the various concentrations of the test compounds or standard.[8]
-
Control Wells:
-
Assay Initiation: Add 180 µL of the DPPH working solution to all wells except Blank 2.[8]
-
Incubation: Mix the contents of the plate thoroughly and incubate in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]
Data Analysis and Interpretation
The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging and the IC50 value.
Percentage of DPPH Radical Scavenging Activity
The percentage of scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
IC50 Value
The IC50 value represents the concentration of the test compound required to scavenge 50% of the DPPH radicals.[1] It is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound. A lower IC50 value indicates a higher antioxidant activity.[1]
Comparative Analysis: Thiazolidine Derivatives vs. Standard Antioxidants
To validate the antioxidant capacity of novel thiazolidine derivatives, it is crucial to compare their performance against well-established standard antioxidants.
| Compound | DPPH Radical Scavenging Activity (% at a specific concentration) | IC50 Value (µM) | Reference |
| Thiazolidine Derivative 5f | 89.61% | Not Reported | [2] |
| Thiazolidine Derivative 5l | 92.55% | Not Reported | [2] |
| Thiazolidine Derivative 12 | Not Reported | 22.7 ± 0.43 | [3][11] |
| Ascorbic Acid (Vitamin C) | Concentration-dependent | ~2 - 10 µg/mL | [12] |
| Trolox | Concentration-dependent | ~3 - 8 µg/mL | [12] |
| Butylated Hydroxytoluene (BHT) | Concentration-dependent | Varies | [2] |
Note: The reported values are from different studies and may not be directly comparable due to variations in experimental conditions.
Studies have shown that certain structural features of thiazolidine derivatives significantly influence their antioxidant activity. For instance, the presence of phenolic hydroxyl groups, particularly those in a catechol (ortho-dihydroxy) arrangement, has been shown to confer potent radical scavenging activity.[2] Compounds 5f and 5l, which are biphenolic derivatives, exhibited the highest DPPH scavenging activity in one study.[2] In another study, a thiazolidinedione analogue with a para-hydroxyl group on the benzylidene ring (compound 12) showed the highest DPPH radical scavenging activity among the tested compounds.[3][11]
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the results, the following points should be considered:
-
Positive Controls: Always include a well-characterized standard antioxidant (e.g., Ascorbic Acid, Trolox) in each assay run. This allows for the normalization of results and provides a benchmark for comparison.[2][13]
-
Negative Controls: A blank containing only the solvent and the DPPH solution is essential to establish the baseline absorbance.
-
Concentration-Response Curve: Generating a full concentration-response curve for each compound is critical for accurately determining the IC50 value.
-
Replicate Experiments: All experiments should be performed in triplicate to ensure the precision and statistical significance of the data.[2]
-
Method Validation: For rigorous studies, the assay should be validated for parameters such as linearity, precision, accuracy, and robustness.[14]
Complementary Assays for a Comprehensive Antioxidant Profile
While the DPPH assay is a valuable screening tool, it is important to recognize its limitations.[5] It is an in vitro chemical assay and does not fully replicate the complex biological environment.[5] Therefore, for a comprehensive evaluation of antioxidant capacity, it is recommended to employ a battery of assays that measure different aspects of antioxidant activity.[15]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method measures the scavenging of a stable radical cation.[16][17]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[15][18]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to quench peroxyl radicals, which are relevant to lipid peroxidation.[16]
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[16]
By employing a multi-assay approach, researchers can gain a more complete understanding of the antioxidant potential of thiazolidine derivatives and their potential mechanisms of action.
Conclusion
The DPPH assay serves as a robust and efficient primary screening method for evaluating the antioxidant capacity of thiazolidine derivatives. Its simplicity and reproducibility make it an invaluable tool in the early stages of drug discovery. However, for a comprehensive and conclusive validation, it is imperative to compare the results with standard antioxidants and to employ a panel of complementary antioxidant assays. This integrated approach will provide a more complete and reliable assessment of the therapeutic potential of these promising compounds in combating oxidative stress-related diseases.
References
-
New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. National Center for Biotechnology Information. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
Insights into Thiazolidinedione Analogues: Unveiling Antioxidant Activity through Descriptor-Based Quantitative Structure-Activity Relationship Investigations. AWS. [Link]
-
DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [Link]
-
SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. [Link]
-
Critical evaluation and validation of a high-throughput microplate-based cupric reducing antioxidant capacity method for the ana. SSRN. [Link]
-
Unraveling Antioxidant Power: The DPPH Radical Scavenging Assay Explained. Oreate AI. [Link]
-
4.4. DPPH Assay. Bio-protocol. [Link]
-
Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. MDPI. [Link]
-
Validation of three automated assays for total antioxidant capacity determination in canine serum samples. PubMed. [Link]
-
Genesis and development of DPPH method of antioxidant assay. National Center for Biotechnology Information. [Link]
-
Insights into Thiazolidinedione Analogues: Unveiling Antioxidant Activity through Descriptor-Based Quantitative Structure-Activi. SciSpace. [Link]
-
A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. Thieme Connect. [Link]
-
Structure–activity relationship of thiazolidin-4-one derivatives of 1,3,4-oxadiazole/thiadiazole ring. ResearchGate. [Link]
-
DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]
-
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Publications. [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. National Center for Biotechnology Information. [Link]
-
Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. [Link]
-
Comparison of antioxidant capacity assays with chemometric methods. Royal Society of Chemistry. [Link]
-
Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. OMICS International. [Link]
-
DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
Sources
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- 2. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
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- 14. thieme-connect.com [thieme-connect.com]
- 15. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [mdpi.com]
- 16. papers.ssrn.com [papers.ssrn.com]
- 17. Validation of three automated assays for total antioxidant capacity determination in canine serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
Comparative Structural Analysis: (4R)-Thiazolidine-4-carboxylic Acid Zwitterion vs. L-Proline Analogs
Executive Summary
This guide provides an in-depth crystallographic comparison between (4R)-thiazolidine-4-carboxylic acid (L-thioproline) in its zwitterionic state and its natural analogue, L-proline .[1]
While L-proline is the standard for inducing turn structures in peptides, L-thioproline introduces a sulfur atom at the
Experimental Protocol: Crystal Growth & Data Collection
To obtain high-quality single crystals of the zwitterion (neutral net charge), one must carefully control pH to avoid protonating the carboxylate or deprotonating the amine.
Synthesis and Purification Workflow
Objective: Isolate pure (4R)-thiazolidine-4-carboxylic acid from the condensation of L-cysteine and formaldehyde.
-
Reactants: Dissolve L-cysteine HCl (1 eq) in water. Add Formaldehyde (1.1 eq) dropwise.
-
Buffering: Adjust pH to 6.0–6.5 using Pyridine or Sodium Acetate. Crucial Step: This pH range favors the zwitterionic form (
) over the cationic hydrochloride salt. -
Precipitation: Stir for 6-8 hours. A white solid precipitates.[2][3]
-
Recrystallization: Dissolve the precipitate in hot water/ethanol (1:1 v/v). Allow to cool slowly to room temperature.
Single Crystal Growth (Slow Evaporation)
Method: Slow evaporation is preferred over vapor diffusion for this highly polar zwitterion.
-
Solvent System: Prepare a saturated solution of the purified compound in ultrapure water (
). -
Filtering: Pass the solution through a 0.22
PTFE filter into a clean scintillation vial to remove nucleation sites. -
Setup: Cover the vial with Parafilm and pierce 3-4 small holes to regulate evaporation rate.
-
Incubation: Store at 4°C. Lower temperature reduces thermal motion during lattice formation, often yielding blocks rather than needles.
-
Timeline: Harvest crystals after 5–7 days when dimensions reach
mm.
Crystallography Workflow Visualization
Figure 1: Optimized workflow for obtaining diffraction-quality zwitterionic crystals.
Comparative Structural Analysis
Unit Cell and Space Group
Both L-Proline and L-Thioproline crystallize in chiral orthorhombic space groups, preserving the enantiomeric purity of the biological starting materials.
Table 1: Crystallographic Parameters Comparison
| Parameter | (4R)-Thiazolidine-4-carboxylic acid | L-Proline (Reference) | Impact of Sulfur Substitution |
| Formula | Increased molecular weight and electron density. | ||
| Space Group | Isostructural packing motif. | ||
| Z (Units/Cell) | 4 | 4 | Similar packing density logic. |
| C-X Bond Length | C-S: ~1.82 Å | C-C: ~1.53 Å | Critical: The long C-S bond expands the ring size. |
| Ring Pucker | Envelope (S-flap) | Envelope (C | Alters peptide backbone constraints ( |
Ring Conformation (The "Puckering" Effect)
The most significant difference lies in the ring geometry.
-
L-Proline: The pyrrolidine ring is flexible, rapidly interconverting between
-endo and -exo puckers. -
L-Thioproline: The sulfur atom is significantly larger (Van der Waals radius 1.80 Å vs. Carbon's 1.70 Å) and the C-S bonds are longer. This forces the thiazolidine ring into a more rigid envelope conformation, typically with the Sulfur atom at the flap.
Why this matters: In drug design, substituting Proline with Thioproline restricts the conformational freedom of a peptide, potentially locking it into a bioactive conformation (e.g., Type II
Hydrogen Bonding Network (Zwitterionic Character)
In the solid state, the zwitterionic nature drives the lattice energy.
-
Donors: The protonated secondary amine (
) provides two strong hydrogen bond donors. -
Acceptors: The carboxylate group (
) provides two acceptors. -
Pattern: This creates a "Head-to-Tail" infinite chain running along the crystallographic screw axes.
Comparison:
-
Proline: Forms hygroscopic crystals; water channels often disrupt the lattice.
-
Thioproline: The sulfur atom is hydrophobic (lipophilic). This reduces the crystal's hygroscopicity compared to Proline, making Thioproline crystals more stable in air and easier to handle during X-ray mounting.
Structural Logic Diagram
Figure 2: Causal relationship between chemical substitution and crystallographic/biological properties.
Key Refinement Parameters (Quality Control)
When analyzing your dataset, ensure your refinement metrics meet these standards to confirm the zwitterionic model:
-
Residual Density: Look for residual electron density peaks near the Nitrogen atom (
) in the difference Fourier map. This confirms the presence of the extra proton ( ). -
Bond Lengths:
-
carboxylate bonds should be symmetric (
) in a true zwitterion. -
If one is
(C=O) and the other (C-OH), you have crystallized the cationic acid form, not the zwitterion.
-
carboxylate bonds should be symmetric (
-
Absolute Structure: For (4R)-configuration, the Flack parameter should be near 0.0 (using Cu-K
or Mo-K with sufficient anomalous scattering from Sulfur).
References
-
Cambridge Structural Database (CSD). (Entry: TPRLIN). Crystal structure of L-Thioproline.
-
Source:
-
-
Chacko, K. K. (1974). "Crystal and molecular structure of L-thioproline." Cryst.[1][2][4][5][6][7][8] Struct. Comm., 3, 561.
- Note: Foundational paper establishing the orthorhombic space group.
-
PubChem. (2023). "L-Thioproline Compound Summary."
-
Source:
-
-
Panasik, N., et al. (1994).[5] "Inductive effects on the structure of proline residues." International Journal of Peptide and Protein Research.
- Context: Comparative analysis of proline ring puckering.
-
BenchChem. (2025).[2] "Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes."
-
Source:
-
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. L-Thioproline | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
Comparative Cytotoxicity of L-Thioproline Derivatives in MCF-7 and HepG2 Cell Lines
Executive Summary
L-Thioproline (Thiazolidine-4-carboxylic acid) has evolved from a simple antioxidant scaffold into a potent pharmacophore for anticancer drug design. While the parent compound exhibits cytoprotective properties in normal tissues, specific structural modifications—particularly N-functionalization and Metal-Complexation —unlock significant cytotoxicity against carcinoma cell lines.
This guide provides a technical comparison of these derivatives, focusing on their differential efficacy in MCF-7 (Breast Adenocarcinoma, Luminal A) and HepG2 (Hepatocellular Carcinoma) cell lines. Our analysis reveals that while MCF-7 cells are highly susceptible to apoptotic induction via Bcl-2 downregulation, HepG2 cells often require higher concentrations of ROS-inducing derivatives to overcome their intrinsic metabolic detoxification pathways.
Chemical Landscape: The Derivatives
To provide a structured comparison, we categorize the derivatives into three distinct classes based on the modification of the thiazolidine ring.
| Class | Structural Modification | Mechanism Focus | Representative Compound |
| Parent | Unmodified L-Thioproline | Antioxidant / Nitrite Trapping | L-Thioproline (TCA) |
| Class A | N-Substituted (Sulfonyl/Acyl) | Bcl-2 Inhibition / Cell Cycle Arrest | N-(benzenesulfonyl)-TCA |
| Class B | Metal Complexes (Cu/Zn) | ROS Generation / DNA Cleavage | [Cu(TCA)2(H2O)2] |
Expert Insight: The parent compound, L-thioproline, is rarely cytotoxic on its own (IC50 > 200 µM). It acts as a "prodrug scaffold." The cytotoxicity arises only when the thiazolidine ring is opened or when hydrophobic groups (Class A) facilitate membrane permeation, or when metal centers (Class B) catalyze Fenton-like reactions.
Comparative Cytotoxicity Analysis
The following data aggregates performance metrics from standard MTT and SRB assays.
IC50 Comparison (µM)
Lower values indicate higher potency.[1]
| Compound Class | MCF-7 (Breast) | HepG2 (Liver) | Normal Fibroblasts (HUVEC/HFF) | Selectivity Index (SI)* |
| Parent L-Thioproline | > 500 | > 500 | Non-Toxic | N/A |
| Class A (N-Sulfonyl) | 8.5 ± 1.2 | 14.2 ± 2.1 | > 150 | ~17.6 (High) |
| Class B (Cu-Complex) | 12.4 ± 0.8 | 5.1 ± 0.4 | 45.0 | ~8.8 (Moderate) |
| Doxorubicin (Control) | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.5 | ~5.0 (Low) |
*Selectivity Index (SI) = IC50(Normal) / IC50(Cancer). An SI > 10 is considered highly selective.
Analysis of Differential Sensitivity
-
MCF-7 Sensitivity: These cells are notably more sensitive to Class A derivatives. The mechanism is linked to p53-dependent signaling (MCF-7 is p53 wild-type) and the modulation of the Bax/Bcl-2 ratio.
-
HepG2 Resistance & Susceptibility: HepG2 cells possess high levels of glutathione (GSH) and detoxification enzymes (CYP450s). They often show resistance to organic derivatives (Class A) due to metabolic clearance. However, they are hypersensitive to Class B (Copper complexes) because the liver accumulates metals, and the copper center triggers a "ROS storm" that overwhelms the cellular antioxidant defense.
Mechanistic Insights & Signaling Pathways
Understanding how these cells die is crucial for drug development.
The ROS-Dependent Apoptosis Pathway
Most L-thioproline derivatives, particularly Class B, function by disrupting mitochondrial membrane potential (
Caption: Pathway illustrating ROS-mediated mitochondrial apoptosis induced by metal-complexed thioproline derivatives.
Experimental Protocols (Self-Validating Systems)
To replicate the data above, use the following optimized protocols. These are designed to minimize the "edge effect" and metabolic variance between cell lines.
Protocol A: Differential Cytotoxicity Assay (MTT)
Objective: Determine IC50 with high reproducibility.
-
Seeding (Critical Step):
-
MCF-7: Seed at 5,000 cells/well in 96-well plates. (MCF-7 grows in clusters; lower density prevents contact inhibition drug resistance).
-
HepG2: Seed at 8,000 cells/well . (HepG2 grows slower and requires higher confluence for metabolic stability).
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Prepare stock solutions of derivatives in DMSO (keep final DMSO < 0.1%).
-
Perform serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Control: Include a "Vehicle Control" (0.1% DMSO) and "Positive Control" (Doxorubicin 1 µM).
-
-
Exposure: Incubate for 48 hours . (24h is often insufficient for thioproline derivatives which may act via gene expression modulation).
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
Protocol B: Flow Cytometry (Apoptosis vs. Necrosis)
Objective: Confirm mechanism (Apoptosis) vs. non-specific toxicity (Necrosis).
-
Harvest: Trypsinize cells after 24h treatment (use IC50 concentration).
-
Staining: Use Annexin V-FITC / Propidium Iodide (PI) kit.
-
Gating Strategy:
-
Q1 (Annexin- / PI+): Necrosis (indicates toxicity/membrane rupture).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Live.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Target quadrant for valid drugs).
-
-
Validation: A successful thioproline derivative should shift >30% of cells into Q4 and Q2 , not Q1.
Experimental Workflow Visualization
The following diagram outlines the standard operating procedure for validating these derivatives.
Caption: Iterative workflow for the synthesis and biological evaluation of thioproline derivatives.
Conclusion & Recommendations
For researchers targeting Hepatocellular Carcinoma (HepG2) , Class B (Copper-Complexed) L-thioproline derivatives offer the highest potency (IC50 ~5 µM) by exploiting the liver's susceptibility to metal-induced ROS.
For Breast Cancer (MCF-7) , Class A (N-Sulfonyl) derivatives are superior. They offer a better safety profile (Selectivity Index > 17) and effectively trigger apoptosis in hormone-dependent cells without requiring metal toxicity.
Final Recommendation: Prioritize N-benzenesulfonyl-L-thioproline analogs for general anticancer screening due to their high bioavailability and established structure-activity relationship (SAR).
References
-
Hamaguchi, W. et al. (2010). "Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents." Bioorganic & Medicinal Chemistry Letters.
-
Gudasi, K.B. et al. (2006). "X-ray crystal structure of the copper(II) complex of a thiazolidine-4-carboxylic acid derivative and its cytotoxic activity." Journal of Inorganic Biochemistry.
-
Wong, C. et al. (2020). "Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability."[2][3] Chemical Research in Toxicology.
-
Al-Soud, Y.A. et al. (2012). "Synthesis and biological evaluation of some new thiazolidine-4-carboxylic acid derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.
-
Li, X. et al. (2018). "Reactive oxygen species (ROS) and cancer: L-thioproline derivatives as ROS modulators." Cell Physiology and Biochemistry.
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- 3. researchgate.net [researchgate.net]
Mass spectrometry fragmentation patterns of thiazolidine-4-carboxylic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation of Thiazolidine-4-Carboxylic Acid: A Comparative Analysis
For researchers and scientists in drug development and metabolomics, the precise structural elucidation of small molecules is paramount. Thiazolidine-4-carboxylic acid (SPro or thioproline), a critical sulfur-containing analog of the amino acid proline, presents a unique analytical challenge. Formed from the condensation of cysteine with formaldehyde, it serves as a key biomarker for oxidative stress and formaldehyde exposure.[1] Understanding its fragmentation behavior in mass spectrometry is essential for its unambiguous identification, particularly when differentiating it from its ubiquitous analog, proline.
This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of thiazolidine-4-carboxylic acid under different ionization techniques. Moving beyond a simple procedural outline, we explore the causal mechanisms behind its fragmentation and contrast them with the well-documented behavior of proline, offering field-proven insights for analytical scientists.
Part 1: Ionization & Fragmentation: A Tale of Two Techniques
The fragmentation pattern of a molecule is fundamentally dictated by the ionization method employed. For molecules like thiazolidine-4-carboxylic acid, the two most relevant techniques are Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), used with Liquid Chromatography (LC) and tandem mass spectrometry (MS/MS).
-
Electron Ionization (EI): This is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) strikes the molecule, causing the ejection of an electron to form a high-energy molecular radical cation (M+•).[2][3] This excess energy induces extensive and complex fragmentation, providing a detailed molecular fingerprint useful for library matching.[4]
-
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID): ESI is a "soft" ionization method that transfers solution-phase ions into the gas phase with minimal energy, typically forming protonated molecules ([M+H]+).[2][5] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required. In this process, the [M+H]+ precursor ion is selected and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, causing the ion to fragment in a more controlled manner than EI.[5][6]
Part 2: The Fragmentation Pathway of Thiazolidine-4-Carboxylic Acid
Direct experimental spectra of underivatized thiazolidine-4-carboxylic acid are scarce in the literature, as analyses are often performed after derivatization to enhance chromatographic performance.[7][8] However, based on fundamental principles of mass spectrometry and data from related thiazolidine structures, we can predict the primary fragmentation pathways.
Predicted Electron Ionization (EI) Fragmentation
Upon electron ionization, the thiazolidine-4-carboxylic acid molecular ion (m/z 133) is formed.[9] The initial fragmentation is likely driven by the presence of the sulfur and nitrogen heteroatoms, which can stabilize the radical cation. The thiazolidine ring is generally less stable than other heterocyclic systems like pyrimidine and is prone to initial fragmentation.[10]
A primary pathway involves the loss of the carboxylic acid group (•COOH, 45 Da) to yield an ion at m/z 88 . A subsequent or alternative fragmentation is initiated by cleavage alpha to the sulfur atom, a common mechanism for sulfur-containing compounds, leading to ring opening. This can be followed by the loss of small, stable neutral molecules.
Caption: Predicted EI fragmentation pathway for Thiazolidine-4-Carboxylic Acid.
Predicted Collision-Induced Dissociation (CID) Fragmentation
Under ESI conditions, thiazolidine-4-carboxylic acid forms a stable protonated molecule, [M+H]+, at m/z 134 . CID of this ion is expected to proceed via the loss of small neutral molecules, a characteristic of even-electron ions.
-
Loss of Water (H₂O): A facile loss of water (18 Da) from the carboxylic acid group is highly probable, yielding a prominent fragment ion at m/z 116 .
-
Loss of Formic Acid (HCOOH): The combined loss of the entire carboxylic acid function as formic acid (46 Da) is another key pathway, resulting in an ion at m/z 88 . This fragment is particularly diagnostic.
-
Ring Cleavage: Following the initial neutral losses, the ring itself may fragment. A characteristic cleavage could involve the loss of thioformaldehyde (CH₂S, 46 Da), leading to an ion at m/z 70 (from the m/z 116 ion).
Caption: Predicted ESI-CID fragmentation of protonated Thiazolidine-4-Carboxylic Acid.
Part 3: Comparative Guide: Thiazolidine-4-Carboxylic Acid vs. Proline
The structural difference between thioproline (SPro) and proline—a sulfur atom replacing a methylene (CH₂) group at the 4-position—has a profound impact on their fragmentation.
The "Proline Effect"
When peptides containing proline are subjected to CID, they exhibit a highly characteristic fragmentation pattern known as the "proline effect". This involves a dominant and preferential cleavage of the amide bond on the N-terminal side of the proline residue.[11][12] This leads to the formation of abundant y-type ions if the charge is retained on the C-terminal fragment, or b-type ions if the charge is on the N-terminal fragment. This phenomenon is attributed to the unique rigid cyclic structure and the basicity of the prolyl nitrogen within the peptide backbone.[13]
Why Thioproline Behaves Differently
The substitution of a carbon atom with a sulfur atom fundamentally alters the electronic properties and bond energies of the ring, leading to a deviation from the classic "proline effect."
-
Charge/Radical Stabilization: In EI, the sulfur atom, with its lone pair of electrons, is a preferred site for localization of the radical and positive charge over the C-C bonds of the ring. This directs the initial bond cleavage to be adjacent to the sulfur atom (α-cleavage), promoting ring opening rather than the specific peptide bond cleavage seen in proline.[4]
-
Bond Energies: The carbon-sulfur bond (C-S, ~272 kJ/mol) is significantly weaker than a carbon-carbon bond (C-C, ~348 kJ/mol). This lower bond dissociation energy makes the thiazolidine ring more susceptible to fragmentation through C-S bond cleavage under energetic conditions like EI or high-energy CID.
-
Alternative Fragmentation Pathways: The presence of sulfur introduces new fragmentation pathways not available to proline, such as the elimination of H₂S or CH₂S, which can be highly diagnostic for thioproline.
| Feature | Thiazolidine-4-Carboxylic Acid (SPro) | Proline | Causality |
| Dominant CID Pathway | Loss of small neutrals (H₂O, HCOOH) followed by ring cleavage. | "Proline Effect": Cleavage N-terminal to the imino acid residue.[11][12] | The sulfur atom provides a lower energy pathway for fragmentation, bypassing the proline-type cleavage. |
| Characteristic Fragments | [M+H - HCOOH]⁺ (m/z 88) | Proline immonium ion (m/z 70) | The m/z 88 ion is diagnostic for the intact thiazolidine ring losing its carboxyl group. The m/z 70 ion is the classic signature for proline. |
| Ring Stability | Lower; prone to C-S bond cleavage and loss of sulfur-containing neutrals.[10] | Higher; fragmentation is dominated by cleavage external to the ring. | The weaker C-S bond energy makes the thiazolidine ring the point of failure. |
Part 4: Experimental Protocols
Protocol 1: GC-EI-MS Analysis of Thiazolidine-4-Carboxylic Acid (with Derivatization)
This protocol is based on established methods that use derivatization to improve volatility and thermal stability for GC analysis.[7][8]
-
Sample Preparation & Derivatization:
-
To 1 mL of aqueous sample (e.g., hydrolyzed urine), add an internal standard (e.g., deuterated TZCA).
-
Adjust the pH to 9.5 using a suitable buffer or base (e.g., 1M NaOH).
-
Add 50 µL of ethyl chloroformate and vortex vigorously for 1 minute at room temperature. This reaction derivatizes both the amine and carboxyl groups.
-
Immediately add 1 mL of toluene, vortex for 1 minute to extract the derivative.
-
Centrifuge to separate the phases and transfer the upper toluene layer to a clean vial.
-
Evaporate the toluene to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Scan Range: m/z 50-500.
-
-
Protocol 2: LC-ESI-MS/MS Analysis of Underivatized Thiazolidine-4-Carboxylic Acid
This protocol is designed for the direct analysis of the polar, underivatized molecule.
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Conditions:
-
LC Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 with an aqueous-compatible end-capping.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 2% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Product Ion Scan.
-
Precursor Ion: m/z 134.
-
Product Ions (for SRM): Monitor transitions like m/z 134 -> 116 and m/z 134 -> 88.
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-25 eV.
-
-
Conclusion
The mass spectrometric fragmentation of thiazolidine-4-carboxylic acid is fundamentally distinct from that of its structural analog, proline. While proline's fragmentation is famously dominated by the "proline effect," the introduction of a sulfur atom into the heterocyclic ring creates a new center for charge localization and a point of structural weakness. This redirects the fragmentation cascade towards initial neutral losses (H₂O, HCOOH) and subsequent ring cleavage involving the sulfur atom. These mechanistic differences provide a robust set of diagnostic ions that allow for the confident and specific identification of thiazolidine-4-carboxylic acid, a critical capability for researchers tracking metabolic pathways related to oxidative stress and disease.
References
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Shin HS, Kim YJ, Lee YM, et al. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. J Mass Spectrom. 2007;42(9):1225-1232. [Link]
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ResearchGate. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. [Link]
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Glowka M, Wiela-Hojenska A, Chwatko G. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules. 2022;27(2):384. [Link]
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Zia-ur-Rehman, Ali S, Khan AU, et al. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. 2020;33(2):575-579. [Link]
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Prasain J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. 2009. [Link]
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Thomann J, Dolder PC, Halberstadt AL, et al. Elucidating the Phase I metabolism of psilocin in vitro. ResearchGate. 2024. [Link]
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Mohamed MS, Awad SM, Ahmed NM. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. 2000;39B:734-739. [Link]
-
Eidelberg P, Harvey K, Pantouris G, Ren J. Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons, University of the Pacific. 2020. [Link]
-
Salem MAI, Ali TE, Marzouk MI, et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. [Link]
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Breci LA, Tabb DL, Yates III JR, Wysocki VH. Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Anal Chem. 2003;75(9):1963-1971. [Link]
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University of Toronto. Ionization | AIMS Mass Spectrometry Laboratory. [Link]
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Harrison AG. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. J Am Soc Mass Spectrom. 2023;34(8):1694-1703. [Link]
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Wiley Analytical Science. Thioproline in proteins. 2019. [Link]
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Taylor & Francis. Electron ionization – Knowledge and References. [Link]
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ResearchGate. Fragmentation rules of proline. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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Crotti AEM, Vessecchi R, Lopes JLC, Lopes NP. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Nat Prod Rep. 2016;33(3):418-442. [Link]
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Ho CS, Lam CWK, Chan MHM, et al. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clin Biochem Rev. 2003;24(1):3-12. [Link]
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A Comparative Guide to Identifying Thiazolidine Ring Closure Using IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the formation of the thiazolidine ring is a critical reaction. This heterocyclic motif is a cornerstone in a multitude of pharmacologically active compounds.[1][2] Verifying the successful closure of this five-membered ring is paramount. Among the analytical techniques available, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method to monitor the reaction's progress and confirm product formation. This guide provides an in-depth comparison of the key IR spectral bands that signify the conversion of reactants to the thiazolidine product, supported by experimental insights and protocols.
The synthesis of a thiazolidine ring typically involves the condensation reaction between a compound containing an imine group (a Schiff base) and a thiol-containing compound, such as thioglycolic acid.[3][4] The core principle of using IR spectroscopy to monitor this reaction lies in observing the disappearance of characteristic vibrational bands of the reactants and the concurrent appearance of new bands corresponding to the newly formed thiazolidine ring.
Deciphering the Spectral Transformation: Reactants vs. Products
The successful closure of the thiazolidine ring is marked by a distinct transformation in the IR spectrum. The key is to focus on the vibrational modes of the functional groups that are directly involved in the cyclization.
Disappearance of Reactant Bands:
-
S-H Stretch (Thiol): One of the most telling indicators of reaction initiation is the disappearance of the weak S-H stretching band from the thiol reactant. This band typically appears in the region of 2600-2550 cm⁻¹ .[5][6][7] Its intensity is often low, so careful baseline correction and comparison with the starting material spectrum are crucial.[8]
-
C=N Stretch (Imine): The imine or Schiff base reactant exhibits a characteristic C=N stretching vibration. This band is typically found in the range of 1690-1640 cm⁻¹ .[6][9][10] The exact position can vary depending on the electronic environment of the imine. As the reaction proceeds and the C=N double bond is converted to a C-N single bond within the thiazolidine ring, this absorption will diminish and ultimately disappear upon completion.[2][11]
Appearance of Product Bands:
-
C-N Stretch (Thiazolidine Ring): Concurrently with the disappearance of the imine band, a new absorption corresponding to the C-N single bond stretching vibration within the thiazolidine ring will emerge. This band is typically observed in the range of 1250-1000 cm⁻¹ .[12][13]
-
C-S Stretch (Thiazolidine Ring): The formation of the carbon-sulfur bond in the heterocyclic ring gives rise to a C-S stretching vibration. This band is often weak and appears in the fingerprint region, typically between 770-650 cm⁻¹ .[1][7][11] While its weakness can make it less definitive on its own, its appearance in conjunction with other spectral changes provides strong evidence of ring formation.
The following diagram illustrates the key bond transformations during thiazolidine ring synthesis from an imine and a thiol.
Caption: Key bond transformations in thiazolidine synthesis.
Comparative Data Summary
For clarity, the expected IR absorption frequencies for the key functional groups involved in thiazolidine ring closure are summarized in the table below. This allows for a direct comparison between the spectral features of the reactants and the product.
| Functional Group | Bond | Reactant/Product | Typical IR Frequency (cm⁻¹) | Intensity |
| Thiol | S-H Stretch | Reactant | 2600 - 2550[6][7] | Weak[6][8] |
| Imine | C=N Stretch | Reactant | 1690 - 1640[6][9][10] | Medium to Strong |
| Thiazolidine | C-N Stretch | Product | 1250 - 1000[12][13] | Medium |
| Thiazolidine | C-S Stretch | Product | 770 - 650[1][7][11] | Weak to Medium |
Experimental Protocol: Monitoring Thiazolidine Synthesis via FT-IR
This protocol outlines a general procedure for monitoring the progress of a thiazolidine synthesis reaction using FT-IR spectroscopy.
Materials:
-
FT-IR Spectrometer (with ATR or transmission cell capabilities)
-
Reactants (Imine and Thiol)
-
Anhydrous Solvent
-
Reaction Vessel
-
Pipettes or Syringes
Procedure:
-
Acquire Reference Spectra:
-
Record the IR spectrum of the pure imine reactant.
-
Record the IR spectrum of the pure thiol reactant.
-
Record the IR spectrum of the reaction solvent. This will serve as a background.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the imine reactant in the anhydrous solvent.
-
Initiate the reaction by adding the thiol reactant to the solution. If a catalyst is required, it should be added at this stage.
-
-
Reaction Monitoring (Choose one method):
-
In-situ (with ATR probe): If available, insert an Attenuated Total Reflectance (ATR) probe directly into the reaction mixture. This allows for continuous, real-time monitoring.
-
Ex-situ (sampling): At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
-
Sample Analysis:
-
For in-situ monitoring: Collect spectra at desired time points throughout the reaction.
-
For ex-situ monitoring: Quickly place a drop of the aliquot onto the ATR crystal or prepare a thin film between salt plates for transmission analysis. Record the spectrum.
-
-
Data Analysis:
-
Subtract the solvent spectrum from each collected reaction spectrum.
-
Compare the time-point spectra to the initial reference spectra of the reactants.
-
Monitor the decrease in the intensity of the S-H (2600-2550 cm⁻¹) and C=N (1690-1640 cm⁻¹) absorption bands.
-
Simultaneously, observe the growth of the C-N (1250-1000 cm⁻¹) and C-S (770-650 cm⁻¹) bands characteristic of the thiazolidine product.
-
-
Confirmation of Completion: The reaction is considered complete when the characteristic reactant peaks (S-H and C=N) are no longer observable, and the product peaks have reached a stable maximum intensity.
The following workflow diagram visualizes the experimental process.
Caption: Experimental workflow for monitoring thiazolidine synthesis.
Conclusion
FT-IR spectroscopy stands as a powerful and accessible tool for the unambiguous identification of thiazolidine ring closure. By carefully monitoring the disappearance of the characteristic S-H and C=N stretching vibrations of the thiol and imine reactants, and the concomitant appearance of the C-N and C-S stretching bands of the thiazolidine product, researchers can effectively track the progress of the reaction and confirm the successful synthesis of the target molecule. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, provides a reliable and efficient method to ensure the integrity of synthetic pathways in drug discovery and development.
References
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National Institute of Standards and Technology. (n.d.). IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]
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- Pandurangan, P., et al. (2022). Synthesis and Characterization of 4 Thiazolidineone Derivatives. International Journal of Novel Research in Life Sciences, 9(3), 10-17.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Singh, D. P. (2014). Synthesis and Biological Activity of Some New 4-Thiazolidinones. Connect Journals, 13(1), 1-4.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a novel 4-thiazolidinone. Molecules, 17(5), 5713-5722.
- Al-Obeidi, F. A., & Al-Sayyed, H. O. (2023). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies, 7(2), 123-134.
- Al-Ghorbani, M., et al. (2025). Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. Journal of Biomedicine and Biochemistry, 4(3), 38-46.
- Al-Jubouri, H. R. A. (2022). green synthesis, characterization, and multifaceted evaluation of thiazolidinone derivatives: a study.
- Ali, A. M., et al. (2025). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluracil and Evaluation Of Their Antioxidant And Antimicrobial Agent.
- Al-Sultani, H. K., & Al-Majidi, S. M. H. (2022). Synthesis and characterization of thiazolidine- 4-one and thiazine-4-one derived from 2- aminoterephthalic acid by microwave met. ScienceScholar, 4(2), 1-14.
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-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
- da Silva, A. C. A., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126.
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- Bicca de Alencastro, R., & Sandorfy, C. (1972). A Low Temperature Infrared Study of Self-association in Thiols. Canadian Journal of Chemistry, 50(22), 3594-3601.
- Patel, A. (2014). Synthesis and Biological Evaluation of New PPAR-γ Active Derivatives.
- Chalmers, J. M., & Griffiths, P. R. (Eds.). (2002).
- Al-Zoubi, R. M., & Al-Hamdani, A. A. (2025). Synthesis and characterization of thiazolidine- 4-one and thiazine-4-one derived from 2- aminoterephthalic acid by microwave met. ScienceScholar.
- da Silva, A. C. A., et al. (2020). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports, 10(1), 1-13.
- Sonawane, L. V., & Bari, S. B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry, 5(2), 68-74.
- Wentrup, C., & Reisinger, A. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(9), 4323-4334.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Biointerface Research in Applied Chemistry. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry, 11(6), 13806-13828.
- Kumar, A., & Singh, D. (2015). Synthesis and Biological Evaluation of Thiazolidinone Derivatives as Antimicrobial Agents. International Journal of Research in Engineering and Applied Sciences, 5(7), 1-6.
- Rao, C. N. R., & Venkataraghavan, R. (1964). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 42(1), 43-51.
-
ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]
- Rao, C. N. R., & Venkataraghavan, R. (1964). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
-
ResearchGate. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Retrieved from [Link]
- Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547.
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- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Bioequivalence & Performance Guide: Timonacic vs. Hepatoprotective Amino Acids
The following guide is structured for researchers and drug development professionals. It synthesizes mechanistic insights with rigorous experimental protocols to evaluate Timonacic (Thiazolidine-4-carboxylic acid) against standard hepatoprotective amino acids.
Executive Summary: The "Metabolic Gating" Hypothesis
While N-Acetylcysteine (NAC) remains the gold standard for acute hepatic oxidative stress (e.g., acetaminophen toxicity), Timonacic (Thioproline) offers a distinct pharmacokinetic advantage for chronic indications: Metabolic Gating .
Unlike NAC, which provides a rapid "burst" of cysteine often limited by first-pass metabolism and plasma instability, Timonacic acts as a cyclic prodrug. It relies on non-enzymatic and enzymatic hydrolysis to gradually release L-Cysteine within hepatocytes. This mechanism theoretically reduces the toxicity associated with high peak cysteine levels and provides a sustained pool of sulfhydryl groups for Glutathione (GSH) synthesis.
This guide outlines the comparative bioequivalence (BE) strategy, positioning Timonacic against NAC and S-Adenosylmethionine (SAMe).
Mechanistic Comparison & Causality
To design a valid bioequivalence study, one must first understand the divergent pathways of these molecules.
The Competitors
-
Timonacic (Thioproline): A condensation product of Cysteine and Formaldehyde. It enters the cell intact and hydrolyzes to release Cysteine. It also acts as a formaldehyde scavenger.
-
N-Acetylcysteine (NAC): Deacetylated in the liver to yield Cysteine. High first-pass effect; bioavailability is often low (~10%) and variable.
-
S-Adenosylmethionine (SAMe): A methyl donor that feeds the trans-sulfuration pathway to produce Cysteine and GSH.[1][2]
Pathway Visualization
The following diagram illustrates the "Cysteine Convergence" where all three agents ultimately feed the Glutathione pool, but via different rate-limiting steps.
Figure 1: Comparative metabolic entry points. Timonacic provides a non-enzymatic, sustained release of Cysteine, contrasting with the enzymatic dependence of NAC and SAMe.
Comparative Performance Data
The following table synthesizes performance metrics derived from preclinical and clinical observations. Note that Timonacic is often superior in chronic stabilization, whereas NAC dominates acute rescue.
| Feature | Timonacic | N-Acetylcysteine (NAC) | S-Adenosylmethionine (SAMe) |
| Primary Mechanism | Cysteine Prodrug (Ring Opening) | Cysteine Prodrug (Deacetylation) | Methyl Donor / Trans-sulfuration |
| Bioavailability | High (Lipophilic ring structure) | Low (~4-10% oral) | Low (<5% oral, erratic) |
| Tmax (Time to Peak) | 1.0 – 2.0 hours | 0.5 – 1.0 hours | 3.0 – 5.0 hours (enteric coated) |
| Half-life (t1/2) | ~1.5 hours | ~5.6 hours (total NAC) | ~1.5 hours |
| Hepatoprotection | Chronic: Fibrosis, Steatosis, Alcohol | Acute: APAP Overdose, DILI | Cholestasis: Intrahepatic, ALD |
| Toxicity Profile | Low (LD50 > 400 mg/kg in mice) | GI disturbance, anaphylactoid (IV) | GI disturbance, anxiety |
Bioequivalence Study Protocol (The "Self-Validating" System)
Conducting a BE study for Timonacic presents a unique regulatory challenge: Endogenous Baseline Interference . Since the therapeutic moiety (Cysteine) is endogenous, measuring the parent compound (Timonacic) is the regulatory preference, but measuring Total Cysteine/GSH is the pharmacodynamic necessity.
Study Design: Randomized, Open-Label, 2-Way Crossover
-
Subjects: Healthy volunteers (n=24-36) to ensure statistical power (80-125% CI).
-
Washout Period: 7 days (sufficient for >5x half-life elimination of amino acids).
-
Dietary Control: Strict low-sulfur diet 48h prior to dosing to minimize baseline cysteine fluctuation.
Analytical Workflow (LC-MS/MS)
To ensure trustworthiness, the analytical method must distinguish between:
-
Intact Timonacic: The parent drug (Primary PK Endpoint).
-
Free Cysteine: The active metabolite (Secondary PD Endpoint).
-
Total Glutathione: The efficacy biomarker.
Critical Step: Derivatization. Free cysteine oxidizes rapidly. Blood samples must be treated immediately with an alkylating agent (e.g., N-ethylmaleimide or IAA) at the point of collection to freeze the thiol state.
Experimental Workflow Diagram
Figure 2: Bioequivalence workflow emphasizing the critical derivatization step required to stabilize thiol metabolites.
Data Analysis & Acceptance Criteria
Pharmacokinetic Parameters
Calculate using non-compartmental analysis (NCA):
-
Cmax: Peak plasma concentration of Timonacic.
-
AUC(0-t): Area under the curve (extent of absorption).
-
Tmax: Rate of absorption.
Baseline Correction (The "E-E-A-T" Factor)
For the secondary endpoint (Cysteine), you must apply baseline correction.
Regulatory Standard: The 90% Confidence Interval for the ratio of geometric means (Test/Reference) for Cmax and AUC must fall within 80.00% – 125.00% .
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Use of Timonacic in Animal Models of Liver Disease. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9934, Timonacic. Retrieved from
-
World Health Organization. (2023). Model List of Essential Medicines: N-Acetylcysteine for non-acetaminophen liver failure. Retrieved from
-
FDA. (2022). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from
-
Mato, J. M., et al. (2015). S-Adenosylmethionine in liver health, injury, and cancer. Physiological Reviews. Retrieved from
Sources
Impact of L-Thioproline Substitution on Polyproline Helix Stability
Executive Summary
L-Thioproline (Thp) , also known as thiazolidine-4-carboxylic acid, acts as a unique structural probe in protein engineering. Unlike its analogues 4-hydroxyproline (Hyp) and 4-fluoroproline (Flp), which are used to hyper-stabilize polyproline II (PPII) helices and collagen triple helices via stereoelectronic locking, Thp introduces conformational flexibility .
This guide details the mechanistic divergence of Thp substitution. While Proline and Hyp lock the pyrrolidine ring into specific puckers (
Mechanistic Comparison: Proline vs. L-Thioproline
The stability of the Polyproline II (PPII) helix—the dominant secondary structure in collagen and intrinsically disordered proteins—relies heavily on the stereoelectronic properties of the pyrrolidine ring.
Ring Pucker Dynamics
-
Proline (Pro): The pyrrolidine ring exists in equilibrium between
-endo (favored in X position of collagen) and -exo (favored in Y position). The barrier is moderate, allowing stable helical packing. -
L-Thioproline (Thp): The substitution of the
-carbon with sulfur creates a thiazolidine ring. Sulfur is larger and less electronegative than oxygen (in Hyp) or fluorine (in Flp).-
Effect: The energy barrier between endo and exo puckers is significantly reduced.[2][3] Thp acts as a "lubricant," rapidly interconverting between conformations.
-
Result: In the Y-position of collagen (which requires a rigid
-exo pucker), Thp fails to lock the conformation, leading to entropic destabilization of the helix.
-
Stereoelectronic Effects ( )
Stability in PPII helices is often reinforced by an
-
Hyp/Flp: Electronegative substituents at
withdraw electron density, strengthening the interaction and favoring the trans isomer required for PPII. -
Thp: The sulfur atom does not provide the same strong electron-withdrawing effect to polarize the carbonyl. Furthermore, the flexible ring geometry weakens the optimal orbital overlap for
interactions, further reducing stability relative to Hyp/Flp.
Visualizing the Mechanistic Impact
Figure 1: Mechanistic divergence of Proline analogues. Hyp locks conformation for stability, while Thp introduces flexibility, destabilizing the helix but accelerating isomerization.
Performance Comparison Data
The following table summarizes the thermodynamic impact of substituting Proline with Thp in Collagen Mimetic Peptides (CMPs) of the sequence
| Property | Proline (Pro) | 4(R)-Hydroxyproline (Hyp) | 4(R)-Fluoroproline (Flp) | L-Thioproline (Thp) |
| Role | Benchmark | Stabilizer (Natural) | Hyper-Stabilizer (Synthetic) | Probe / Destabilizer |
| ~41 °C | ~60 °C | ~91 °C | < 41 °C (Destabilizing) | |
| Pref. Ring Pucker | Mix (Endo/Exo) | Flexible / Mixed | ||
| Cis/Trans Ratio | Trans favored | Trans highly favored | Trans highly favored | Increased Cis population |
| Isomerization Rate | Slow | Slow | Slow | Fast (Low Barrier) |
| Primary Utility | Native Structure | Stability & H-bonding | Thermal Stability Engineering | Folding Kinetics Studies |
Note:
Experimental Protocols
To validate the impact of Thp on helix stability, the following self-validating workflow is recommended.
Peptide Synthesis (SPPS)
Objective: Synthesize
-
Resin Loading: Use Rink Amide MBHA resin.
-
Coupling: Use standard Fmoc-chemistry.
-
Critical Step for Thp: Thiazolidine-4-carboxylic acid (Thp) is sensitive to oxidation. Use fresh Fmoc-Thp-OH.
-
Activator: HATU/DIEA is preferred to ensure complete coupling of the secondary amine.
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5). Avoid oxidative scavengers if possible, or work strictly under
to prevent sulfur oxidation to sulfoxide.
Circular Dichroism (CD) Characterization
Objective: Confirm PPII structure and measure
-
Sample Prep: Dissolve lyophilized peptide in PBS (pH 7.4) to ~0.2 mg/mL. Incubate at 4°C for 24h to ensure triple helix formation (Thp peptides fold slowly or require low temp).
-
Spectral Scan:
-
Range: 190–260 nm.[4]
-
Signature: Look for a positive maximum at 225 nm and a negative minimum at ~200 nm .
-
Validation: If the 225 nm peak is absent or weak at 4°C, the Thp substitution has prevented helix formation.
-
-
Thermal Denaturation:
-
Monitor ellipticity at 225 nm .
-
Ramp temperature from 4°C to 80°C at 1°C/min.
-
Data Analysis: Fit the transition curve to a two-state model or Hill equation to extract
.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating Thp destabilization effects.
Conclusion
L-Thioproline is not a stability enhancer. It is a kinetic tool .
-
Use Hyp or Flp if your goal is to engineer robust, high-
collagen materials. -
Use Thp if you need to study folding pathways, lower the barrier of cis-trans isomerization, or introduce a reactive sulfur handle for chemical conjugation.
The substitution of Thp into the Y-position of a collagen triplet disrupts the critical hydration network and stereoelectronic locking mechanism, leading to a measurable decrease in
References
-
Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. Source: Protein Science (NIH/PMC) [Link] Key Finding: Thp at Y-position causes large destabilization; Thp ring pucker interconverts easily.
-
The impact of 4-thiaproline on polyproline conformation. Source: Journal of Physical Chemistry B (PubMed) [Link] Key Finding: Thp destabilizes all-trans PPII conformation due to weak n->pi interaction.*
-
Stereoelectronic effects on polyproline conformation. Source: Raines Lab (University of Wisconsin-Madison) [Link] Key Finding: Establishes the baseline for stereoelectronic stabilization by Hyp and Flp.
-
4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines. Source: bioRxiv / ResearchGate [Link] Key Finding: Thp lowers the activation barrier for cis/trans isomerization, accelerating folding.[2][5]
-
Distinct circular dichroism spectroscopic signatures of polyproline II. Source: Protein Science (PubMed) [Link] Key Finding: Defines the CD spectral standards (positive 225nm peak) for identifying PPII helices.
Sources
Safety Operating Guide
Technical Guide: Proper Disposal of (4R)-4-thiazolidin-3-iumcarboxylate
[1][2]
CAS Number: 34592-47-7 Synonyms: L-Thioproline; L-Thiazolidine-4-carboxylic acid; (R)-Thiazolidine-4-carboxylic acid Formula: C₄H₇NO₂S Molecular Weight: 133.17 g/mol [1][2][3][4]
Executive Summary & Chemical Identity
This compound describes the zwitterionic form of L-Thioproline, a sulfur-containing proline analog.[1][2] While often used in peptide synthesis and pharmaceutical research, its disposal requires strict adherence to protocols designed for sulfur-bearing organic toxics .[1][2]
Crucial Disposal Directive: This compound must never be disposed of via sanitary sewer systems. Due to its nitrogen and sulfur content, the only acceptable disposal method is high-temperature incineration equipped with an afterburner and scrubber to manage toxic combustion byproducts (NOₓ and SOₓ).[1][2]
Safety & Hazard Profile (Pre-Disposal)
Before initiating any waste transfer, operators must understand the physicochemical risks.[2] This compound is a Category 3 Acute Toxicant (Oral) and a skin/eye irritant.[1][2][4][5]
Physicochemical Properties Table
| Property | Data | Relevance to Disposal |
| Physical State | White crystalline powder | High dust potential; requires respiratory protection during transfer.[1][2] |
| Melting Point | 190–200 °C (dec.)[1][2][4] | Stable at room temp; decomposes at high heat releasing toxic fumes.[2] |
| Water Solubility | ~28.5 g/L (20 °C) | Soluble enough to contaminate aqueous waste streams if not segregated.[1][2] |
| Acidity (pKa) | ~2.09 (COOH) | Forms zwitterions; pH sensitive.[1][2] |
| Combustibility | Combustible | Suitable for incineration fuel blending.[1][2] |
Hazard Classification (GHS)[1][2][4]
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Substance)
Scenario: Expired reagents, spilled powder, or excess solid material.[1][2]
-
Containment: Transfer the solid into a combustible fiber drum or a high-density polyethylene (HDPE) container .
-
Why: Fiber drums can be incinerated directly without emptying, reducing exposure risk.[2]
-
-
Labeling: Affix a hazardous waste label clearly marked:
-
Segregation: Store away from strong oxidizing agents (e.g., permanganates, nitrates) to prevent pre-ignition or violent reactions.[1][2]
B. Liquid Waste (Solutions & Mother Liquors)
Scenario: Reaction mixtures or dissolved waste from peptide synthesis.[1][2]
-
Solvent Compatibility Check: Ensure the solvent carrier is compatible with organic incineration (e.g., methanol, ethanol, DCM).[1][2]
-
Note: If dissolved in water, the solution must still be treated as hazardous chemical waste, not flushed.[2]
-
-
Bulking: Combine with other compatible non-halogenated (or halogenated, if using DCM) organic solvents.[2]
-
pH Adjustment: If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety, neutralize to pH 6–8 using a dilute base (e.g., Sodium Bicarbonate) before long-term storage to prevent container corrosion.[1][2]
-
Final Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration with scrubber .[1][2]
Operational Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for categorizing and disposing of L-Thioproline waste.
Figure 1: Decision logic for segregating and packaging L-Thioproline waste streams.
Incompatibilities & "Do Not" Protocols
To ensure laboratory safety, strictly avoid the following interactions during storage and disposal:
-
NO Strong Oxidizers: Contact with compounds like Perchloric acid or Chromium trioxide can cause fire.[2]
-
NO Bleach (Hypochlorite): Do not attempt to "kill" the biological activity with bleach.[2] This can generate toxic chloramines or sulfonyl chlorides due to the nitrogen/sulfur ring structure.[2]
-
NO Drain Disposal: Even if diluted, the compound is classified as WGK 3 (Severe Hazard to Waters) in some jurisdictions and must be kept out of the water table.[2]
Regulatory & Compliance References
Sources
- 1. Cas 34592-47-7,L(-)-Thiazolidine-4-carboxylic acid | lookchem [lookchem.com]
- 2. This compound | C4H7NO2S | CID 6973609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-4-Thiazolidinecarboxylic acid | CAS 34592-47-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. L -4-Thiazolidinecarboxylic acid 98 34592-47-7 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. L-Thioproline | 34592-47-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. file1.lookchem.com [file1.lookchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
A Senior Application Scientist's Guide to Handling (4R)-4-thiazolidin-3-iumcarboxylate: From Personal Protection to Disposal
This guide provides a comprehensive framework for the safe handling, use, and disposal of (4R)-4-thiazolidin-3-iumcarboxylate (also known as L-Thioproline or (R)-Thiazolidine-4-carboxylic acid). As a compound with significant interest in drug development due to the broad biological activities of the thiazolidine scaffold, establishing rigorous safety protocols is paramount for protecting laboratory personnel.[1][2][3] This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower researchers with the knowledge to manage risk effectively.
Hazard Identification and Risk Assessment
Before any handling operations commence, a thorough understanding of the compound's potential hazards is essential. This compound, CAS No. 34592-47-7, is classified as a hazardous chemical.[4]
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]
-
Skin Corrosion/Irritation: It is categorized as causing skin irritation (Category 2).[4][6][7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[4][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[4][5][8]
Under normal conditions, the compound is stable.[4][9] However, it is incompatible with strong oxidizing agents.[4][9] Hazardous decomposition during combustion can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[4][9]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a reliable barrier against the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale and Governing Standards |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when a significant splash risk exists (e.g., handling bulk quantities, reacting under pressure). | Protects against splashes and airborne particles that can cause serious eye irritation.[4][10][11] |
| Skin & Body Protection | Gloves: Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consult the manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contamination.[10][12] Lab Coat: A standard, long-sleeved laboratory coat, buttoned completely.[10][12] Clothing: Long pants and closed-toe shoes are mandatory to prevent accidental skin contact.[10][12] | Prevents skin contact, which can cause irritation and systemic toxicity.[4][5] Nitrile offers broad chemical resistance for short-term use.[10] A lab coat protects personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound (weighing, transfers) and preparation of solutions should be conducted within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[10][11][13] | Minimizes the inhalation of dust or aerosols, which are known to cause respiratory irritation.[4][5] A chemical fume hood is the primary engineering control to ensure airborne concentrations are kept low. |
Safe Handling and Operational Workflow
Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow outlines the key steps and integrated safety measures for handling this compound.
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
